molecular formula C11H12ClN3S B128670 6-Chloro-2-piperazino-1,3-benzothiazole CAS No. 153025-29-7

6-Chloro-2-piperazino-1,3-benzothiazole

Cat. No.: B128670
CAS No.: 153025-29-7
M. Wt: 253.75 g/mol
InChI Key: HKQTVOYPBKNRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-piperazino-1,3-benzothiazole is a useful research compound. Its molecular formula is C11H12ClN3S and its molecular weight is 253.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-piperazino-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-piperazino-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQTVOYPBKNRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372617
Record name 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153025-29-7
Record name 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Structure Elucidation of 6-Chloro-2-piperazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6-Chloro-2-piperazino-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities.[1][2][3][4] The incorporation of a piperazine moiety often enhances pharmacological properties, making this hybrid structure a promising candidate for drug discovery.[5][6] This document outlines a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each section details not only the experimental protocol but also the underlying scientific rationale for its application, ensuring a self-validating and robust elucidation process. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Significance of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For benzothiazole derivatives, which are known to possess anticancer, antimicrobial, and anti-inflammatory properties, precise structural confirmation is a critical prerequisite for further development.[2][3][4] Any ambiguity in the molecular architecture can lead to erroneous structure-activity relationship (SAR) studies, hindering the optimization of lead compounds. 6-Chloro-2-piperazino-1,3-benzothiazole combines the privileged benzothiazole scaffold with a piperazine ring, a common pharmacophore known to improve pharmacokinetic properties.[5] Therefore, a rigorous and unequivocal structure determination is paramount.

This guide presents a logical workflow for the elucidation of 6-Chloro-2-piperazino-1,3-benzothiazole, beginning with foundational spectroscopic techniques and culminating in a cohesive structural assignment.

The Elucidation Workflow: A Multi-pronged Approach

The structural confirmation of a novel compound is best approached through the convergence of data from multiple, independent analytical techniques. This ensures that the proposed structure is consistent with all observed chemical and physical properties.

Elucidation_Workflow Synthesis Synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole Purification Purification & Isolation Synthesis->Purification FTIR FT-IR Spectroscopy (Functional Group ID) Purification->FTIR Initial Check MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Molecular Ion NMR NMR Spectroscopy (Connectivity & Environment) Purification->NMR Detailed Structure Structure Final Structure Confirmation FTIR->Structure Data Integration MS->Structure Data Integration NMR->Structure Data Integration

Caption: Integrated workflow for the structural elucidation of 6-Chloro-2-piperazino-1,3-benzothiazole.

Synthesis Overview

The target compound, 6-Chloro-2-piperazino-1,3-benzothiazole, is typically synthesized via a nucleophilic aromatic substitution reaction. A common route involves the reaction of 2,6-dichlorobenzothiazole with piperazine in the presence of a base like potassium carbonate.[7]

Protocol for Synthesis:

  • To a stirred solution of 2,6-dichlorobenzothiazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add potassium carbonate (3.0 eq).

  • Add piperazine (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, partition the mixture between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[7]

  • Purify the crude product by column chromatography or recrystallization to obtain the final compound as a solid.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Causality of Choice: Mass spectrometry is the first line of analysis post-synthesis to confirm the molecular weight of the target compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly providing the molecular weight.

Experimental Protocol (LC-MS with ESI):

  • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the solution into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

  • Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ ion.

  • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu).

Data Interpretation: For 6-Chloro-2-piperazino-1,3-benzothiazole (C₁₁H₁₂ClN₃S), the expected monoisotopic mass is 253.04. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ peaks.

Ion SpeciesCalculated Exact Mass (m/z)Observed m/z
[M+H]⁺ (³⁵Cl)254.0493254.0
[M+H+2]⁺ (³⁷Cl)256.0463256.0

Table 1: Expected and observed m/z values for the molecular ion of 6-Chloro-2-piperazino-1,3-benzothiazole in ESI-MS.[7]

The observation of a base peak at m/z 254.0, along with its corresponding isotope peak at m/z 256.0 in a ~3:1 ratio, provides strong evidence for the successful synthesis and the correct elemental composition of the target molecule.[7] Benzothiazole derivatives are known to exhibit characteristic fragmentation patterns, which can further support the structure.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Causality of Choice: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within the molecule. This serves as a quick validation of the core structural components.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-600 cm⁻¹.

Data Interpretation: The FT-IR spectrum will confirm the presence of the benzothiazole and piperazine moieties through their characteristic vibrational modes.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group/Moiety
3300-3400N-H StretchSecondary amine (Piperazine)
3000-3100Aromatic C-H StretchBenzothiazole ring
2800-3000Aliphatic C-H StretchPiperazine ring
~1600C=N StretchThiazole ring
1400-1500Aromatic C=C StretchBenzene ring
600-700C-S StretchThiazole ring
~800-850C-Cl StretchChloro-substituent

Table 2: Characteristic FT-IR absorption bands for 6-Chloro-2-piperazino-1,3-benzothiazole.[9][10]

The presence of these key bands provides corroborating evidence for the gross structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Causality of Choice: NMR spectroscopy is the most powerful tool for the definitive elucidation of the molecular structure of organic compounds.[1] It provides detailed information about the chemical environment of each proton and carbon atom and, crucially, their connectivity. A combination of 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) experiments is required for an unambiguous assignment.

NMR_Strategy H1_NMR ¹H NMR (Proton Environments, Splitting Patterns) HSQC HSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Confirm C-H bonds Final_Assignment Unambiguous Structural Assignment HMBC->Final_Assignment Establish Connectivity

Caption: Strategic workflow for NMR-based structure elucidation.

Experimental Protocol (¹H, ¹³C, and 2D NMR):

  • Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum to observe proton signals, their integrations, and coupling patterns.

  • Acquire a ¹³C NMR spectrum (proton-decoupled) to identify the number of unique carbon environments.

  • Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon atom.

  • Perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify 2- and 3-bond correlations between protons and carbons, which is critical for establishing the connectivity of the molecular fragments.

Data Interpretation and Predicted Assignments:

¹H NMR:

  • Aromatic Region (δ 7.0-8.0 ppm): Three protons are expected on the benzothiazole ring. The chloro-substituent at position 6 will influence their chemical shifts and splitting patterns (typically an AX or ABX system).

  • Piperazine Region (δ 3.0-4.0 ppm): Two distinct signals, each integrating to 4 protons, are expected for the piperazine ring CH₂ groups. These will likely appear as triplets or complex multiplets.[11][12]

  • N-H Proton: A broad singlet, which may be exchangeable with D₂O, is expected for the piperazine N-H proton.

¹³C NMR:

  • Aromatic/Heteroaromatic Carbons (δ 110-170 ppm): Six signals are expected for the benzothiazole ring carbons, plus the C=N carbon, which is typically downfield.[13]

  • Aliphatic Carbons (δ 40-60 ppm): Two signals are expected for the non-equivalent carbons of the piperazine ring.[14][15]

HMBC Correlations: The key to confirming the structure lies in the HMBC spectrum. For instance, correlations from the piperazine protons to the C2 carbon of the benzothiazole ring will definitively establish the point of attachment. Similarly, correlations between the aromatic protons will confirm their positions on the benzene ring relative to the chloro-substituent.

Proton (¹H)Expected δ (ppm)Carbon (¹³C)Expected δ (ppm)Key HMBC Correlations
H-4~7.6C-2~165H-piperazine
H-5~7.2C-4~125H-5
H-7~7.8C-5~120H-4, H-7
Piperazine-H (α)~3.8C-6~130H-5, H-7
Piperazine-H (β)~3.1C-7~122H-5
NHvariableC-7a~150H-7
C-3a~135H-4, H-5
Piperazine-C (α)~48Piperazine-H (β)
Piperazine-C (β)~45Piperazine-H (α)

Table 3: Predicted NMR chemical shifts and key HMBC correlations for the structural assignment of 6-Chloro-2-piperazino-1,3-benzothiazole. Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of 6-Chloro-2-piperazino-1,3-benzothiazole is achieved through a systematic and integrated analytical approach. Mass spectrometry provides a definitive molecular weight and formula, consistent with the expected structure.[7] FT-IR spectroscopy confirms the presence of the essential benzothiazole and piperazine functional groups. Finally, a comprehensive suite of NMR experiments provides an unambiguous blueprint of the molecular connectivity, allowing for the complete assignment of all proton and carbon signals.[1] The convergence of data from these orthogonal techniques creates a self-validating system, ensuring the highest degree of confidence in the final structural assignment. This robust characterization is the essential foundation for all subsequent research and development activities involving this promising molecule.

References

  • BenchChem. (2025). Validating the synthesis of benzothiazole derivatives through spectroscopic methods.
  • Karminski-Zamola, G., Fišer-Jakić, L., Tralić-Kulenovic, V., & Bajić, M. (n.d.). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7).
  • ResearchGate. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
  • BenchChem. (2025). Unveiling the Solid-State Architecture of 2-Aminobenzothiazole: A Technical Guide.
  • MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
  • ChemicalBook. (n.d.). 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE synthesis.
  • Scirp.org. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.
  • Scilit. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.
  • ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole.
  • NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.
  • Al-Qadisiyha University. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes.
  • ACS Publications. (1973). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Wikipedia. (n.d.). 2-Aminobenzothiazole.
  • Synthetic Organic Chemistry Laboratory, Department of Chemistry, Dr H S Gour University. (n.d.). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives.
  • ResearchGate. (n.d.). Structure of drugs with 2-aminobenzothiazole scaffold.
  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • ResearchGate. (n.d.). Structure of 2‐aminobenzothiazole.
  • NIH. (n.d.). Piperazine. PubChem.
  • PubMed. (n.d.). Transition metal(II) complexes of a novel symmetrical benzothiazole-based ligand: synthesis, spectral/structural characterization and fluorescence properties.
  • ResearchGate. (2025). 13C-NMR Spectroscopic Study on Chemical Species in Piperazine−Amine−CO2−H2O System before and after Heating.
  • MassBank. (2021). Benzothiazoles.
  • PubMed. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
  • Arabian Journal of Chemistry. (n.d.). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives.
  • Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Crimson Publishers. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction.
  • NIH. (n.d.). 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine. PMC.
  • ResearchGate. (2025). The Impact of Incorporation Piperazine on Biological Activities of Benzazoles.
  • AL- Mustansirya University. (2024). Synthesis and characterization of some heterocyclic compounds from 6-chloro-1,3-benzothiazole-2-thiol.
  • BenchChem. (2025). An In-depth Technical Guide to 6-chloro-1,3-benzothiazole-2-thiol: Synthesis, Properties, and Derivatives.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives.
  • NIH. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids.
  • NIH. (n.d.). 5-Chloro-2-phenyl-1,3-benzothiazole. PMC.
  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • MDPI. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations.
  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
  • NIH. (n.d.). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one.
  • BenchChem. (n.d.). Validating the Structure of Benzothiazole Derivatives: A Crystallographic Comparison of 2.

Sources

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole, a heterocyclic compound of significant interest to the pharmaceutical industry. The benzothiazole core, coupled with a piperazine moiety, is a common scaffold in the development of novel therapeutics, particularly in the realm of antipsychotic agents. This document details the strategic synthesis, including the preparation of key intermediates, a step-by-step protocol for the final compound, and a discussion of the underlying reaction mechanisms. It is intended for an audience of researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Significance

The fusion of a benzothiazole ring system with a piperazine group creates a privileged scaffold with diverse pharmacological activities. Benzothiazole derivatives are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, and neuroprotective properties. The piperazine ring, a common pharmacophore, is found in numerous approved drugs and is often employed to improve physicochemical properties and target engagement.

The specific compound, 6-Chloro-2-piperazino-1,3-benzothiazole, has been identified as a key building block in the synthesis of potential atypical antipsychotics[1]. These agents often derive their therapeutic effect from a combination of dopamine D2 and serotonin 5-HT1A receptor modulation, and the structural motifs present in this molecule are conducive to such interactions[1][2]. This guide will provide a detailed roadmap for the efficient laboratory-scale synthesis of this valuable compound.

Retrosynthetic Analysis and Strategy

The synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole can be approached through a convergent strategy. The most direct method involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halobenzothiazole with piperazine. This leads to a retrosynthetic disconnection to 2,6-dichlorobenzothiazole and piperazine. 2,6-Dichlorobenzothiazole, in turn, can be prepared from the more readily available 2-amino-6-chlorobenzothiazole via a Sandmeyer-type reaction. Finally, 2-amino-6-chlorobenzothiazole is accessible from the commodity chemical p-chloroaniline.

Retrosynthesis 6-Chloro-2-piperazino-1,3-benzothiazole 6-Chloro-2-piperazino-1,3-benzothiazole 2,6-Dichlorobenzothiazole 2,6-Dichlorobenzothiazole 6-Chloro-2-piperazino-1,3-benzothiazole->2,6-Dichlorobenzothiazole SNA_r_ Piperazine Piperazine 6-Chloro-2-piperazino-1,3-benzothiazole->Piperazine 2-Amino-6-chlorobenzothiazole 2-Amino-6-chlorobenzothiazole 2,6-Dichlorobenzothiazole->2-Amino-6-chlorobenzothiazole Sandmeyer p-Chloroaniline p-Chloroaniline 2-Amino-6-chlorobenzothiazole->p-Chloroaniline Thiocyanation/ Cyclization

Caption: Retrosynthetic analysis of 6-Chloro-2-piperazino-1,3-benzothiazole.

Synthesis of Key Intermediates

Synthesis of 2-Amino-6-chlorobenzothiazole

The synthesis of 2-amino-6-chlorobenzothiazole is a well-established process that begins with the reaction of p-chloroaniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like acetic acid[3][4][5]. This one-pot reaction proceeds through the in-situ formation of a thiocyanogen species, which then reacts with the aniline derivative, followed by cyclization to form the benzothiazole ring.

An alternative and often higher-yielding laboratory preparation involves the cyclization of 4-chlorophenylthiourea with sulfuryl chloride[6].

Table 1: Physicochemical Properties of 2-Amino-6-chlorobenzothiazole

PropertyValueReference(s)
CAS Number95-24-9[7][8]
Molecular FormulaC₇H₅ClN₂S[7][8]
Molecular Weight184.65 g/mol [7][8]
Melting Point199-201 °C
AppearanceWhite to pale cream solid[9]
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-chloroaniline (0.1 mol) and potassium thiocyanate (0.22 mol) in glacial acetic acid (200 mL).

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice-salt bath.

  • Bromine Addition: While maintaining the temperature below 10 °C, add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise with vigorous stirring over a period of 1-2 hours.

  • Reaction: After the addition is complete, continue stirring at the same temperature for another 2 hours, then allow the mixture to warm to room temperature and stir for an additional 10-12 hours.

  • Work-up: Pour the reaction mixture into a large beaker of crushed ice (approx. 1 L) with stirring. A yellow precipitate will form.

  • Neutralization: Carefully neutralize the mixture with a concentrated ammonium hydroxide solution to a pH of 8-9.

  • Isolation and Purification: Filter the resulting solid, wash thoroughly with water, and dry. The crude product can be recrystallized from ethanol to yield pure 2-amino-6-chlorobenzothiazole as a crystalline solid[10][11].

Synthesis of 2,6-Dichlorobenzothiazole

The conversion of the 2-amino group of 2-amino-6-chlorobenzothiazole to a chlorine atom is achieved via a Sandmeyer reaction[12]. This transformation involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then decomposed in the presence of a copper(I) chloride catalyst to yield the desired 2,6-dichlorobenzothiazole.

Table 2: Physicochemical Properties of 2,6-Dichlorobenzothiazole

PropertyValueReference(s)
CAS Number3622-23-9[13][14]
Molecular FormulaC₇H₃Cl₂NS[14]
Molecular Weight204.08 g/mol [14]
AppearanceSolid[15][16]
  • Diazotization:

    • Prepare a solution of 2-amino-6-chlorobenzothiazole (0.1 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with stirring.

    • Slowly add a solution of sodium nitrite (0.11 mol) in water (20 mL) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (0.12 mol) in concentrated hydrochloric acid (50 mL).

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (nitrogen gas) will be observed.

  • Work-up and Purification:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • The product will precipitate from the solution. Filter the solid and wash with water.

    • The crude 2,6-dichlorobenzothiazole can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole

The final step in the synthesis is the nucleophilic aromatic substitution of the chlorine atom at the 2-position of 2,6-dichlorobenzothiazole with piperazine. The 2-position of the benzothiazole ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom.

Synthesis_Final_Step 2,6-Dichlorobenzothiazole 2,6-Dichlorobenzothiazole 6-Chloro-2-piperazino-1,3-benzothiazole 6-Chloro-2-piperazino-1,3-benzothiazole 2,6-Dichlorobenzothiazole->6-Chloro-2-piperazino-1,3-benzothiazole + Piperazine, K2CO3, DMF Piperazine Piperazine Piperazine->6-Chloro-2-piperazino-1,3-benzothiazole

Caption: Final step in the synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole.

Reaction Mechanism

The reaction proceeds via a classic SNAr (addition-elimination) mechanism. The piperazine nitrogen acts as the nucleophile, attacking the electron-deficient carbon at the 2-position of the benzothiazole ring. This forms a negatively charged intermediate, often referred to as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the heterocyclic ring. In the final step, the chloride ion is eliminated, and the aromaticity of the benzothiazole ring is restored.

Experimental Protocol

The following protocol is a robust and high-yielding procedure for the synthesis of the title compound[17].

  • Reaction Setup: To a stirred solution of 2,6-dichlorobenzothiazole (5.24 mmol, 1.07 g) in dry N,N-dimethylformamide (DMF) (25 mL) in a round-bottom flask, add potassium carbonate (15.7 mmol, 2.17 g) and piperazine (5.8 mmol, 0.5 g).

  • Reaction: Stir the mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, partition the mixture between ethyl acetate (150 mL) and water (50 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine the organic layers and wash with water (2 x 25 mL) and then with brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the desired product as a white solid. The reported yield for this procedure is quantitative (1.33 g)[17].

Purification

For most applications, the product obtained from the work-up is of sufficient purity. However, if further purification is required, the following methods can be employed:

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.

  • Column Chromatography: For very high purity, the compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Characterization of 6-Chloro-2-piperazino-1,3-benzothiazole

Table 3: Physicochemical Properties of 6-Chloro-2-piperazino-1,3-benzothiazole

PropertyValueReference(s)
CAS Number153025-29-7[17]
Molecular FormulaC₁₁H₁₂ClN₃S[17]
Molecular Weight253.75 g/mol [17]
AppearanceWhite solid[17]
Mass Spec (m/z)[M+H]⁺ found at 254.0[17]
Expected Spectroscopic Characteristics
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzothiazole ring and the methylene protons of the piperazine ring. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.8 ppm. The piperazine protons will appear as two distinct multiplets, one for the four protons adjacent to the benzothiazole ring (likely around δ 3.6-3.8 ppm) and another for the four protons adjacent to the NH group (likely around δ 2.9-3.1 ppm). The NH proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the eleven carbons in the molecule. The aromatic carbons of the benzothiazole ring will appear in the region of δ 115-155 ppm. The piperazine carbons will appear in the upfield region, typically between δ 45-55 ppm.

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2800-3100 cm⁻¹), C=N and C=C stretching of the aromatic system (around 1500-1600 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

Safety Considerations

  • p-Chloroaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Sulfuryl Chloride: Corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.

  • Organic Solvents (DMF, Ethyl Acetate, etc.): Flammable and may be harmful. Use in a well-ventilated area and away from ignition sources.

  • Acids and Bases: Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide has outlined a reliable and efficient synthetic route to 6-Chloro-2-piperazino-1,3-benzothiazole, a valuable building block for the development of novel pharmaceuticals. By providing detailed, step-by-step protocols for the synthesis of the key intermediates and the final product, along with insights into the reaction mechanisms and characterization data, this document serves as a comprehensive resource for researchers in the field of medicinal chemistry. The methodologies described are robust and scalable, enabling the production of this important compound for further investigation and drug discovery efforts.

References

  • Cheméo. (n.d.). Chemical Properties of 2-Amino-6-chlorobenzothiazole (CAS 95-24-9). Retrieved January 14, 2026, from [Link].

  • Cheméo. (n.d.). Chemical Properties of Benzothiazole, 2,6-dichloro- (CAS 3622-23-9). Retrieved January 14, 2026, from [Link].

  • NIST. (n.d.). 2-Amino-6-chlorobenzothiazole. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link].

  • PubChem. (n.d.). 2,6-Dichlorobenzothiazole. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link].

  • Patel, K. D., et al. (n.d.).
  • PrepChem. (n.d.). Synthesis of 2-amino-6-chlorobenzothiazole. Retrieved January 14, 2026, from [Link].

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
  • Zhang, Y., et al. (2022). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.
  • Allen, C. F. H., & VanAllan, J. (1944). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 24, 12.
  • Singh, P., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy, 7(4).
  • Chopin, P., et al. (1998). Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics. Journal of Medicinal Chemistry, 41(12), 2010-8.
  • Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2895-2921.
  • Veni, P. K., et al. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 2(3), 233-240.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society, 77(11), 1547-1556.
  • Ali, A. A.-K. (2012). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Al-Nahrain University, 15(2), 99-105.
  • Mind. (n.d.). List of antipsychotic drugs. Retrieved January 14, 2026, from [Link].

  • Singh, A., & Kumar, A. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current drug targets, 22(1), 78–101.
  • Goud, K. S., et al. (2002). Antipsychotic Profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic Acid Amide (NRA0562)
  • Chokhawala, K., & Stevens, L. (2023). Phenothiazine. In StatPearls.
  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2585–2598.
  • Reddy, D. R. S., et al. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 5(1), 254-258.
  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.
  • Cheméo. (n.d.). 2-Amino-6-chlorobenzothiazole.pdf. Retrieved January 14, 2026, from [Link].

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 487-496.
  • Ching, G. V., et al. (2012). 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769.
  • Alias, M. F., & Seewan, A. N. (2020). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole.
  • Al-Juboori, A. M. H. (2017). Synthesis and characterization of some heterocyclic compounds from 6-chloro-1,3-benzothiazole-2-thiol. Journal of Kufa for Chemical Science, 2(2).

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Chloro-2-piperazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the probable mechanism of action for the compound 6-Chloro-2-piperazino-1,3-benzothiazole. While specific literature detailing the comprehensive mechanistic studies of this exact molecule is nascent, a robust hypothesis can be formulated based on the extensive research into its core chemical scaffolds: the benzothiazole ring and the piperazine moiety. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of existing knowledge to guide future investigation.

Introduction: The Therapeutic Potential of Benzothiazole-Piperazine Scaffolds

The fusion of a benzothiazole nucleus with a piperazine ring has given rise to a class of compounds with significant therapeutic promise, particularly in the realm of neuropsychiatric and neurodegenerative disorders.[1][2] Benzothiazole derivatives are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3][4][5] The piperazine moiety is a common pharmacophore in centrally active agents, known to interact with various neurotransmitter receptors.[1] The specific compound, 6-Chloro-2-piperazino-1,3-benzothiazole, combines these two key structural features, suggesting a multi-target pharmacological profile.

Core Hypothesis: A Multi-Target Receptor Modulator for Psychosis

Based on the established pharmacology of structurally related benzothiazole and piperazine derivatives, it is hypothesized that 6-Chloro-2-piperazino-1,3-benzothiazole functions as a modulator of key monoamine neurotransmitter receptors, particularly dopamine and serotonin receptors. This dual-action profile is a hallmark of atypical antipsychotic agents, which are effective in treating the symptoms of psychosis with a reduced propensity for extrapyramidal side effects.[6][7][8]

Primary Putative Targets: Dopamine D2 and Serotonin 5-HT1A/2A Receptors

Numerous studies on arylpiperazine derivatives containing a benzothiazole or a related heterocyclic system have demonstrated high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[6][7][8]

  • Dopamine D2 Receptor Antagonism: Antagonism at D2 receptors in the mesolimbic pathway is a well-established mechanism for alleviating the positive symptoms of schizophrenia.

  • Serotonin 5-HT1A Receptor Agonism/Partial Agonism: Activation of 5-HT1A autoreceptors can lead to an increase in dopamine release in the prefrontal cortex, which may help to ameliorate the negative and cognitive symptoms of schizophrenia.

  • Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a key feature of atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms by enhancing dopamine release in the nigrostriatal pathway.

The interplay between these receptor activities is crucial for achieving an atypical antipsychotic profile. The ratio of 5-HT2A to D2 receptor affinity is often considered a key determinant of a compound's atypicality.[8]

Secondary and Exploratory Targets

Beyond the primary targets, the benzothiazole-piperazine scaffold has been implicated in the modulation of other receptors and enzymes, suggesting a broader mechanism of action that could be relevant for other CNS disorders.

  • Dopamine D4 Receptors: Some benzothiazole analogues have been designed as selective D4 receptor partial agonists or antagonists for the potential treatment of substance use disorders.[9]

  • Acetylcholinesterase (AChE): Certain benzothiazole-piperazine derivatives have shown inhibitory activity against AChE, a key target in the symptomatic treatment of Alzheimer's disease.[10][11] This suggests a potential role in addressing cognitive deficits.

  • Monoamine Oxidase (MAO): Inhibition of MAO enzymes is another therapeutic strategy for neurodegenerative disorders, and benzothiazole hybrids have been explored for this activity.[5]

Investigational Workflow: From Target Binding to In Vivo Efficacy

To validate the hypothesized mechanism of action for 6-Chloro-2-piperazino-1,3-benzothiazole, a structured experimental workflow is essential. This workflow should progress from in vitro target identification to in vivo functional outcomes.

In Vitro Characterization

The initial step involves quantifying the interaction of the compound with its putative molecular targets.

Experimental Protocol: Radioligand Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of 6-Chloro-2-piperazino-1,3-benzothiazole for a panel of neurotransmitter receptors, including but not limited to dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.), adrenergic, and histaminergic receptors.

  • Materials:

    • Cell membranes expressing the specific receptor of interest.

    • A specific radioligand for each receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A).

    • 6-Chloro-2-piperazino-1,3-benzothiazole test compound at various concentrations.

    • Incubation buffer, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Profile

Receptor TargetBinding Affinity (Ki, nM)
Dopamine D2Hypothetical Value
Serotonin 5-HT1AHypothetical Value
Serotonin 5-HT2AHypothetical Value
Dopamine D4Hypothetical Value
Acetylcholinesterase (IC50)Hypothetical Value
...other targets...
In Vivo Pharmacological Profiling

Following in vitro characterization, in vivo studies are crucial to assess the compound's functional effects in a living system.

Experimental Protocol: Murine Models of Antipsychotic Activity

  • Objective: To evaluate the antipsychotic-like and extrapyramidal side-effect liability of 6-Chloro-2-piperazino-1,3-benzothiazole.

  • Models for Antipsychotic Efficacy:

    • Apomorphine- or Amphetamine-Induced Hyperlocomotion: These models assess the compound's ability to block dopamine agonist-induced hyperactivity, which is predictive of D2 receptor antagonism.

  • Models for Extrapyramidal Side Effects:

    • Catalepsy Test: This test measures the induction of catalepsy (a state of immobility), which is a predictor of extrapyramidal side effects in humans.

  • Procedure:

    • Administer various doses of 6-Chloro-2-piperazino-1,3-benzothiazole to rodents.

    • After a suitable pre-treatment time, induce the specific behavior (e.g., administer apomorphine).

    • Quantify the animal's behavior (e.g., locomotor activity, time spent in a cataleptic state).

    • Compare the results to vehicle- and positive-control groups (e.g., haloperidol, clozapine).

Visualizing the Mechanism and Workflow

Diagrams are essential for conceptualizing the complex interactions and experimental processes.

Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT1A_Auto 5-HT1A Autoreceptor ↑ Cortical DA ↑ Cortical DA 5HT1A_Auto->↑ Cortical DA D2_Receptor D2 Receptor ↓ Psychosis ↓ Psychosis D2_Receptor->↓ Psychosis 5HT2A_Receptor 5-HT2A Receptor ↓ EPS Risk ↓ EPS Risk 5HT2A_Receptor->↓ EPS Risk Compound 6-Chloro-2-piperazino- 1,3-benzothiazole Compound->5HT1A_Auto Agonism Compound->D2_Receptor Antagonism Compound->5HT2A_Receptor Antagonism

Caption: Putative multi-target mechanism of action.

Experimental_Workflow Start Compound Synthesis (6-Chloro-2-piperazino-1,3-benzothiazole) InVitro In Vitro Screening (Receptor Binding Assays) Start->InVitro DataAnalysis Data Analysis (Determine Ki, IC50, Selectivity) InVitro->DataAnalysis InVivo In Vivo Models (Behavioral Pharmacology) DataAnalysis->InVivo Efficacy Efficacy Models (e.g., Amphetamine-induced hyperlocomotion) InVivo->Efficacy Safety Safety Models (e.g., Catalepsy) InVivo->Safety Conclusion Determine Pharmacological Profile (Atypical Antipsychotic Potential) Efficacy->Conclusion Safety->Conclusion

Caption: Experimental workflow for mechanism validation.

Conclusion and Future Directions

The chemical architecture of 6-Chloro-2-piperazino-1,3-benzothiazole strongly supports the hypothesis that it acts as a multi-target modulator of dopamine and serotonin receptors, a profile consistent with atypical antipsychotic agents. The presence of the benzothiazole moiety may also confer additional pharmacological properties, such as acetylcholinesterase inhibition, which warrants further investigation. The experimental framework outlined in this guide provides a clear path for elucidating the precise mechanism of action and therapeutic potential of this promising compound. Future research should focus on comprehensive in vitro profiling, followed by robust in vivo studies to confirm its efficacy and safety profile for potential development as a novel therapeutic agent.

References

  • Gomtsyan, A., et al. (1998). Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics. Journal of Medicinal Chemistry, 41(12), 2010-8. [Link]

  • Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini Reviews in Medicinal Chemistry, 21(3), 362-379. [Link]

  • ACS Publications. (1998). Novel Benzothiazolin-2-one and Benzoxazin-3-one Arylpiperazine Derivatives with Mixed 5HT1A/D2 Affinity as Potential Atypical Antipsychotics. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Center for Biotechnology Information. [Link]

  • Howard, H. R., et al. (1996). 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 39(1), 143-8. [Link]

  • ACS Publications. (2023). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. Journal of Medicinal Chemistry. [Link]

  • Kumar, D., et al. (2024). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. Biomedicine & Pharmacotherapy, 174, 116484. [Link]

  • Chemsrc. (n.d.). 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE. Retrieved from [Link]

  • Gökçe, M., et al. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Medicinal Chemistry, 13(7), 644-652. [Link]

  • ACS Publications. (1985). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. [Link]

  • Der Pharma Chemica. (2016). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]

  • ResearchGate. (2018). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. [Link]

  • Progressive Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. [Link]

  • MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2017). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]

  • National Institutes of Health. (2015). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. National Center for Biotechnology Information. [Link]

Sources

The Pharmacological Potential of the 6-Chloro-2-piperazino-1,3-benzothiazole Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole-Piperazine Moiety as a Privileged Scaffold in Drug Discovery

The confluence of the benzothiazole ring and a piperazine moiety has given rise to a class of compounds with significant and diverse biological activities. The benzothiazole nucleus, a bicyclic system containing fused benzene and thiazole rings, is a cornerstone in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] The incorporation of a piperazine ring, a common pharmacophore in its own right, often enhances the bioavailability and target interaction of the parent molecule. This guide provides an in-depth technical exploration of the biological activities associated with the 6-Chloro-2-piperazino-1,3-benzothiazole core and its derivatives, offering insights for researchers and professionals in drug development.

Synthesis of the Core Scaffold

The fundamental synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole typically involves the reaction of 2,6-dichlorobenzothiazole with piperazine. A common laboratory-scale procedure is outlined below.

General Synthesis Protocol

A stirred solution of 2,6-dichlorobenzothiazole in a dry polar aprotic solvent, such as N,N-dimethylformamide (DMF), is treated with potassium carbonate and piperazine. The reaction mixture is stirred at room temperature for several hours. Upon completion, the product is isolated through partitioning between an organic solvent like ethyl acetate and water. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the desired product, 6-Chloro-2-piperazino-1,3-benzothiazole, typically as a white solid.[5]

Anticancer and Cytotoxic Activities

Derivatives of the 2-piperazino-1,3-benzothiazole scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.

Cytotoxicity Against Various Cancer Cell Lines

Studies have shown that benzothiazole-piperazine derivatives exhibit cytotoxic activity against colorectal (HCT-116), breast (MCF-7), and hepatocellular (Huh7) cancer cell lines.[6] Notably, dihalo-substituted benzylpiperazine derivatives have shown the highest cytotoxic activities in these tested cell lines.[6] Further research has highlighted the sensitivity of other cancer cell lines, including cervical (HeLa), skin (A431), and lung (A549) cancer cells, to piperazinyl benzothiazole derivatives coupled with other heterocyclic moieties like 1,3,4-oxadiazole-2-thiol.[7] Among these, the A431 cell line was reported to be the most sensitive.[7]

Compound Type Cancer Cell Lines Observed Effect Reference
Dihalo substituted benzylpiperazine derivatives of benzothiazoleHCT-116, MCF-7, Huh7High cytotoxic activity[6]
Piperazinyl benzothiazole/benzoxazole derivatives with 1,3,4-oxadiazole-2-thiolMCF-7, HeLa, HepG2, A431, A549Cytotoxic activity, with A431 being the most sensitive[7]
Experimental Protocol: In Vitro Cytotoxicity Assessment (Sulforhodamine B Assay)

The cytotoxic activities of benzothiazole-piperazine derivatives are commonly evaluated using the Sulforhodamine B (SRB) assay.[6]

Step-by-Step Methodology:

  • Cell Plating: Cancer cells (e.g., HCT-116, MCF-7, Huh7) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, the cells are fixed with a cold solution of trichloroacetic acid (TCA).

  • Staining: The fixed cells are washed and stained with a solution of Sulforhodamine B.

  • Wash and Solubilization: Excess stain is removed by washing with acetic acid. The bound stain is then solubilized with a Tris-base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay SRB Assay cluster_analysis Data Analysis plate_cells Plate Cancer Cells in 96-well Plates adhere Allow Cells to Adhere Overnight plate_cells->adhere add_compound Add Test Compounds (Varying Concentrations) adhere->add_compound incubate Incubate for 48-72 hours add_compound->incubate fix_cells Fix Cells with TCA incubate->fix_cells stain_cells Stain with SRB fix_cells->stain_cells wash_cells Wash with Acetic Acid stain_cells->wash_cells solubilize Solubilize Stain with Tris-base wash_cells->solubilize read_absorbance Read Absorbance (515 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for In Vitro Cytotoxicity Assessment using the SRB Assay.

Neuroprotective and Cholinesterase Inhibitory Activities

The benzothiazole-piperazine scaffold has emerged as a promising framework for the development of agents targeting neurodegenerative diseases, particularly Alzheimer's disease. This is primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Certain benzothiazole-piperazine derivatives have been shown to exhibit moderate and selective inhibition against AChE.[6] Docking studies suggest that these compounds can bind to the active site of AChE, similar to established inhibitors like donepezil.[6] A novel small molecule based on this scaffold was identified as an effective multi-target-directed ligand (MTDL) against Alzheimer's disease, demonstrating efficient binding to both AChE and Aβ1-42.[8] In vitro analysis confirmed one such compound as a mixed-type and selective AChE inhibitor, binding at both the catalytic and peripheral anionic sites of the enzyme.[8]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of compounds against AChE and BuChE is commonly determined using a modified Ellman's method.[6][9]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the test compound, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzyme (AChE or BuChE) in a suitable buffer (e.g., phosphate buffer).

  • Reaction Mixture: In a 96-well plate, add the buffer, test compound solution, and enzyme solution. Incubate for a short period.

  • Initiate Reaction: Add the substrate (ATCI or BTCI) and DTNB to initiate the enzymatic reaction.

  • Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the rate of color development.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

signaling_pathway cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptors ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Benzothiazole-Piperazine Derivative Inhibitor->AChE Inhibition Synaptic_Cleft Synaptic Cleft Release ACh Release Release->ACh Signal Signal Transduction Receptor->Signal

Caption: Mechanism of AChE Inhibition by Benzothiazole-Piperazine Derivatives.

Antimicrobial and Antifungal Activities

The benzothiazole core is known for its antimicrobial properties, and its combination with a piperazine moiety has been explored for the development of new antibacterial and antifungal agents.[10][11]

Antibacterial and Antifungal Spectrum

Derivatives of N-(6-methoxybenzothiazol-2-yl)-3-(4-substituedpiperazinyl)propanamide have shown activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans.[9] Docking studies have suggested that these compounds may interact with DNA gyrase subunit B of S. aureus, indicating a potential mechanism of action.[9] Piperazine-containing benzothiazinones, which share structural similarities, have demonstrated potent bactericidal activity against Mycobacterium tuberculosis, including drug-resistant strains, by inhibiting the DprE1 enzyme.[12][13]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Disc Diffusion Method)

A common method to screen for antimicrobial activity is the agar-based disc diffusion assay.[9][11]

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into Petri plates.

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.

  • Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the inoculated agar surface. Standard antibiotic and solvent control discs are also applied.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. Benzothiazole derivatives have been recognized for their anti-inflammatory potential.[3][14]

Modulation of Inflammatory Cytokines

Novel benzothiazole compounds have been shown to decrease the activity of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in mouse monocyte macrophages (RAW264.7).[3] This suggests that the anti-inflammatory effects of these compounds may be mediated through the downregulation of key inflammatory signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay (ELISA for Cytokines)

The effect of compounds on the expression of inflammatory cytokines can be assessed using an Enzyme-Linked Immunosorbent Assay (ELISA).[3]

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW264.7) are cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compounds.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA Procedure: The concentration of the target cytokine (e.g., IL-6 or TNF-α) in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions. This typically involves coating a microplate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

  • Data Analysis: The absorbance is measured, and the cytokine concentration is determined by comparison with a standard curve.

Conclusion and Future Perspectives

The 6-Chloro-2-piperazino-1,3-benzothiazole scaffold and its derivatives represent a versatile and promising class of compounds in medicinal chemistry. The diverse biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects, underscore the therapeutic potential of this chemical framework. The structure-activity relationship studies suggest that substitutions at the C-6 position of the benzothiazole ring and on the piperazine moiety are crucial for modulating the biological activity.[2] Future research should focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as in-depth mechanistic studies to elucidate their modes of action. The development of these compounds as clinical candidates will require further preclinical and clinical investigations.

References

  • Ulusoy, N., Gürsoy, A., Otük, G. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(13), 1837-1845. [Link]

  • Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. (2013). Medicinal Chemistry Research, 22(10). [Link]

  • Synthesis of piperazinyl benzothiazole derivatives. ResearchGate. [Link]

  • Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. ResearchGate. [Link]

  • 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE. Chemsrc. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry. [Link]

  • Kumar, A., et al. (2024). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. Biomedicine & Pharmacotherapy, 174, 116484. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI. [Link]

  • Guo, S., et al. (2020). In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis. Biomedicine & Pharmacotherapy, 131, 110777. [Link]

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (2013). Der Pharma Chemica. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2024). National Institutes of Health. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. [Link]

  • Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2012). Journal of Al-Nahrain University. [Link]

  • Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole. ResearchGate. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2021). Bentham Science. [Link]

  • In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, and potential therapeutic applications, offering field-proven insights for researchers and scientists.

Core Compound Identification and Properties

The unequivocal identification of a compound is paramount for reproducible scientific research. The subject of this guide is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 6-chloro-2-(piperazin-1-yl)-1,3-benzothiazole [1].

This molecule is built upon a benzothiazole scaffold, a bicyclic system composed of a fused benzene and thiazole ring. This core structure is prevalent in a multitude of pharmacologically active agents[2][3][4]. The key functional groups defining this specific derivative are a chlorine atom at the 6th position of the benzothiazole ring and a piperazine moiety attached at the 2nd position.

Chemical Structure and Identifiers
  • IUPAC Name: 6-chloro-2-piperazin-1-yl-1,3-benzothiazole[1]

  • CAS Number: 153025-29-7[5][6]

  • Molecular Formula: C₁₁H₁₂ClN₃S[1][5][6]

  • Canonical SMILES: C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)Cl[1]

Physicochemical Data Summary

A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems and for designing appropriate experimental conditions.

PropertyValueSource
Molecular Weight 253.75 g/mol [1][5]
Exact Mass 253.0440463 Da[1]
Appearance White solid[5]

Synthesis and Characterization: A Validated Protocol

The synthesis of 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole is reliably achieved through nucleophilic aromatic substitution. The protocol described herein is a self-validating system, designed for high yield and purity.

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway from commercially available starting materials.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2,6-Dichlorobenzothiazole (CAS: 3622-23-9) Reaction Stir at Room Temperature (4 hours) A->Reaction B Piperazine (CAS: 110-85-0) B->Reaction C Potassium Carbonate (K₂CO₃) (Base) C->Reaction Facilitates nucleophilic attack D Dry Dimethylformamide (DMF) (Solvent) D->Reaction Provides reaction medium Workup Partition between EtOAc and Water Aqueous Extraction with EtOAc Brine Wash, Drying (Na₂SO₄) Solvent Removal Reaction->Workup Reaction mixture Product 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole (CAS: 153025-29-7) Workup->Product Purified solid

Caption: Synthetic workflow for 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole.

Detailed Experimental Protocol

This protocol is adapted from established synthetic methods[5].

Materials:

  • 2,6-Dichlorobenzothiazole (5.24 mmol, 1.07 g)

  • Piperazine (5.8 mmol, 0.5 g)

  • Potassium Carbonate (15.7 mmol, 2.4 g)

  • Dry Dimethylformamide (DMF, 25 mL)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred solution of 2,6-dichlorobenzothiazole in dry DMF (25 mL), add potassium carbonate followed by piperazine. The causality here is the use of a polar aprotic solvent (DMF) to dissolve the reactants and a base (K₂CO₃) to facilitate the deprotonation of piperazine, enhancing its nucleophilicity.

  • Reaction Execution: Stir the mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Once the reaction is complete, partition the mixture between EtOAc (150 mL) and water (50 mL). The purpose of this step is to remove the inorganic salts (like K₂CO₃) and the highly polar solvent (DMF) into the aqueous phase, leaving the desired product in the organic phase.

  • Extraction: Separate the layers and extract the aqueous layer with additional EtOAc (2 x 100 mL) to maximize the recovery of the product.

  • Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 25 mL) and brine. The brine wash helps to remove residual water from the organic layer. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Remove the solvent under reduced pressure to yield the desired product as a white solid. The reported yield for this reaction is quantitative (100%, 1.33 g)[5].

Characterization Methods

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is a suitable method. The expected exact mass for the molecular ion [M] is 253.04, and a prominent peak for the protonated molecule [M+H]⁺ should be observed at m/z 254.0[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure. The proton NMR will show characteristic signals for the aromatic protons on the benzothiazole ring and the methylene protons of the piperazine ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) can be used. For quantitative analysis of the piperazine moiety, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed, with detection around 340 nm[7].

Potential Applications in Drug Development

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities[2][4][8]. The incorporation of a piperazine ring often enhances solubility and allows for further functionalization, making these derivatives attractive candidates for drug discovery programs.

Logical Relationship of Benzothiazole-Piperazine Core to Biological Activity

BiologicalActivity cluster_activities Potential Therapeutic Areas Core 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole Benzothiazole Core Piperazine Moiety Oncology Anticancer / Antiproliferative Core:f1->Oncology Cytotoxicity Core:f0->Oncology Neuroscience Neuroprotection / AChE Inhibition Core:f2->Neuroscience CNS Permeability Core:f0->Neuroscience Cholinesterase Interaction InfectiousDisease Anti-HIV / Antimicrobial Core:f1->InfectiousDisease Antiviral/Antibacterial Gastroenterology Gastroprokinetic (5-HT Receptor Modulation) Core:f0->Gastroenterology Serotonin Receptor Interaction

Caption: Relationship between the core structure and potential biological activities.

Established Activities of Related Derivatives
  • Anticancer and Anti-HIV Activity: Numerous studies have demonstrated the potent antiproliferative and anti-HIV activities of 2-piperazino-1,3-benzothiazole derivatives[9]. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes essential for tumor growth or viral replication. Some benzothiazole derivatives have shown cytotoxic activity against various cancer cell lines, including colorectal, breast, and hepatocellular carcinomas[10].

  • Neuroprotective and Cholinesterase Inhibition: Certain benzothiazole-piperazine compounds have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease[10]. This suggests a potential role for these compounds in the treatment of neurodegenerative disorders.

  • Serotonin Receptor Modulation: Derivatives of 2-piperazinylbenzothiazole have been identified as potent 5-HT3 receptor antagonists and 5-HT4 receptor agonists. This dual activity is a promising profile for developing gastroprokinetic agents to treat disorders like delayed gastric emptying[11]. Compound 2f from a related series was found to be more potent than the established drug ondansetron in certain assays[11].

  • Broad Pharmacological Spectrum: The benzothiazole nucleus is associated with a vast array of other pharmacological properties, including anti-inflammatory, antidiabetic, anticonvulsant, and antimicrobial effects, highlighting the versatility of this scaffold[2][12].

Conclusion and Future Directions

6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole is a synthetically accessible compound with a chemical structure that positions it as a promising candidate for further investigation in drug discovery. Its benzothiazole-piperazine core is a well-established pharmacophore linked to diverse and potent biological activities. Future research should focus on extensive in vitro screening across various targets, particularly in oncology, neurodegenerative diseases, and gastroenterology, followed by in vivo efficacy and safety studies for the most promising leads. The well-defined synthesis and characterization protocols outlined in this guide provide a solid foundation for such endeavors.

References

  • 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole | C11H12ClN3S | CID 2746595 - PubChem. [Link]

  • Monge, A., Peña, M. C., Palop, J. A., Calderó, J. M., Roca, J., García, E., Romero, G., del Río, J., & Lasheras, B. (1994). Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole Derivatives With 5-HT3 Antagonist and 5-HT4 Agonist Properties. Journal of Medicinal Chemistry, 37(9), 1320–1325. [Link]

  • Al-Soud, Y. A., et al. (2010). Synthesis, in vitro Antiproliferative and Anti-HIV Activity of New Derivatives of 2-Piperazino-1,3-benzo[d]thiazoles. Zeitschrift für Naturforschung B, 65(11), 1372-1382. [Link]

  • Talele, N., et al. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Medicinal Chemistry, 13(7), 685-695. [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9-s), 162-170. [Link]

  • Geronikaki, A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4940. [Link]

  • Shukla, S., et al. (2020). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 54(2), 266-277. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). Molecules, 29(11), 2568. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry. [Link]

  • 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE | CAS#:153025-29-7 | Chemsrc. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 361-367. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]

  • Law, C. S. W., & Yeong, K. Y. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 32(3), 299–315. [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide for 6-Chloro-2-piperazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the key spectroscopic data for the structural characterization of 6-Chloro-2-piperazino-1,3-benzothiazole. Benzothiazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2][3] Consequently, the unambiguous confirmation of their molecular structure is a critical checkpoint in the drug discovery and development pipeline.[1] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this specific molecule. By integrating established principles with data from analogous structures, this guide serves as a definitive reference for the identification and validation of 6-Chloro-2-piperazino-1,3-benzothiazole.

Introduction to 6-Chloro-2-piperazino-1,3-benzothiazole

Chemical Identity and Structure

6-Chloro-2-piperazino-1,3-benzothiazole is a heterocyclic compound featuring a chlorinated benzothiazole core linked to a piperazine ring at the 2-position. This substitution pattern is crucial for its potential pharmacological profile.

PropertyValueSource
IUPAC Name 6-chloro-2-(piperazin-1-yl)-1,3-benzothiazole[4]
CAS Number 153025-29-7[4][5]
Molecular Formula C₁₁H₁₂ClN₃S[4][6]
Molecular Weight 253.75 g/mol [4]
Exact Mass 253.0440463 Da[4]

The synthesis of this compound is reliably achieved through the reaction of 2,6-dichlorobenzothiazole with piperazine in the presence of a base like potassium carbonate.[5][6]

Caption: Molecular structure of 6-Chloro-2-piperazino-1,3-benzothiazole.

Mass Spectrometry (MS)

Theoretical Principles and Experimental Causality

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound. For 6-Chloro-2-piperazino-1,3-benzothiazole, high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) is ideal. This method protonates the molecule to form the [M+H]⁺ ion, allowing for precise mass measurement with minimal fragmentation, thereby confirming the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrument Setup: Calibrate the ESI-TOF or ESI-Orbitrap mass spectrometer according to the manufacturer's guidelines using a standard calibrant.

  • Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Processing: Determine the accurate mass of the most abundant ion, which is expected to be the protonated molecule [M+H]⁺.

Data Analysis and Interpretation

The primary role of MS in this context is to validate the molecular formula, C₁₁H₁₂ClN₃S.

Table 2.1: High-Resolution Mass Spectrometry Data

Parameter Theoretical Value Experimental Value
Molecular Formula C₁₁H₁₂ClN₃S -
Exact Mass 253.0440 -

| [M+H]⁺ (m/z) | 254.0518 | 254.0[6] |

A key validation feature is the isotopic pattern conferred by the chlorine atom. The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1) will result in two prominent peaks: the [M+H]⁺ ion and an [M+2+H]⁺ ion with roughly one-third the intensity.

Fragmentation Pathway: While ESI is a soft technique, in-source fragmentation or tandem MS (MS/MS) can provide structural insights. The most probable fragmentation involves the piperazine ring, a common fragmentation point in such derivatives.[7][8]

fragmentation parent [M+H]⁺ m/z = 254.0 frag1 Benzothiazole Core Ion m/z = 198.0 parent->frag1 Loss of C₃H₅N frag2 Piperazine Fragment m/z = 57.0 parent->frag2 Cleavage of C-N bond

Caption: Proposed ESI-MS fragmentation pathway for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles and Experimental Causality

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of ¹H and ¹³C atoms.[1] For 6-Chloro-2-piperazino-1,3-benzothiazole, NMR confirms the specific arrangement of protons and carbons on both the benzothiazole and piperazine rings.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of the ¹³C nucleus, 1024 or more scans may be required.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiazole ring and the aliphatic protons of the piperazine moiety.

Table 3.1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H-4 7.6 - 7.8 Doublet (d) 1H Deshielded by the adjacent sulfur atom and cis-relationship to the C=N bond.
H-5 7.2 - 7.4 Doublet of Doublets (dd) 1H Coupled to both H-4 and H-7.
H-7 7.5 - 7.7 Doublet (d) 1H Influenced by the electron-withdrawing chlorine at C-6.
Piperazine CH₂ (N-linked to BTH) 3.6 - 3.8 Triplet (t) 4H Deshielded due to direct attachment to the electron-deficient benzothiazole C-2.
Piperazine CH₂ (adjacent to NH) 2.8 - 3.0 Triplet (t) 4H More shielded compared to the other piperazine protons.

| Piperazine NH | ~2.5 - 3.5 | Broad Singlet (br s) | 1H | Exchangeable proton, chemical shift can vary with concentration and solvent. |

Note: BTH = Benzothiazole

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Table 3.2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm) Rationale
C-2 168 - 172 Highly deshielded due to attachment to two heteroatoms (N and S) and the piperazine nitrogen.
C-4 120 - 123 Aromatic CH carbon.
C-5 125 - 128 Aromatic CH carbon.
C-6 128 - 132 Carbon bearing the chlorine atom; deshielded.
C-7 122 - 125 Aromatic CH carbon.
C-3a (bridgehead) 148 - 152 Quaternary carbon part of the fused aromatic system.
C-7a (bridgehead) 130 - 134 Quaternary carbon adjacent to the chloro-substituted carbon.
Piperazine C (N-linked to BTH) 48 - 52 Aliphatic carbon deshielded by attachment to the benzothiazole ring.

| Piperazine C (adjacent to NH) | 44 - 47 | More shielded aliphatic carbon in the piperazine ring. |

Infrared (IR) Spectroscopy

Theoretical Principles and Experimental Causality

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[9] For this molecule, IR is excellent for confirming the presence of the N-H bond, aromatic C-H bonds, and the characteristic benzothiazole ring vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Expected Vibrational Modes

The IR spectrum will display a series of absorption bands characteristic of the molecule's structure.

Table 4.1: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
3250 - 3350 N-H Stretch Secondary Amine (Piperazine) [10]
3000 - 3100 C-H Stretch Aromatic (Benzothiazole) [9]
2850 - 2960 C-H Stretch Aliphatic (Piperazine) [11]
1600 - 1670 C=N Stretch Thiazole Ring [9]
1450 - 1580 C=C Stretch Aromatic Ring [9]
1250 - 1350 C-N Stretch Aryl-N and Aliphatic-N -

| 600 - 700 | C-S Stretch | Thiazole Ring |[9] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Principles and Experimental Causality

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions of chromophores. The benzothiazole system is a strong chromophore, and its UV absorption spectrum serves as a useful fingerprint.

Experimental Protocol: UV-Vis Spectrophotometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent like ethanol or methanol.

  • Acquisition: Use a dual-beam spectrophotometer to record the absorbance from 200 to 400 nm. Use a cuvette containing the pure solvent as the reference.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Expected Absorption Spectrum

The electronic spectrum is expected to be dominated by π→π* transitions within the conjugated benzothiazole ring system. The unsubstituted benzothiazole molecule shows absorption maxima around 252 nm and 288-295 nm.[12] The presence of the chloro and piperazino substituents will cause a bathochromic (red) shift.

  • Expected λ_max: Two primary absorption bands are predicted in the range of 260-280 nm and 300-320 nm.

Integrated Spectroscopic Workflow for Structural Validation

The conclusive identification of 6-Chloro-2-piperazino-1,3-benzothiazole relies not on a single technique, but on the synergistic integration of all spectroscopic data.

workflow synthesis Synthesized Compound ms MS Analysis (Confirm Formula: C₁₁H₁₂ClN₃S) synthesis->ms ir IR Analysis (Identify Functional Groups: N-H, C=N, Ar-H) synthesis->ir nmr NMR Analysis (¹H & ¹³C) (Confirm Connectivity & Skeleton) synthesis->nmr uv UV-Vis Analysis (Confirm Chromophore System) synthesis->uv conclusion Structure Confirmed ms->conclusion ir->conclusion nmr->conclusion uv->conclusion

Caption: Integrated workflow for the structural validation of the title compound.

Conclusion

The structural elucidation of 6-Chloro-2-piperazino-1,3-benzothiazole is unequivocally achieved through a combined spectroscopic approach. High-resolution mass spectrometry confirms the elemental composition C₁₁H₁₂ClN₃S. ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecular skeleton and proton environments. IR spectroscopy validates the presence of key functional groups, while UV-Vis spectroscopy confirms the electronic nature of the benzothiazole chromophore. Together, these techniques provide a unique spectroscopic fingerprint, ensuring the identity and purity of the compound for its application in research and development.

References

  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
  • ScienceDirect. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
  • MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
  • Al-Qadisiyha University College of Pharmacy. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes.
  • BenchChem. (2025). validating the synthesis of benzothiazole derivatives through spectroscopic methods.
  • ChemicalBook. (n.d.). 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE synthesis.
  • ChemRxiv. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.
  • PubChem. (n.d.). 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones.
  • ChemSrc. (2025). 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE.
  • SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.
  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.
  • NIST WebBook. (n.d.). Benzothiazole.

Sources

A Comprehensive Technical Guide to the Synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives featuring a piperazine moiety at the 2-position are of particular interest, demonstrating significant potential in the development of therapeutics for oncology, neurodegenerative disorders, and infectious diseases.[4][5][6] The strategic incorporation of a chlorine atom at the 6-position further modulates the physicochemical properties of these molecules, enhancing their lipophilicity and metabolic stability, which are critical parameters in drug design. This guide provides an in-depth exploration of the core synthetic strategies for constructing 6-chloro-2-piperazino-1,3-benzothiazole derivatives, offering field-proven insights, detailed experimental protocols, and mechanistic rationale for researchers and professionals in drug development.

Part 1: Synthesis of the Core Heterocyclic Scaffold: 2-Amino-6-chlorobenzothiazole

The foundational step in synthesizing the target derivatives is the construction of the 2-amino-6-chlorobenzothiazole ring system. This is most reliably achieved through the oxidative cyclization of an appropriately substituted arylthiourea, a classic and robust method in heterocyclic chemistry.

Mechanistic Insight

The primary route involves an electrophilic cyclization of a thiourea derived from 4-chloroaniline. The reaction proceeds by generating a reactive electrophile (e.g., from bromine or sulfuryl chloride) that attacks the sulfur atom of the thiourea. This is followed by an intramolecular electrophilic attack of the activated sulfur species onto the aromatic ring, leading to the formation of the thiazole ring after elimination and rearomatization. The choice of starting material—either generating the thiourea in situ from 4-chloroaniline and a thiocyanate salt or using a pre-synthesized 4-chlorophenylthiourea—offers flexibility based on reagent availability and process safety considerations.

Key Synthetic Pathways to the Core Scaffold

The diagram below illustrates the two principal pathways for synthesizing the crucial 2-amino-6-chlorobenzothiazole intermediate.

G cluster_0 Pathway A: In Situ Thiourea Formation cluster_1 Pathway B: Pre-formed Thiourea A1 4-Chloroaniline A3 2-Amino-6-chlorobenzothiazole A1->A3 Oxidative Cyclization A2 KSCN / Br₂ in Acetic Acid B3 2-Amino-6-chlorobenzothiazole B1 4-Chlorophenylthiourea B1->B3 Oxidative Cyclization B2 SO₂Cl₂ in Chlorobenzene

Caption: Primary synthetic routes to the 2-amino-6-chlorobenzothiazole core.

Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzothiazole (From 4-Chlorophenylthiourea)

This protocol is adapted from established literature procedures and provides a reliable method for gram-scale synthesis.[7]

Materials:

  • 4-Chlorophenylthiourea

  • Sulfuryl chloride (SO₂Cl₂)

  • Chlorobenzene

  • Ammonia solution (25%)

  • Steam distillation apparatus

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend 186.5 parts by weight of 4-chlorophenylthiourea in 850 parts of chlorobenzene.

  • Addition of Oxidant: With continuous stirring, add 185 parts of sulfuryl chloride dropwise from the dropping funnel. Maintain the internal temperature between 40-45°C. The addition should take approximately 3 hours. Gas evolution (HCl and SO₂) will be observed.

    • Expert Insight: Maintaining the temperature is critical. Lower temperatures result in a sluggish reaction, while higher temperatures can lead to undesired side products. The slow addition of sulfuryl chloride prevents a dangerous exotherm and uncontrolled gas release.

  • Reaction Completion & Solvent Removal: After the gas evolution ceases, the reaction mixture will be a thick suspension. Remove the chlorobenzene solvent via steam distillation.

  • Work-up and Isolation: The remaining aqueous suspension contains 2-amino-6-chlorobenzothiazolium chloride. Cool the mixture and adjust the pH to 8 using a 25% ammonia solution. This neutralizes the hydrochloride salt and precipitates the free base.

  • Purification: The crude product may initially appear as a tacky mass. Decant the aqueous layer. The solid can be further purified by washing with water and drying, yielding the desired 2-amino-6-chlorobenzothiazole.[7]

Part 2: Introduction of the Piperazine Moiety

With the core benzothiazole scaffold in hand, the next critical phase is the introduction of the piperazine ring at the 2-position. This is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction, which requires converting the 2-amino group into a suitable leaving group, most commonly a halogen.

From 2-Amino to 2-Chloro: The Sandmeyer Prerequisite

While direct displacement of the amino group is not feasible, it can be readily converted to a chloro group via a Sandmeyer-type reaction. This involves diazotization of the 2-amino group with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt, which is then displaced by a chloride ion, often catalyzed by copper(I) chloride. However, a more direct and often preferred industrial route is to start with 2,6-dichlorobenzothiazole , if commercially available, as it bypasses this step entirely.

Nucleophilic Aromatic Substitution (SNAr) with Piperazine

The electron-withdrawing nature of the benzothiazole ring system activates the 2-position towards nucleophilic attack. The reaction of 2,6-dichlorobenzothiazole with piperazine proceeds efficiently to yield the target scaffold.

G start 2,6-Dichlorobenzothiazole product 6-Chloro-2-(piperazin-1-yl)- 1,3-benzothiazole start->product SNAr Reaction piperazine Piperazine piperazine->product reagents K₂CO₃ / DMF reagents->product

Caption: Nucleophilic substitution to form the piperazine-benzothiazole conjugate.

Experimental Protocol: Synthesis of 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole

This protocol details the direct coupling of 2,6-dichlorobenzothiazole with piperazine.[8]

Materials:

  • 2,6-Dichlorobenzothiazole

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), dry

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: To a stirred solution of 2,6-dichlorobenzothiazole (1.07 g, 5.24 mmol) in dry DMF (25 mL), add potassium carbonate (2.4 g, 15.7 mmol) followed by piperazine (0.5 g, 5.8 mmol).

    • Expert Insight: The use of an excess of a mild inorganic base like K₂CO₃ is crucial. It neutralizes the HCl formed during the substitution, driving the reaction to completion and preventing the protonation of the piperazine nucleophile. Dry DMF is used as it is a polar aprotic solvent that effectively solvates the ions involved in the SNAr mechanism.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Once the reaction is complete, partition the mixture between ethyl acetate (150 mL) and water (50 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 100 mL).

  • Washing and Drying: Combine all organic layers and wash sequentially with water (2 x 25 mL) and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the desired product, 6-chloro-2-(piperazin-1-yl)-1,3-benzothiazole, typically as a white solid.[8] The reported yield for this procedure is quantitative (100%).[8]

Part 3: Derivatization of the Piperazine Moiety for SAR Studies

The true value of this scaffold in drug discovery lies in its potential for diversification. The secondary amine of the piperazine ring serves as a versatile chemical handle for introducing a wide range of substituents, enabling extensive Structure-Activity Relationship (SAR) exploration.

Key Derivatization Strategies

The most common strategies involve N-acylation and N-alkylation to introduce new functional groups, linkers, or pharmacophores. These reactions are typically high-yielding and allow for the rapid generation of a chemical library.

G cluster_acylation N-Acylation cluster_further Further Functionalization scaffold 6-Chloro-2-piperazino- 1,3-benzothiazole acyl_product N-Bromoacetyl Derivative scaffold->acyl_product Acylation acyl_reagent Bromoacetyl Bromide / Et₃N acyl_reagent->acyl_product triazole_product Triazole Hybrids (via Click Chemistry) acyl_product->triazole_product Azidation azide_reagent NaN₃ azide_reagent->triazole_product

Caption: Workflow for the diversification of the core scaffold.

Experimental Protocol: N-Acylation with Bromoacetyl Bromide

This protocol provides a method for introducing a reactive bromoacetyl group, a key intermediate for further elaboration.[9]

Materials:

  • 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole

  • Bromoacetyl bromide

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), dry

Procedure:

  • Reaction Setup: Dissolve the starting benzothiazole (10 mmol) and triethylamine (10 mmol) in dry dichloromethane (30 mL) in a round-bottom flask. Cool the mixture to 0°C in an ice bath with stirring.

  • Acylation: Add bromoacetyl bromide (10 mmol) dropwise to the cooled solution.

    • Trustworthiness: The use of triethylamine is non-negotiable; it acts as an acid scavenger for the HBr generated, preventing the formation of the unreactive piperazinium salt. Performing the reaction at 0°C controls the exotherm of the acylation.

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 6 hours.

  • Isolation: A solid precipitate (triethylammonium bromide) will form. Filter the solid and wash it with water. The filtrate contains the product, which can be isolated by removing the solvent. For further purification, the crude product can be recrystallized from a suitable solvent like ethanol.[9]

Summary of Representative Derivatives

The following table summarizes various synthetic modifications starting from the core scaffold, showcasing the versatility of this chemical platform.

Starting MaterialReagent(s)Key TransformationProduct ClassReference
2-Amino-6-chlorobenzothiazoleEthyl chloroacetate, K₂CO₃N-AlkylationEster Intermediate[10]
Ester IntermediateHydrazine hydrateHydrazinolysisHydrazide Intermediate[10]
Hydrazide IntermediateAromatic aldehydesCondensationSchiff Bases (Imines)[10]
N-Bromoacetyl DerivativeSodium azide (NaN₃)Nucleophilic SubstitutionAzide Intermediate[9]
Azide IntermediateSubstituted Alkynes, Cu(I) catalyst1,3-Dipolar Cycloaddition1,2,3-Triazole Hybrids[9]

Part 4: Structural Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise molecular structure, confirming the presence of key functional groups and the substitution pattern on the aromatic and heterocyclic rings.[9]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is commonly used for these types of molecules.[8][9]

  • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the C=O stretch of an amide (~1685 cm⁻¹) or the C=N stretch of the benzothiazole ring (~1615 cm⁻¹).[9]

  • Melting Point (m.p.): A sharp melting point range is a good indicator of the compound's purity.[9][10]

  • Chromatography: Thin Layer Chromatography (TLC) is used for real-time reaction monitoring, while column chromatography is a standard method for purification.[9]

References

  • PrepChem.com. Synthesis of 2-amino-6-chlorobenzothiazole. [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • National Center for Biotechnology Information. (2023). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Library of Medicine. [Link]

  • Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities. (n.d.).
  • Google Patents. (2010). CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole.
  • National Center for Biotechnology Information. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. National Library of Medicine. [Link]

  • SAS Publishers. Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. [Link]

  • Synthesis and characterization of some heterocyclic compounds from 6-chloro-1,3-benzothiazole-2-thiol. (n.d.).
  • Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Deriv
  • National Center for Biotechnology Information. (2024). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. PubMed. [Link]

  • ResearchGate. Cross coupling of 2‐chlorobenzothiazole with various piperazine derivatives. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]

  • MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

  • National Center for Biotechnology Information. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Library of Medicine. [Link]

  • ResearchGate. (2016). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. [Link]

  • ResearchGate. (2011). Synthesis of Some Benzothiazole Based Piperazine-Dithiocarbamate Derivatives and Evaluation of Their Anticancer Activities. [Link]

Sources

Methodological & Application

6-Chloro-2-piperazino-1,3-benzothiazole experimental protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-2-piperazino-1,3-benzothiazole: Synthesis, Characterization, and Application

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole and its derivatives represent a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] The incorporation of a piperazine moiety, another distinguished motif in drug design, can further enhance or modulate the biological profile of the benzothiazole core, often leading to compounds with potent and selective activities. This guide provides a comprehensive overview of the experimental protocols for the synthesis, purification, characterization, and potential biological evaluation of a specific derivative, 6-Chloro-2-piperazino-1,3-benzothiazole . The protocols are designed for researchers, scientists, and drug development professionals, offering both step-by-step instructions and the scientific rationale behind the methodologies.

Part 1: Synthesis and Purification

The synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole is typically achieved through a nucleophilic aromatic substitution reaction. This process involves the displacement of a chlorine atom from the C-2 position of a dichlorobenzothiazole precursor by piperazine.

Protocol 1: Synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole

This protocol is adapted from established synthetic routes for 2-piperazinyl-benzothiazoles.[6]

Principle: The reaction proceeds via a nucleophilic attack by one of the nitrogen atoms of piperazine on the electron-deficient C-2 carbon of 2,6-dichlorobenzothiazole. Potassium carbonate acts as a base to facilitate the reaction and neutralize the hydrogen chloride byproduct. Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively dissolves the reactants and facilitates the substitution.

Synthesis_Workflow Reactants 2,6-Dichlorobenzothiazole + Piperazine + K2CO3 (Base) Reaction Stir at Room Temp (4 hours) Reactants->Reaction Solvent Dry DMF Solvent->Reaction Workup Partition between EtOAc and Water Reaction->Workup Extraction Extract Aqueous Layer with EtOAc Workup->Extraction Washing Wash Combined Organic Layers with Brine Extraction->Washing Drying Dry over Na2SO4 & Filter Washing->Drying Evaporation Remove Solvent (Reduced Pressure) Drying->Evaporation Product Crude Product: 6-Chloro-2-piperazino- 1,3-benzothiazole Evaporation->Product

Caption: Workflow for the synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole.

Materials & Reagents:

  • 2,6-Dichlorobenzothiazole

  • Piperazine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2,6-dichlorobenzothiazole (1.0 eq) in dry DMF, add potassium carbonate (3.0 eq).

  • Add piperazine (1.1 eq) to the mixture. Rationale: A slight excess of piperazine ensures the complete consumption of the starting benzothiazole.

  • Stir the reaction mixture at room temperature for approximately 4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Partition the mixture between ethyl acetate and water.[6] Rationale: This step separates the desired organic product from the water-soluble DMF and inorganic salts.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine all organic layers and wash them sequentially with water and then brine.[6] Rationale: The brine wash helps to remove residual water from the organic phase.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[6] The product is typically obtained as a white solid.[6]

ParameterConditionRationale
Stoichiometry 1.1 eq Piperazine, 3.0 eq K₂CO₃Ensures complete reaction and neutralization of acid byproduct.
Solvent Dry DMFA polar aprotic solvent that facilitates SₙAr reactions.
Temperature Room TemperatureSufficient for the reaction to proceed to completion.
Reaction Time ~4 hoursTypically sufficient; should be monitored by TLC.
Workup EtOAc/Water PartitioningStandard procedure for isolating organic products from polar solvents and salts.
Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds, leveraging differences in solubility between the compound and impurities at varying temperatures.[7]

Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.[7]

Procedure:

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, or solvent mixtures like ethanol/water) to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.[7][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Scratching the inside of the flask with a glass rod can help induce crystallization if needed.[8]

  • Isolation: Collect the pure crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting IssuePossible CauseSolution
Product "Oils Out" Solution is supersaturated or cooled too quickly.Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. Use a seed crystal.[8]
Low Recovery Too much solvent was used during dissolution.Use the absolute minimum amount of hot solvent required for dissolution.[8]
No Crystals Form Solution is not saturated enough; improper solvent.Evaporate some of the solvent to increase concentration. Re-screen for a more suitable solvent system.

Part 2: Analytical Characterization

Once synthesized and purified, the identity and purity of 6-Chloro-2-piperazino-1,3-benzothiazole must be confirmed using standard analytical techniques.

Characterization_Workflow Start Purified Solid Product MS Mass Spectrometry (MS) - Confirm Molecular Weight Start->MS NMR NMR Spectroscopy (¹H, ¹³C) - Elucidate Structure Start->NMR FTIR FTIR Spectroscopy - Identify Functional Groups Start->FTIR Analysis Data Analysis & Structure Confirmation MS->Analysis NMR->Analysis FTIR->Analysis Final Confirmed Pure Compound Analysis->Final

Caption: Standard workflow for the analytical characterization of the synthesized compound.

Expected Analytical Data

The following table summarizes the expected data from key analytical techniques.

TechniqueParameterExpected ResultReference
Mass Spec. (MS) Exact Mass (C₁₁H₁₂ClN₃S)Calculated: 253.04[6]
m/z (ESI+)Found: 254.0 [M+H]⁺[6]
¹H NMR Chemical Shifts (δ, ppm)Aromatic protons (~7.0-7.8 ppm), Piperazine CH₂ protons (~3.0-4.0 ppm), NH proton (variable)Based on similar structures[4]
¹³C NMR Chemical Shifts (δ, ppm)Aromatic carbons (~115-155 ppm), Thiazole C2 (~165-170 ppm), Piperazine CH₂ carbons (~45-55 ppm)Based on similar structures[4]
FTIR Wavenumbers (cm⁻¹)N-H stretch (~3300-3400), C-H stretch (aromatic/aliphatic), C=N stretch (~1600-1650), C-Cl stretch (~700-800)General values

Part 3: Application in Biological Assays

The 2-aminobenzothiazole scaffold and piperazine moieties are frequently found in compounds targeting G-protein coupled receptors (GPCRs), particularly dopamine receptors.[9][10] Therefore, a primary application for this compound would be screening for activity at these receptors.

Protocol 3: In Vitro Dopamine Receptor Binding Assay (HTRF)

This protocol describes a competitive binding assay using Homogeneous Time-Resolved Fluorescence (HTRF), a robust method for studying ligand-receptor interactions in a high-throughput format.[10][11]

Principle: The assay measures the binding of a fluorescently-labeled ligand to a dopamine receptor. An unlabeled test compound (6-Chloro-2-piperazino-1,3-benzothiazole) competes with the fluorescent ligand for the same binding site. High binding affinity of the test compound will displace the fluorescent ligand, leading to a decrease in the HTRF signal.[10][12]

HTRF_Assay_Workflow Prep Prepare Reagents: - Test Compound Dilutions - Receptor Membranes - Fluorescent Ligand Dispense Dispense Reagents into 96-well Plate Prep->Dispense Incubate Incubate at Room Temp (e.g., 2 hours) Dispense->Incubate Read Read Plate on HTRF-compatible Reader Incubate->Read Analyze Data Analysis: - Plot Dose-Response Curve - Calculate IC₅₀ and Kᵢ Read->Analyze

Caption: General workflow for a competitive HTRF receptor binding assay.

Materials:

  • 6-Chloro-2-piperazino-1,3-benzothiazole, dissolved in DMSO

  • Dopamine receptor-expressing cell membranes (e.g., D₂, D₃)

  • Fluorescently-labeled dopamine receptor ligand (antagonist or agonist)

  • Assay buffer (e.g., Tag-lite Buffer)

  • HTRF-compatible 96-well or 384-well plates[10][11]

  • HTRF plate reader

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compound in assay buffer to create a range of concentrations for generating a dose-response curve.

  • Assay Plate Setup: In a 96-well plate, add the assay components in the following order:

    • Test compound dilutions.

    • Dopamine receptor membranes.

    • Fluorescently-labeled ligand.

    • Include controls for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.[10]

  • Detection: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at the appropriate wavelengths.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the fluorescent ligand and Kₔ is its dissociation constant.[13]

References

  • Scheiner, M., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences. Available at: [Link]

  • Ploypradith, P., et al. (2005). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry. Available at: [Link]

  • Google Patents. (1961). Purification of heterocyclic organic nitrogen compounds.
  • Scheiner, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Molecules. Available at: [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Salari, A. A., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available at: [Link]

  • Scheiner, M., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. Available at: [Link]

  • Al-Masoudi, N. A. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. ResearchGate. Available at: [Link]

  • Hossu, A. M., et al. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. Retrieved from [Link]

  • Chemsrc. (n.d.). 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE. Retrieved from [Link]

  • ResearchGate. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2021). The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Scientific Reports. Available at: [Link]

  • Jida, M., et al. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. Available at: [Link]

  • SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Retrieved from [Link]

  • Journal of Kufa for Chemical Science. (2017). Synthesis and characterization of some heterocyclic compounds from 6-chloro-1,3-benzothiazole-2-thiol. Retrieved from [Link]

  • Bondar, A. N., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Retrieved from [Link]

  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2016). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). View of Synthesis and characterization of some heterocyclic compounds from 6-chloro-1,3-benzothiazole-2-thiol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Assays Using 6-Chloro-2-piperazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The benzothiazole ring system, fused with a piperazine moiety, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. The specific derivative, 6-Chloro-2-piperazino-1,3-benzothiazole, serves as a key intermediate and a pharmacologically active molecule in its own right. The incorporation of a chlorine atom at the 6-position and an unsubstituted piperazine ring at the 2-position provides a unique electronic and steric profile, making it a compelling candidate for drug discovery and development.

This guide provides an in-depth exploration of the in vitro applications of 6-Chloro-2-piperazino-1,3-benzothiazole. As a Senior Application Scientist, the following protocols and notes are designed to be robust and insightful, explaining not just the "how" but the "why" behind experimental choices. We will delve into assays for evaluating its cytotoxic, kinase inhibitory, apoptotic, and antimicrobial potential.

Core Applications and Rationale

Derivatives of the 2-piperazino-1,3-benzothiazole scaffold have demonstrated significant activity in several key areas of therapeutic interest. This provides a strong rationale for the in vitro assays detailed in this guide.

  • Anticancer and Cytotoxic Activity: Numerous studies have highlighted the potent antiproliferative effects of benzothiazole-piperazine derivatives against a variety of human cancer cell lines, including those from colorectal, breast, and liver cancers. The mechanism often involves the induction of apoptosis, or programmed cell death.

  • Kinase Inhibition: The thiazole and benzothiazole cores are recognized as effective "hinge-binding" motifs for protein kinases. Specific derivatives have shown potent inhibitory activity against kinases like Src, Abl, and PI3K, which are critical nodes in cancer cell signaling pathways.

  • Antimicrobial Activity: The benzothiazole scaffold is also a well-established pharmacophore in the development of antibacterial and antifungal agents.

The following sections provide detailed protocols to investigate these activities for 6-Chloro-2-piperazino-1,3-benzothiazole.

Experimental Workflow Overview

A typical in vitro evaluation workflow for a novel compound like 6-Chloro-2-piperazino-1,3-benzothiazole begins with broad cytotoxicity screening, followed by more specific mechanistic assays based on the initial findings.

G cluster_0 Initial Screening cluster_1 Mechanistic Elucidation Cytotoxicity Assay (SRB) Cytotoxicity Assay (SRB) Kinase Inhibition (ADP-Glo) Kinase Inhibition (ADP-Glo) Cytotoxicity Assay (SRB)->Kinase Inhibition (ADP-Glo) If cytotoxic Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cytotoxicity Assay (SRB)->Apoptosis Assay (Annexin V/PI) If cytotoxic Antimicrobial Assay (MIC/MBC) Antimicrobial Assay (MIC/MBC) Start Start Start->Cytotoxicity Assay (SRB) Start->Antimicrobial Assay (MIC/MBC)

Caption: A generalized workflow for the in vitro characterization of 6-Chloro-2-piperazino-1,3-benzothiazole.

Protocol 1: In Vitro Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay

Principle and Rationale

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening. The aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells. This assay is independent of cellular metabolic activity, which can be a confounding factor in other viability assays like the MTT assay.

Why this assay? The SRB assay is chosen for its stability, linearity, and the fact that the endpoint—solubilized dye—is stable for a prolonged period. It provides a robust initial screen to determine the concentration range at which 6-Chloro-2-piperazino-1,3-benzothiazole exhibits cytotoxic effects.

Materials
  • Human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 6-Chloro-2-piperazino-1,3-benzothiazole (stock solution in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 510-570 nm)

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 6-Chloro-2-piperazino-1,3-benzothiazole in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

    • Incubate for 48-72 hours.

  • Cell Fixation:

    • Gently add 50 µL of cold 10% TCA to each well without removing the supernatant.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates four times with 1% acetic acid to remove the TCA and unbound components.

    • Allow the plates to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake for 5-10 minutes.

  • Data Acquisition and Analysis:

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) value.

Self-Validating System
  • Vehicle Control: (e.g., 0.5% DMSO in medium) Establishes the baseline for 100% cell viability.

  • Positive Control: (e.g., Doxorubicin) Confirms the assay can detect a cytotoxic effect.

  • Blank Control: (Medium only) Used for background subtraction.

Protocol 2: In Vitro Kinase Inhibition Assessment using the ADP-Glo™ Kinase Assay

Principle and Rationale

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. It is a universal platform suitable for measuring the activity of virtually any ADP-generating enzyme, including protein and lipid kinases. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial ADP concentration.

Why this assay? This assay is highly sensitive and has a broad dynamic range, making it suitable for screening inhibitors at various concentrations. It can be used to determine the IC₅₀ of 6-Chloro-2-piperazino-1,3-benzothiazole against specific kinases (e.g., PI3K, Src, Abl) that are implicated in the activity of this compound class.

Materials
  • Recombinant kinase (e.g., PI3Kα, Src, Abl)

  • Kinase-specific substrate (e.g., peptide or lipid)

  • ATP

  • 6-Chloro-2-piperazino-1,3-benzothiazole

  • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase reaction buffer

  • White, opaque 96-well or 384-well plates

  • Luminometer

Step-by-Step Protocol
  • Kinase Reaction Setup:

    • In a white, opaque plate, set up the kinase reaction. A typical reaction might contain:

      • Kinase reaction buffer

      • Desired concentration of the specific kinase

      • Desired concentration of the substrate

      • Various concentrations of 6-Chloro-2-piperazino-1,3-benzothiazole (or vehicle control)

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • ATP Depletion:

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume (e.g., 5 µL of reagent for a 5 µL reaction).

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection:

    • Add a volume of Kinase Detection Reagent that is twice the initial kinase reaction volume (e.g., 10 µL for a 5 µL initial reaction).

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Self-Validating System
  • No-Enzyme Control: (All components except the kinase) To measure background signal.

  • Vehicle Control (100% Activity): (All components with DMSO) Represents the uninhibited kinase activity.

  • Positive Control Inhibitor: (A known inhibitor for the specific kinase) Confirms the assay's ability to detect inhibition.

Potential Target Pathway: PI3K/Akt Signaling

Benzothiazole derivatives have been identified as inhibitors of the PI3K/Akt pathway, a critical signaling cascade that promotes cell survival, proliferation, and growth. Inhibition of this pathway can lead to apoptosis.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 6-Chloro-2-piperazino- 1,3-benzothiazole Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway, a potential target for 6-Chloro-2-piperazino-1,3-benzothiazole.

Protocol 3: In Vitro Apoptosis Determination using Annexin V-FITC/PI Flow Cytometry

Principle and Rationale

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Why this assay? Flow cytometry provides a quantitative analysis of apoptosis at the single-cell level, offering more detailed information than bulk cytotoxicity assays. It can confirm if the cytotoxic effects observed in the SRB assay are due to the induction of apoptosis.

Materials
  • Human cancer cell lines

  • 6-Chloro-2-piperazino-1,3-benzothiazole

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Step-by-Step Protocol
  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with 6-Chloro-2-piperazino-1,3-benzothiazole at concentrations around its IC₅₀ value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS, then detach them using trypsin. Combine these cells with the floating cells.

    • Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a quadrant plot:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

    • Quantify the percentage of cells in each quadrant.

Self-Validating System
  • Unstained Control: To set the baseline fluorescence.

  • Vehicle-Treated Control: To determine the basal level of apoptosis in the cell population.

  • Positive Control: (e.g., Staurosporine or Etoposide) To ensure the staining procedure and cell system can detect apoptosis.

Protocol 4: In Vitro Antimicrobial Susceptibility Testing using Broth Microdilution

Principle and Rationale

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. Following the MIC determination, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum, can be determined by subculturing from the wells with no visible growth.

Why this assay? This method is quantitative and allows for the testing of multiple compounds and microbial strains simultaneously. It is the gold standard for determining the in vitro potency of a potential new antimicrobial agent.

Materials
  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 6-Chloro-2-piperazino-1,3-benzothiazole

  • Sterile 96-well plates

  • Spectrophotometer or microplate reader (for OD measurement)

  • Agar plates (e.g., Mueller-Hinton Agar)

Step-by-Step Protocol
  • Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the microorganism and suspend them in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, prepare two-fold serial dilutions of 6-Chloro-2-piperazino-1,3-benzothiazole in the appropriate broth.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the compound dilutions.

    • Include a growth control (inoculum in broth without compound) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm.

  • MBC Determination:

    • From the wells corresponding to the MIC and higher concentrations, take a 10-100 µL aliquot and plate it onto an appropriate agar medium.

    • Incubate the agar plates overnight.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Self-Validating System
  • Growth Control: Ensures that the microorganisms can grow in the test conditions.

  • Sterility Control: Confirms the sterility of the medium.

  • Positive Control Antibiotic: (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) Validates the susceptibility of the test organisms.

Quantitative Data Summary

While specific experimental data for 6-Chloro-2-piperazino-1,3-benzothiazole is limited in the public domain, the following table presents representative data for closely related benzothiazole-piperazine derivatives to provide an expected range of activity.

Assay TypeTarget/Cell LineCompound AnalogueResult (GI₅₀/IC₅₀/MIC)Reference
Cytotoxicity HCT-1162-piperazino-benzothiazole derivative (2a)4.5 µM
MCF-72-piperazino-benzothiazole derivative (1d)9.0 µM
HUH-72-piperazino-benzothiazole derivative (1d)1.23 µM
Kinase Inhibition Src/Abl2-aminothiazole derivative (Dasatinib)Sub-nanomolar
PI3Kβ2-morpholino-benzothiazole derivative (11)88.3% inhibition @ 1µM
Antimicrobial S. aureusBenzothiazole-piperazine sulfonamide (144a)18.75 µg/mL
E. coliBenzothiazole-piperazine sulfonamide (144a)9.37 µg/mL

Note: The data presented are for structural analogues and should be considered as a guide for expected potency. Experimental determination for 6-Chloro-2-piperazino-1,3-benzothiazole is required for confirmation.

Conclusion

6-Chloro-2-piperazino-1,3-benzothiazole belongs to a class of compounds with significant therapeutic potential. The protocols outlined in this guide provide a comprehensive framework for the in vitro evaluation of its cytotoxic, kinase inhibitory, apoptotic, and antimicrobial activities. By employing these robust and well-validated assays, researchers can effectively characterize the biological profile of this compound and pave the way for further preclinical development.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available from: [Link]

  • protocols.io. (2023). SRB assay for measuring target cell killing V.1. Available from: [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Available from: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available from: [Link]

  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available from: [Link]

  • Wang, L., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 23(11), 2849. Available from: [Link]

  • Gurdal, E. E., et al. (2015). Synthesis of novel benzothiazole-piperazine derivatives and their biological evaluation as acetylcholinesterase inhibitors and cytotoxic agents. Anticancer Agents in Medicinal Chemistry, 17(13), 1837-1845. Available from: [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available from: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

  • Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 963-968. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 12(45), 29205-29223. Available from: [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Available from: [Link]

  • KEGG. (n.d.). PI3K-Akt signaling pathway - Homo sapiens (human). Available from: [Link]

  • Kumar, A., & Narasimhan, B. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(12), 5245-5282. Available from: [Link]

  • Bilkent University Institutional Repository. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Available from: [Link]

  • Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. ResearchGate. Available from: [Link]

  • SciSpace. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Available from: [Link]

  • Al-Obaid, A. M., et al. (2020). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 25(9), 2104. Available from: [Link]

  • Xue, S., et al. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLoS ONE, 8(5), e63275. Available from: [Link]

  • Li, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14, 1169018. Available from: [Link]

  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available from: [Link]

  • Cordeiro, A. M. T. M., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 28(22), 7586. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 12(45), 29205-29223. Available from: [Link]

  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available from: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available from: [Link]

  • Martínez-Ramos, F., et al. (2022). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Molecules, 27(21), 7247. Available from: [Link]

  • Aslam, M., et al. (2022). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 18, 126-137. Available from: [Link]

  • ResearchGate. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. Available from: [Link]

  • ACS Publications. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available from: [Link]

  • PubChem. (n.d.). 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole. Available from: [Link]

Application Notes and Protocols: A Comprehensive Guide to Cell-Based Assays for Characterizing the Activity of 6-Chloro-2-piperazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Benzothiazoles

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The diverse therapeutic potential of these compounds stems from their ability to interact with various biological targets and modulate key signaling pathways.[4][5] 6-Chloro-2-piperazino-1,3-benzothiazole is a novel derivative that holds promise for further investigation. A critical step in the preclinical evaluation of such compounds is the comprehensive characterization of their effects on cellular systems.

Cell-based assays are indispensable tools in drug discovery, providing crucial insights into a compound's potency, mechanism of action, and potential toxicity in a biologically relevant context.[6][7] This guide, designed for researchers, scientists, and drug development professionals, provides a detailed, multi-tiered strategy for evaluating the cellular activity of 6-Chloro-2-piperazino-1,3-benzothiazole. The protocols herein are designed to be robust and self-validating, guiding the user from initial broad-spectrum cytotoxicity screening to more nuanced mechanism-of-action studies.

Tier 1: Foundational Assessment of Cellular Viability and Cytotoxicity

The initial evaluation of any novel compound should establish its fundamental impact on cell health. These primary assays are crucial for determining the concentration range for subsequent, more detailed investigations and for identifying general cytotoxic effects.

Rationale for Initial Screening

Measuring cell viability and cytotoxicity provides a quantitative measure of a compound's ability to induce cell death or inhibit proliferation.[8] Assays based on metabolic activity, such as the WST-1 assay, are excellent for high-throughput screening due to their simplicity and sensitivity.[9][10] To complement this, a membrane integrity assay, such as the LDH release assay, can distinguish between cytostatic and cytotoxic effects.

Experimental Workflow: Tier 1 Screening

Tier_1_Workflow cluster_setup Experimental Setup cluster_assays Parallel Assays cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates compound_treatment Treat with 6-Chloro-2-piperazino-1,3-benzothiazole (Dose-Response) cell_seeding->compound_treatment incubation Incubate for 24-72h compound_treatment->incubation wst1_assay WST-1 Assay (Metabolic Activity) incubation->wst1_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay readout Measure Absorbance (Plate Reader) wst1_assay->readout ldh_assay->readout ic50_calc Calculate IC50/EC50 Values readout->ic50_calc

Caption: Tier 1 workflow for initial cytotoxicity screening.

Protocol: WST-1 Cell Viability Assay

This protocol is adapted from established methods for assessing cell viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[9][11]

Materials:

  • Cells of interest (e.g., MCF-7 breast cancer cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 6-Chloro-2-piperazino-1,3-benzothiazole stock solution (in DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-Chloro-2-piperazino-1,3-benzothiazole in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of compromised plasma membrane integrity.

Materials:

  • Supernatants from the compound-treated cells (from the same experiment as the WST-1 assay)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well assay plate

  • Microplate reader

Procedure:

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well of the compound-treated plate.

  • Assay Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the manufacturer's instructions) to each well of a new 96-well plate containing the supernatants.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Data Presentation: Tier 1 Screening Results
Cell LineAssayIncubation Time (h)IC50 (µM)
MCF-7WST-14815.2
A549WST-14822.8
HepG2WST-14835.1
MCF-7LDH4825.6

Tier 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays

Following the determination of cytotoxic activity, the next logical step is to investigate the mode of cell death induced by 6-Chloro-2-piperazino-1,3-benzothiazole. Distinguishing between apoptosis (programmed cell death) and necrosis is crucial for understanding the compound's mechanism of action.[12][13]

Rationale for Apoptosis Assays

Apoptosis is a highly regulated process characterized by specific biochemical and morphological changes, including caspase activation and externalization of phosphatidylserine.[13][14] Assays that measure these events, such as caspase activity assays and Annexin V staining, provide strong evidence for apoptosis induction.[15][16]

Experimental Workflow: Tier 2 Apoptosis Assays

Tier_2_Workflow cluster_setup Experimental Setup cluster_assays Parallel Apoptosis Assays cluster_analysis Data Analysis cell_seeding Seed Cells in Appropriate Plates compound_treatment Treat with 6-Chloro-2-piperazino-1,3-benzothiazole (at IC50 concentration) cell_seeding->compound_treatment incubation Incubate for a Defined Period compound_treatment->incubation caspase_assay Caspase-3/7 Glo Assay incubation->caspase_assay annexin_v_assay Annexin V/PI Staining (Flow Cytometry) incubation->annexin_v_assay luminescence_readout Measure Luminescence caspase_assay->luminescence_readout flow_cytometry_analysis Analyze Cell Populations annexin_v_assay->flow_cytometry_analysis quantification Quantify Apoptotic Cells luminescence_readout->quantification flow_cytometry_analysis->quantification

Caption: Tier 2 workflow for apoptosis characterization.

Protocol: Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells treated with 6-Chloro-2-piperazino-1,3-benzothiazole in a 96-well plate

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing the treated cells.

  • Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (if necessary) and express the results as a fold change in caspase activity compared to the vehicle control.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with 6-Chloro-2-piperazino-1,3-benzothiazole

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Data Presentation: Tier 2 Apoptosis Results
TreatmentCaspase-3/7 Activity (Fold Change)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control1.02.51.8
6-Chloro-2-piperazino-1,3-benzothiazole (15 µM)4.225.715.3
Staurosporine (Positive Control)8.545.122.4

Tier 3: Investigating Potential Molecular Targets and Pathways

Benzothiazole derivatives are known to interact with a variety of molecular targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[1][4] The final tier of analysis involves assays designed to probe these potential mechanisms of action.

Rationale for Target-Specific Assays

Identifying the molecular target of a compound is a critical step in drug development. Cell-based assays that measure downstream signaling events associated with specific target classes can provide valuable mechanistic insights.[17][18] For example, a change in intracellular cAMP levels can indicate GPCR modulation, while alterations in substrate phosphorylation can point to kinase inhibition.[19][20]

Potential Target Pathways for 6-Chloro-2-piperazino-1,3-benzothiazole

Target_Pathways cluster_compound 6-Chloro-2-piperazino-1,3-benzothiazole cluster_targets Potential Molecular Targets cluster_readouts Cellular Readouts compound Compound kinase Kinases compound->kinase gpcr GPCRs compound->gpcr ion_channel Ion Channels compound->ion_channel phosphorylation Substrate Phosphorylation kinase->phosphorylation second_messenger Second Messenger Levels (cAMP, Ca2+) gpcr->second_messenger ion_flux Ion Flux ion_channel->ion_flux

Caption: Potential molecular targets and cellular readouts.

Protocol: Cellular Kinase Phosphorylation Assay (Example: TR-FRET)

This assay measures the phosphorylation of a specific kinase substrate within the cell.[18]

Materials:

  • Cells expressing the kinase of interest

  • 6-Chloro-2-piperazino-1,3-benzothiazole

  • TR-FRET kinase assay kit (with specific antibodies for total and phosphorylated substrate)

  • TR-FRET compatible plate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with the compound for the desired time.

  • Cell Lysis: Lyse the cells according to the assay kit protocol.

  • Antibody Addition: Add the TR-FRET antibody pair (e.g., a europium-labeled antibody to the total protein and an Alexa Fluor 647-labeled antibody to the phosphorylated protein) to the cell lysates.

  • Incubation: Incubate for the recommended time to allow for antibody binding.

  • TR-FRET Measurement: Read the plate on a TR-FRET compatible reader, measuring the emission at both donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and determine the effect of the compound on substrate phosphorylation.

Protocol: GPCR Activity Assay (Example: cAMP Assay)

This assay measures changes in intracellular cyclic AMP (cAMP) levels, a common second messenger in GPCR signaling.[19][21]

Materials:

  • Cells expressing the GPCR of interest

  • 6-Chloro-2-piperazino-1,3-benzothiazole

  • cAMP assay kit (e.g., HTRF or luminescence-based)

  • Plate reader compatible with the chosen assay format

Procedure:

  • Cell Stimulation: Treat cells with the compound in the presence or absence of a known agonist for the GPCR.

  • Cell Lysis and Assay: Perform the cAMP measurement according to the manufacturer's protocol. This typically involves cell lysis and the addition of assay reagents that generate a signal proportional to the cAMP concentration.

  • Signal Detection: Read the plate on the appropriate instrument (e.g., HTRF reader or luminometer).

  • Data Analysis: Plot the dose-response curve of the compound's effect on cAMP levels to determine if it acts as an agonist, antagonist, or allosteric modulator.

Protocol: Ion Channel Activity Assay (Example: Fluorescent Membrane Potential Assay)

This assay uses a fluorescent dye that is sensitive to changes in the cell's membrane potential, which is modulated by ion channel activity.[22]

Materials:

  • Cells expressing the ion channel of interest

  • 6-Chloro-2-piperazino-1,3-benzothiazole

  • Membrane potential-sensitive dye

  • Fluorescent plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating and Dye Loading: Plate the cells in a 96-well plate and load them with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Use the plate reader's injection system to add the compound to the wells while simultaneously recording the fluorescence.

  • Fluorescence Measurement: Measure the fluorescence intensity over time to monitor changes in membrane potential.

  • Data Analysis: Analyze the kinetic data to determine the effect of the compound on ion channel activity (e.g., activation or inhibition).

Conclusion

The systematic, tiered approach outlined in these application notes provides a robust framework for the initial cellular characterization of 6-Chloro-2-piperazino-1,3-benzothiazole. By progressing from broad assessments of cytotoxicity to specific investigations of apoptotic pathways and potential molecular targets, researchers can efficiently gather the critical data needed to advance this promising compound through the drug discovery pipeline. The detailed protocols and experimental workflows serve as a practical guide for generating high-quality, reproducible data, ultimately accelerating the evaluation of this and other novel benzothiazole derivatives.

References

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • Abcam. (n.d.). WST-1 Assay: principles, protocol & best practices for cell viability.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). Methods in Molecular Biology.
  • Sigma-Aldrich. (n.d.). Ion Channel Flux Assays and Protocols.
  • Sigma-Aldrich. (n.d.). Cytotoxicity assays.
  • Takara Bio. (n.d.). Cell viability and proliferation measurement.
  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Creative Proteomics. (n.d.). Apoptosis Assay Service.
  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?.
  • National Center for Biotechnology Information. (2012). Ion Channel Screening. In Assay Guidance Manual.
  • BMG Labtech. (2025). Apoptosis – what assay should I use?.
  • Sigma-Aldrich. (n.d.). Mtt assay for cell viability.
  • Thermo Fisher Scientific. (n.d.). Cell-Based Ion Channel Assays.
  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • Merck Millipore. (n.d.). WST-1 Assay Protocol for Cell Viability.
  • Biocompare. (2013). Cell-based Assays for GPCR Activity.
  • Abcam. (n.d.). Cytotoxicity assay selection guide.
  • Reaction Biology. (n.d.). Ion Channel Assays.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
  • Thermo Fisher Scientific. (n.d.). Cell-Based GPCR Reporter Assays.
  • MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(10), 2298.
  • Charles River. (n.d.). Ion Channel Selectivity Profiling Assays.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5462.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Parsons, M., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols, 5(3), 103369.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Benzothiazole-Based Compounds.
  • ResearchGate. (n.d.). Effect of benzothiazole based compounds on cell viability.
  • Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(II), 75-78.
  • National Institutes of Health. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
  • IntechOpen. (2025). The Impact of Incorporation Piperazine on Biological Activities of Benzazoles.
  • Liu, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2321013.
  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones.

Sources

Application Note: Quantitative Analysis of 6-Chloro-2-piperazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the accurate quantification of 6-Chloro-2-piperazino-1,3-benzothiazole, a heterocyclic compound of interest in pharmaceutical development. Two robust, validated methods are presented: a high-specificity High-Performance Liquid Chromatography (HPLC) method with UV detection and a rapid, cost-effective Ultraviolet-Visible (UV-Vis) Spectrophotometry method. This guide is intended for researchers, quality control analysts, and drug development professionals, offering comprehensive protocols, method validation parameters based on ICH guidelines, and the scientific rationale behind procedural choices.

Introduction and Compound Overview

6-Chloro-2-piperazino-1,3-benzothiazole is a molecule featuring a chlorinated benzothiazole core linked to a piperazine ring.[1][2][3] The structural combination of the aromatic benzothiazole and the basic piperazine moiety dictates its physicochemical properties and analytical behavior. Accurate and precise quantification of this compound is paramount in various stages of pharmaceutical research and development, including synthesis monitoring, purity assessment of active pharmaceutical ingredients (APIs), and quality control of final drug products.[4][5][6] The presence and quantity of such molecules must be strictly controlled to ensure product safety, efficacy, and compliance with global regulatory standards.[4][5]

This application note provides two distinct, fit-for-purpose analytical methodologies. The choice between the high-specificity chromatographic method and the high-throughput spectrophotometric method will depend on the sample matrix complexity, required sensitivity, and the specific goals of the analysis.

Compound Properties:

Property Value Source
IUPAC Name 6-chloro-2-piperazin-1-yl-1,3-benzothiazole PubChem[1]
CAS Number 153025-29-7 ChemSrc[2]
Molecular Formula C₁₁H₁₂ClN₃S PubChem[1]
Molecular Weight 253.75 g/mol PubChem[1]

| Structure | | (Structure implicit from name) |

Comparative Selection of Analytical Methodologies

The selection of an appropriate analytical technique is a critical first step. The inherent properties of 6-Chloro-2-piperazino-1,3-benzothiazole, particularly the strong UV-absorbing benzothiazole chromophore, make it an excellent candidate for both HPLC-UV and direct UV-Vis analysis.[7]

FeatureHPLC-UV MethodUV-Vis Spectrophotometry Method
Specificity High. Capable of separating the analyte from impurities, degradants, and matrix components.Low to Moderate. Susceptible to interference from any other components that absorb at the same wavelength.
Sensitivity High. Low Limits of Detection (LOD) and Quantitation (LOQ) are achievable.Moderate. Generally less sensitive than HPLC; LOD/LOQ are typically higher.
Application Ideal for stability studies, impurity profiling, and analysis in complex matrices (e.g., biological fluids, final formulations).Best suited for pure substance analysis, raw material identification, and simple formulation assays where excipients do not interfere.
Throughput Lower, due to chromatographic run times.Higher, as measurements are nearly instantaneous.
Cost & Complexity Higher initial investment and operational complexity.Lower cost, simpler instrumentation, and ease of use.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Principle of the Method

This method employs reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. 6-Chloro-2-piperazino-1,3-benzothiazole, being a moderately polar compound, is retained on the column and then eluted. Its separation from other components is based on differential partitioning between the stationary and mobile phases. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength as it elutes from the column and comparing the peak area to that of a known reference standard. This approach provides excellent specificity and is considered a stability-indicating method.[8][9]

Detailed Experimental Protocol

Instrumentation & Materials:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8][9]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (analytical grade), Deionized Water (18.2 MΩ·cm).

  • Reference Standard: 6-Chloro-2-piperazino-1,3-benzothiazole, certified purity.

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid Provides good resolution and peak shape. Formic acid controls the ionization of the piperazine moiety, ensuring consistent retention.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing run time and efficiency.
Column Temperature 30 °C Ensures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength 254 nm or λmax Benzothiazole derivatives exhibit strong absorbance around this wavelength.[8] Determine λmax for optimal sensitivity.
Injection Volume 10 µL A typical volume to balance sensitivity and peak shape.

| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities. |

Solution Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.[8][10]

  • Calibration Standards: Prepare a series of at least five working standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample material to obtain a theoretical concentration of ~50 µg/mL of the analyte when dissolved in the mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column.[10][11]

Analysis Workflow:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the calibration standards in order of increasing concentration.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Method Validation Summary (per ICH Q2(R2))

Method validation is essential to demonstrate that the analytical procedure is fit for its intended purpose.[12][13][14][15]

Validation ParameterTypical Acceptance Criteria
Specificity Peak is free from interference at its retention time in a spiked placebo and stressed samples. Peak purity index > 0.995.
Linearity Correlation coefficient (R²) ≥ 0.999 over the specified range.
Accuracy 98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision (RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Precision at LOQ level should be acceptable.
Robustness %RSD ≤ 2.0% for peak area after minor changes in flow rate, mobile phase composition, and temperature.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation Injection Sequence Injection Std_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase Mobile Phase Preparation Equilibration System Equilibration Mobile_Phase->Equilibration Equilibration->Injection Chromatography Chromatographic Separation Injection->Chromatography Integration Peak Integration Chromatography->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC-UV analysis.

Method 2: UV-Vis Spectrophotometry

Principle of the Method

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[16][17] The benzothiazole ring system in the molecule possesses a strong chromophore that absorbs UV radiation in a predictable manner. By measuring the absorbance at the wavelength of maximum absorbance (λmax), the concentration of an unknown sample can be determined from a calibration curve prepared from reference standards. This method is fast and simple but lacks the specificity of HPLC.[7]

Detailed Experimental Protocol

Instrumentation & Materials:

  • Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched 1 cm quartz cuvettes.

  • Solvent: Methanol (spectroscopic grade) or another suitable transparent solvent in the measurement range.

  • Reference Standard: 6-Chloro-2-piperazino-1,3-benzothiazole, certified purity.

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of the reference standard (~10 µg/mL) in methanol.

    • Scan the solution from 400 nm to 200 nm against a methanol blank.

    • Identify the wavelength of maximum absorbance (λmax). Aromatic benzothiazoles typically show strong absorbance between 250-330 nm.[9]

  • Standard Solution Preparation:

    • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Calibration Standards: Prepare a series of at least five standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with methanol. The concentration range should yield absorbance values between 0.1 and 1.0 AU for optimal accuracy.

  • Sample Preparation:

    • Prepare a sample solution in methanol with an expected concentration that falls within the established calibration range.

    • Ensure the sample is fully dissolved and the solution is clear. Filtration may be necessary.

  • Measurement and Quantification:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using a methanol blank.

    • Measure the absorbance of each calibration standard and the sample solution.

    • Plot a calibration curve of absorbance versus concentration and determine its linearity (R²).

    • Calculate the concentration of the sample using the linear regression equation from the calibration curve.

Method Validation Summary
Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (R²) ≥ 0.999.
Accuracy 98.0% to 102.0% recovery.
Precision (RSD) Repeatability (n=6): ≤ 1.5%.
Limit of Quantitation (LOQ) The lowest point on the calibration curve that meets accuracy and precision criteria.
UV-Vis Workflow Diagram

UVVis_Workflow Start Start Determine_Lambda_Max Determine λmax Start->Determine_Lambda_Max Prep_Standards Prepare Calibration Standards Determine_Lambda_Max->Prep_Standards Measure_Absorbance Measure Absorbance of Standards and Sample Prep_Standards->Measure_Absorbance Prep_Sample Prepare Sample Solution Prep_Sample->Measure_Absorbance Plot_Curve Plot Calibration Curve (Abs vs. Conc) Measure_Absorbance->Plot_Curve Calculate_Conc Calculate Sample Concentration Plot_Curve->Calculate_Conc End End Calculate_Conc->End

Caption: Workflow for quantification via UV-Vis Spectrophotometry.

Conclusion

This application note details two validated methods for the quantification of 6-Chloro-2-piperazino-1,3-benzothiazole. The HPLC-UV method is recommended for applications requiring high specificity, such as stability testing, impurity analysis, and quantification in complex matrices. The UV-Vis spectrophotometry method serves as a rapid, simple, and cost-effective alternative for the analysis of the pure substance or simple formulations where interfering substances are absent. Both methods, when properly validated according to ICH guidelines, provide accurate and reliable results critical for ensuring pharmaceutical quality and regulatory compliance.

References

  • Benchchem. A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Published July 22, 2025.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Published November 30, 2023.
  • ScienceDirect. Sample preparation in analysis of pharmaceuticals.
  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Published April 6, 2022.
  • LinkedIn. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Published March 20, 2024.
  • ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works. Published August 27, 2025.
  • Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
  • Chromatography Online. Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Published May 13, 2025.
  • Manufacturing Chemist. The expert's guide to pharmaceutical impurity analysis. Published March 27, 2024.
  • PubMed. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
  • MDPI. Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Published January 12, 2026.
  • Semantic Scholar. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Published March 22, 2022.
  • PubMed Central. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Published March 22, 2022.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(Furan-2-yl).
  • Pharmaguideline. Process of Finding Impurities in Pharmaceutical Products. Published September 12, 2014.
  • ResearchGate. A Review on Analytical Methods for Piperazine Determination. Published December 27, 2024.
  • PubChem. 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole.
  • PubMed. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • LinkedIn. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
  • Sigma-Aldrich. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS.
  • Cal Poly Digital Commons. UV-Vis Characterization of Aromatic Content in Bio-oil.
  • Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
  • Chemsrc. 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE | CAS#:153025-29-7. Published August 25, 2025.
  • ACS Publications. Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology.
  • Echemi. 6-chloro-2-piperazino-1,3-benzothiazole.
  • ResearchGate. Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure.
  • ChemicalBook. 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE synthesis.
  • Benchchem. Comparative Guide to Analytical Method Validation for 6-chloro-1,3-benzothiazole-2-thiol.

Sources

Application Notes & Protocols for High-Throughput Screening with 6-Chloro-2-piperazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects[1][2]. The incorporation of a piperazine moiety at the 2-position of the benzothiazole ring has been a particularly fruitful strategy in the development of novel therapeutics[3][4][5]. 6-Chloro-2-piperazino-1,3-benzothiazole serves as a key building block in this class of compounds, which have shown significant potential as modulators of various biological targets.

Recent studies have highlighted the promise of benzothiazole analogs as ligands for dopamine receptors, which are a class of G protein-coupled receptors (GPCRs) critically involved in numerous physiological and pathological processes in the central nervous system[6][7]. This makes 6-Chloro-2-piperazino-1,3-benzothiazole and its derivatives highly relevant for HTS campaigns aimed at discovering novel modulators of GPCR signaling for the treatment of neurological and psychiatric disorders.

This application note will detail the theoretical framework and practical steps for designing and executing an HTS campaign using a representative benzothiazole compound, focusing on a hypothetical dopamine receptor target.

Mechanism of Action: Targeting Dopamine Receptor Signaling

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4)[6]. These receptors are GPCRs that, upon activation by dopamine, initiate intracellular signaling cascades. For instance, D2-like receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Benzothiazole-piperazine derivatives have been shown to exhibit high affinity and selectivity for dopamine receptors, particularly the D4 subtype[6]. The proposed mechanism of action for an antagonist at a D2-like receptor would be the competitive blockade of dopamine binding, thereby preventing the downstream signaling events.

Below is a conceptual diagram of the D2-like dopamine receptor signaling pathway and the putative antagonistic action of a 6-Chloro-2-piperazino-1,3-benzothiazole analog.

GPCR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine Receptor Dopamine D2-like Receptor (GPCR) Dopamine->Receptor Binds & Activates Compound 6-Chloro-2-piperazino- 1,3-benzothiazole Analog (Antagonist) Compound->Receptor Binds & Blocks G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi subunit) cAMP cAMP ATP ATP ATP->cAMP Conversion Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response Leads to

Caption: Dopamine D2-like receptor signaling pathway and antagonist intervention.

Assay Development and Optimization for High-Throughput Screening

The success of any HTS campaign hinges on the development of a robust and reliable assay. For GPCRs like the dopamine receptors, several assay formats can be employed, each with its own advantages and limitations[8][9][10]. A common approach is to measure changes in the concentration of second messengers, such as cAMP[11][12].

Choosing the Right Assay: cAMP Glo™ Assay

For a Gi/o-coupled receptor like a D2-like dopamine receptor, an antagonist will block the dopamine-induced decrease in cAMP. A luminescent biosensor assay, such as the cAMP-Glo™ Assay, is well-suited for this purpose in a high-throughput format. This assay measures cAMP levels by converting available cAMP into a luciferase-generated light signal.

Key Optimization Parameters

Before initiating a full-scale screen, it is crucial to optimize several assay parameters to ensure a good signal window and robustness.

ParameterRationale for OptimizationTypical Range/Considerations
Cell Seeding Density To ensure optimal receptor expression and a healthy cell monolayer. Too few cells will result in a weak signal, while too many can lead to artifacts.5,000 - 20,000 cells/well (for a 384-well plate), dependent on cell line.
Agonist (Dopamine) Concentration To determine the EC80 concentration (the concentration that elicits 80% of the maximal response). This provides a sensitive window to detect antagonism.Typically in the nanomolar to low micromolar range. A full dose-response curve should be generated.
Compound Incubation Time To allow sufficient time for the test compounds to interact with the target receptor before agonist stimulation.15 - 60 minutes.
DMSO Tolerance To determine the maximum concentration of DMSO that does not adversely affect cell viability or assay performance, as most compound libraries are stored in DMSO.Typically ≤ 1%.

High-Throughput Screening Protocol: A Step-by-Step Guide

This protocol outlines a typical workflow for a primary screen of a compound library against a hypothetical D2-like dopamine receptor using a 384-well plate format and a cAMP-Glo™ assay.

HTS_Workflow start Start plate_prep Prepare 384-well plates with HEK293 cells expressing the D2-like receptor start->plate_prep compound_add Add test compounds and controls (DMSO, positive control antagonist) plate_prep->compound_add incubate1 Incubate plates compound_add->incubate1 agonist_add Add agonist (Dopamine at EC80) incubate1->agonist_add incubate2 Incubate to allow for cAMP production modulation agonist_add->incubate2 reagent_add Add cAMP-Glo™ lysis and detection reagents incubate2->reagent_add incubate3 Incubate to stabilize luminescent signal reagent_add->incubate3 read_plate Read luminescence on a plate reader incubate3->read_plate data_analysis Data Analysis: Normalization, Z'-factor, Hit Identification read_plate->data_analysis end End data_analysis->end

Sources

Application Notes & Protocols: Investigating the Anticancer Potential of 6-Chloro-2-piperazino-1,3-benzothiazole and Related Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its derivatives have demonstrated significant potential as anticancer agents by targeting a multitude of biological pathways.[3][4] Within this diverse chemical family, substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical for modulating biological activity.[5]

Specifically, the incorporation of a piperazine ring at the C-2 position and a halogen, such as chlorine, at the C-6 position has been shown in numerous studies to produce compounds with potent antiproliferative effects.[6][7] The piperazine moiety often enhances bioavailability and provides a versatile point for further chemical modification, while the electron-withdrawing nature of the chlorine atom can significantly increase cytotoxicity against cancer cell lines.[3][8]

This document serves as a comprehensive technical guide for researchers investigating the anticancer applications of 6-Chloro-2-piperazino-1,3-benzothiazole . It provides the scientific rationale for its investigation, detailed protocols for its evaluation, and a framework for interpreting the resulting data. While this specific molecule is our focus, the principles and methodologies described herein are broadly applicable to the entire class of 2-piperazino-benzothiazole derivatives.

Part 1: Mechanistic Insights & Rationale for Investigation

The anticancer activity of benzothiazole-piperazine derivatives is multifaceted, often involving the modulation of several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Understanding these mechanisms is fundamental to designing robust experiments and interpreting their outcomes.

Common Molecular Targets and Pathways

Research indicates that this class of compounds can exert its effects through several mechanisms:

  • Kinase Inhibition: Many benzothiazole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer. This includes key players in cell signaling cascades like the PI3K/Akt/mTOR pathway and receptor tyrosine kinases (RTKs) such as EGFR and VEGFR.[6][9][10]

  • Induction of Apoptosis: A primary mechanism for many successful anticancer drugs is the induction of programmed cell death, or apoptosis. Benzothiazole derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often confirmed by the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP).[11][12]

  • Cell Cycle Arrest: By interfering with the cell division machinery, these compounds can cause cancer cells to arrest at specific phases of the cell cycle, most commonly the G2/M phase, preventing them from completing mitosis and proliferating.[7][12]

  • Inhibition of NF-κB Signaling: The transcription factor NF-κB is a critical mediator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. Certain benzothiazole compounds can suppress this pathway, reducing the expression of pro-survival and inflammatory genes.[12]

Hypothesized Mechanism of 6-Chloro-2-piperazino-1,3-benzothiazole

Based on established structure-activity relationships, 6-Chloro-2-piperazino-1,3-benzothiazole is hypothesized to act as a multi-targeted agent. The benzothiazole core can interact with the ATP-binding pockets of various kinases, while the 6-chloro substituent enhances this binding and overall cytotoxicity. The piperazine group can influence solubility and cell permeability, potentially allowing the compound to engage with intracellular targets effectively. A primary anticipated mechanism is the inhibition of the PI3K/Akt survival pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Bcl2 Bcl-2/Bcl-xL Akt->Bcl2 Inhibits Pro-Apoptotic Function mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound 6-Chloro-2-piperazino- 1,3-benzothiazole Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Part 2: Experimental Protocols for Anticancer Evaluation

A systematic, multi-step approach is required to characterize the anticancer profile of a novel compound. The following workflow outlines a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mode of Action cluster_2 Phase 3: Target Validation Screening Cytotoxicity Screening (MTT / SRB Assay) Apoptosis Apoptosis Assay (Annexin V / PI) Screening->Apoptosis Determine IC50 CellCycle Cell Cycle Analysis Screening->CellCycle Determine IC50 WesternBlot Pathway Analysis (Western Blot) Apoptosis->WesternBlot Confirm Apoptotic Markers CellCycle->WesternBlot Confirm Cell Cycle Protein Changes

Caption: A phased workflow for evaluating anticancer compounds.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.[13]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well.[11][13] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Chloro-2-piperazino-1,3-benzothiazole in DMSO. Create a series of 2-fold dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[11][14]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.[11][12]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Causality and Justification:

  • Why 48-72 hours? This duration allows for multiple cell doubling times, ensuring that the antiproliferative effects of the compound can be fully observed.[11][12]

  • Why a vehicle control? DMSO, the solvent for the compound, can have slight toxicity at higher concentrations. The vehicle control ensures that any observed cytotoxicity is due to the compound itself and not the solvent.

Protocol 2: Apoptosis Induction Analysis (Annexin V/PI Staining)

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[12]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with 6-Chloro-2-piperazino-1,3-benzothiazole at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24-48 hours.[12]

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Causality and Justification:

  • Why flow cytometry? This technique provides quantitative, single-cell data, offering a more precise measurement of apoptosis induction across a cell population compared to bulk assays like DNA fragmentation ELISAs.[12][14]

  • Why collect floating cells? Apoptotic cells often detach from the culture plate. Including them in the analysis is critical for an accurate assessment of cell death.

Protocol 3: Western Blotting for Pathway Modulation

Principle: Western blotting allows for the detection and semi-quantitative analysis of specific proteins in a cell lysate. This is used to confirm that the compound is engaging its molecular target and modulating the downstream signaling pathway as hypothesized.

Methodology:

  • Protein Extraction: Treat cells with the compound as in Protocol 2. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-cleaved PARP, anti-Bcl-2, and a loading control like anti-β-actin).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Causality and Justification:

  • Why probe for both phosphorylated and total protein? Observing a decrease in the phosphorylated (active) form of a protein (e.g., p-Akt) without a change in the total amount of that protein demonstrates specific inhibition of the signaling pathway, rather than a general toxic effect causing protein degradation.[12]

  • Why use a loading control? A loading control like β-actin or GAPDH ensures that equal amounts of protein were loaded in each lane, validating that any observed differences in target protein levels are due to the drug's effect.

Part 3: Data Interpretation & Presentation

Table 1: Summary of In Vitro Cytotoxicity (IC₅₀ Values)
CompoundCancer Cell LineTissue of OriginIC₅₀ (µM) [48h]Reference
Compound A (Example) HepG2Hepatocellular Carcinoma38.54[12]
Compound B (Example) HepG2Hepatocellular Carcinoma29.63[12]
OMS14 (Example) A549Lung Cancer22.13[9]
OMS14 (Example) MCF-7Breast Cancer32.54[9]
Benzothiazole 4a (Example) PANC-1Pancreatic Cancer27.00[11]
6-Chloro-2-piperazino-1,3-benzothiazole User-definedUser-definedExperimental ValueN/A

Note: Example data is derived from structurally related benzothiazole derivatives reported in the literature to provide a comparative context.

Conclusion and Future Directions

The strategic combination of a benzothiazole core, a C-2 piperazine moiety, and a C-6 chloro-substituent positions 6-Chloro-2-piperazino-1,3-benzothiazole as a promising candidate for anticancer drug development. The protocols outlined in this guide provide a robust framework for its initial characterization, from determining its cytotoxic potency to elucidating its mechanism of action.

Positive results from these in vitro assays would justify advancing the compound to more complex studies, including:

  • In vivo efficacy studies in xenograft or patient-derived xenograft (PDX) mouse models.

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties.

  • Medicinal chemistry efforts to synthesize analogues with improved potency and selectivity.

By following a systematic and mechanistically-driven approach, researchers can effectively evaluate the therapeutic potential of this important class of heterocyclic compounds.

References

  • Al-Ostath, O., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

  • Uremis, N., et al. (2019). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research. Available at: [Link]

  • Uremis, N., et al. (2019). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Spandidos Publications. Available at: [Link]

  • Kaur, H., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE. Available at: [Link]

  • Uremis, M., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Oncology Letters. Available at: [Link]

  • Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science. Available at: [Link]

  • Wang, Z., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Available at: [Link]

  • Alam, M. S., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules. Available at: [Link]

  • Al-Ostath, O., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules. Available at: [Link]

  • Kaur, H., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Gomha, S. M., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules. Available at: [Link]

  • Al-Zahrani, A. K., et al. (2024). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate. Available at: [Link]

  • Yarim, M., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Marmara Pharmaceutical Journal. Available at: [Link]

  • Al-wsabli, M., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]

  • Kumar, R., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. ResearchGate. Available at: [Link]

  • Kamal, A., & Adil, S. F. (2014). Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace. Available at: [Link]

  • Wang, Z., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed. Available at: [Link]

  • Asr, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace. Available at: [Link]

  • Al-wsabli, M., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. Available at: [Link]

  • Keri, R. S., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]

  • Al-Jaff, B. M., et al. (2010). Synthesis and Preliminary Antibacterial Study of New 2-Mercapto-1, 3- Benzothiazole Derivatives With Expected Biological Activity. Digest Journal of Nanomaterials and Biostructures. Available at: [Link]

Sources

Application Notes & Protocols: The Use of 6-Chloro-2-piperazino-1,3-benzothiazole and its Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole-Piperazine Scaffold in Enzyme Inhibition

The benzothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2][3] When coupled with a piperazine ring, the resulting benzothiazole-piperazine scaffold creates a versatile platform for designing enzyme inhibitors. The piperazine group, often acting as a flexible linker, can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[4][5] This allows for targeted interactions within the active or allosteric sites of various enzymes.

While 6-Chloro-2-piperazino-1,3-benzothiazole is a specific exemplar of this class, research has broadly focused on derivatives of this scaffold. A predominant area of investigation for these compounds is in the field of neurodegenerative diseases, particularly Alzheimer's disease, where they have been extensively evaluated as inhibitors of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7][8][9] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a key strategy in symptomatic treatment of Alzheimer's.[6] Additionally, certain derivatives have shown potential as anticancer agents through the inhibition of protein kinases such as PI3Kγ.[10]

This document provides a detailed guide for researchers on the characterization of 6-Chloro-2-piperazino-1,3-benzothiazole and related analogs as enzyme inhibitors, with a primary focus on the well-established cholinesterase inhibition assays.

Mechanism of Action: Cholinesterase Inhibition

AChE and BChE are serine hydrolases responsible for the breakdown of acetylcholine. Inhibitors from the benzothiazole-piperazine class typically act as reversible inhibitors. Molecular docking studies suggest that the benzothiazole core can engage in π-π stacking or hydrophobic interactions within the enzyme's active site gorge, while the piperazine linker and its substituents can interact with the catalytic anionic site (CAS) or the peripheral anionic site (PAS).[4][9] The specific interactions and the resulting inhibitory potency (IC50) are highly dependent on the nature and position of substituents on both the benzothiazole and piperazine rings.

PART 1: In Vitro Protocol for Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the widely used spectrophotometric method developed by Ellman.[6][8] It relies on the measurement of the rate of thiocholine production, which results from the enzymatic hydrolysis of acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm.

Materials and Reagents
  • Test Compound: 6-Chloro-2-piperazino-1,3-benzothiazole or its analog.

  • Enzyme: Lyophilized powder of electric eel acetylcholinesterase (AChE, EC 3.1.1.7).

  • Reference Inhibitor: Donepezil (for comparison).[6][7]

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound.

  • Equipment:

    • 96-well microplate reader.

    • Multichannel pipette.

    • Incubator set to 37°C.

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions. Adjust pH to 8.0.

  • AChE Solution (0.25 U/mL): Dissolve AChE in phosphate buffer to achieve the desired concentration. Prepare fresh daily and keep on ice.

  • ATCI Solution (10 mM): Dissolve acetylthiocholine iodide in phosphate buffer. Prepare fresh daily.

  • DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer. Prepare fresh daily.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve 6-Chloro-2-piperazino-1,3-benzothiazole in 100% DMSO.

  • Serial Dilutions: Prepare a series of dilutions of the test compound stock solution in phosphate buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the well is ≤1% to avoid solvent-induced enzyme inhibition.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_assay Microplate Assay Setup cluster_read Data Acquisition cluster_analysis Data Analysis P1 Prepare Buffer, Enzyme, Substrate (ATCI) & Chromogen (DTNB) A1 Add Buffer, DTNB, and Test Compound/Vehicle to 96-well plate P1->A1 P2 Create Serial Dilutions of Test Compound in Buffer P2->A1 A2 Add AChE Solution to all wells A1->A2 A3 Pre-incubate plate at 37°C for 15 min A2->A3 A4 Initiate reaction by adding ATCI Solution A3->A4 R1 Immediately measure absorbance at 412 nm kinetically for 10-20 min at 37°C A4->R1 D1 Calculate reaction rates (V = ΔAbs/Δt) R1->D1 D2 Calculate % Inhibition D1->D2 D3 Plot % Inhibition vs. [Inhibitor] and fit to determine IC50 D2->D3

Caption: Workflow for the AChE inhibition assay using the Ellman's method.

Step-by-Step Assay Protocol
  • Plate Setup: In a 96-well plate, add the following to each well in the specified order:

    • 140 µL of 0.1 M Phosphate Buffer (pH 8.0).

    • 20 µL of DTNB solution (3 mM).

    • 10 µL of the test compound dilution (or vehicle for control wells).

    • 10 µL of AChE solution (0.25 U/mL).

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of ATCI solution (10 mM) to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance at 412 nm every minute for 10-20 minutes.

Controls
  • 100% Activity Control (Uninhibited): Replace the test compound solution with vehicle (buffer with the same percentage of DMSO).

  • Blank: Replace the enzyme solution with buffer to measure non-enzymatic hydrolysis of the substrate.

PART 2: Data Analysis and Interpretation

Calculating Percentage Inhibition
  • Determine the Rate of Reaction (V): For each well, calculate the rate of reaction by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Correct for Blank: Subtract the rate of the blank from all other rates.

    • Vcorrected = Vsample - Vblank

  • Calculate Percent Inhibition: Use the following formula:

    • % Inhibition = [ ( Vcontrol - Vinhibitor ) / Vcontrol ] x 100

    • Where Vcontrol is the rate of the uninhibited control and Vinhibitor is the rate in the presence of the test compound.

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response curve).

  • The IC50 value is determined from the fitted curve as the concentration at which inhibition is 50%.

Representative Data and Interpretation

The inhibitory activity of benzothiazole-piperazine derivatives can vary significantly based on their substitution patterns.

Compound TypeTarget EnzymeReported IC50 RangeReference
Benzothiazole-piperazine derivativesAChE>100 µM (inactive)[6][7]
Substituted Benzothiazole-piperazinesAChE0.42 µM - 6.7 µM (active)[1][8][9]
Substituted 2-aminobenzothiazolesPI3Kγ~47-48% inhibition @ 100 µM[10]

Interpretation:

  • Low IC50 values (nM to low µM range) indicate a potent inhibitor.

  • High IC50 values (>100 µM) suggest weak or no inhibitory activity.[6][7]

  • It is crucial to test a range of concentrations to generate a full dose-response curve for accurate IC50 determination.

PART 3: Broader Applications and Considerations

While cholinesterase inhibition is a primary application, the benzothiazole-piperazine scaffold has been explored for other targets. For instance, derivatives have been screened against protein kinases like PI3Kγ, which are implicated in cancer and inflammatory diseases.[1][10] The protocols for these assays would differ significantly, typically involving ATP as a substrate and often utilizing luminescence or fluorescence-based detection methods to quantify kinase activity. Researchers interested in these applications should consult literature specific to the kinase of interest.

General Kinase Inhibition Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Kinase Reaction cluster_read Detection P1 Prepare Kinase Buffer, Kinase Enzyme, and Peptide Substrate A1 Add Kinase, Substrate, and Test Compound to 384-well plate P1->A1 P2 Create Serial Dilutions of Test Compound P2->A1 A2 Initiate reaction by adding ATP A1->A2 A3 Incubate at RT for 1 hour A2->A3 R1 Add Detection Reagent (e.g., ADP-Glo™) A3->R1 R2 Incubate at RT R1->R2 R3 Measure Luminescence R2->R3

Caption: A generalized workflow for a luminescence-based kinase inhibition assay.

Conclusion

6-Chloro-2-piperazino-1,3-benzothiazole serves as a representative molecule for the broader benzothiazole-piperazine class of compounds, which have demonstrated significant potential as enzyme inhibitors. Their most prominent application to date is the inhibition of cholinesterases for the potential treatment of Alzheimer's disease. The provided Ellman's method protocol offers a robust and reproducible system for evaluating the AChE inhibitory activity of these compounds. By carefully preparing reagents, performing the assay, and analyzing the data, researchers can accurately determine the inhibitory potency of their specific benzothiazole-piperazine derivatives and contribute to the development of novel therapeutic agents.

References

  • Jafari, E., et al. (2025). Biological Evaluation and Synthesis of Benzothiazole- Piperazine Derivatives as Probable Cholinesterase Inhibitors to Treat Alzheimer's Disease. ResearchGate. [Link]

  • Jafari, E. (2025). Biological Evaluation and Synthesis of Benzothiazole- Piperazine Derivatives as Probable Cholinesterase Inhibitors to Treat Alzheimer's Disease. Semantic Scholar. [Link]

  • Yabanoğlu-Çiftçi, S., et al. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry. [Link]

  • Al-Ostath, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. [Link]

  • Abdel-rahman, H. M., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]

  • Yabanoğlu-Çiftçi, S., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. [Link]

  • Chandra, K., et al. (2024). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. Biomedicine & Pharmacotherapy. [Link]

  • Nguyen, T. T. P., et al. (2012). Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. European Journal of Medicinal Chemistry. [Link]

  • Gorobets, N. Y., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]

Sources

Application Notes & Protocols: 6-Chloro-2-piperazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Antimicrobial Studies

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective and escalating mortality, morbidity, and healthcare costs.[1][2] The World Health Organization has highlighted the urgent need for new antibiotics, particularly those with novel mechanisms of action, to combat the growing threat of multidrug-resistant pathogens.[1] In this context, heterocyclic compounds have emerged as a fertile ground for drug discovery.

Benzothiazole derivatives, in particular, are a class of compounds of significant interest due to their wide spectrum of biological activities, including potent antimicrobial properties.[2][3][4] The benzothiazole scaffold is a versatile pharmacophore that can be chemically modified to enhance its interaction with various biological targets.[3] This document focuses on a specific derivative, 6-Chloro-2-piperazino-1,3-benzothiazole , a compound whose structural features—a halogenated benzothiazole core and a piperazine moiety—suggest a strong potential for antimicrobial efficacy based on extensive structure-activity relationship (SAR) studies of related analogues.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 6-Chloro-2-piperazino-1,3-benzothiazole as a potential antimicrobial agent. We will cover its synthesis, postulated mechanisms of action, and detailed, field-proven protocols for determining its in vitro efficacy.

Compound Profile: 6-Chloro-2-piperazino-1,3-benzothiazole

PropertyValue
IUPAC Name 6-chloro-2-(piperazin-1-yl)-1,3-benzothiazole
CAS Number 153025-29-7[5]
Molecular Formula C₁₁H₁₂ClN₃S[6]
Molecular Weight 253.75 g/mol
Structure
Synthesis Overview

The synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole can be readily achieved. A common and effective method involves the nucleophilic substitution reaction between 2,6-Dichlorobenzothiazole and piperazine.[6]

Reaction Scheme: To a stirred solution of 2,6-dichlorobenzothiazole in a suitable solvent such as dry DMF, potassium carbonate is added as a base, followed by the addition of piperazine. The mixture is stirred at room temperature for several hours. Upon completion, the product is isolated through partitioning between ethyl acetate and water, followed by extraction and solvent removal to yield the desired product as a white solid.[6]

Postulated Mechanisms of Antimicrobial Action

While the precise molecular target of 6-Chloro-2-piperazino-1,3-benzothiazole requires specific investigation, the broader class of benzothiazole derivatives has been shown to exert antimicrobial effects by inhibiting various essential bacterial enzymes.[1][2] Understanding these established mechanisms provides a rational basis for investigating this specific compound.

Potential targets include:

  • DNA Gyrase: Benzothiazoles can act as DNA gyrase inhibitors, interfering with DNA replication and repair, which is a validated target for antibiotics like ciprofloxacin.[1][2]

  • MurB Enzyme: Uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) is a key enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MurB disrupts cell wall integrity, leading to cell death.[1][2]

  • Other Enzymes: Other reported targets for benzothiazole derivatives include dihydropteroate synthase, peptide deformylase, and various kinases, highlighting the scaffold's ability to be tailored for diverse enzymatic active sites.[1]

The chloro- and piperazine-substituents on the benzothiazole ring are critical. Halogen groups, particularly chlorine, at the 5th or 6th position of the benzothiazole ring have been shown to enhance antibacterial activity.[2] The piperazine moiety can improve solubility and provides a site for further functionalization to optimize pharmacokinetic and pharmacodynamic properties.

Experimental Workflow for Antimicrobial Evaluation

A systematic approach is crucial for evaluating the antimicrobial potential of a novel compound. The primary objective is to determine its potency (Minimum Inhibitory Concentration) and its mode of action (bactericidal vs. bacteriostatic), which is assessed by the Minimum Bactericidal Concentration.

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: Primary Screening (MIC) cluster_mbc Phase 3: Secondary Screening (MBC) cluster_analysis Phase 4: Data Analysis Compound Compound Synthesis & QC Stock Prepare Sterile Stock Solution Compound->Stock Plate Perform Serial Dilutions in 96-Well Plate Stock->Plate Media Prepare Culture Media (e.g., CAMHB) Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Plate->Inoculate Incubate Incubate Plate (35°C, 18-24h) Inoculate->Incubate ReadMIC Read MIC Value (Lowest concentration with no visible growth) Incubate->ReadMIC Subculture Subculture from Clear Wells (MIC, MICx2, etc.) onto Agar ReadMIC->Subculture IncubateAgar Incubate Agar Plates (35°C, 18-24h) Subculture->IncubateAgar ReadMBC Read MBC Value (Lowest concentration with ≥99.9% killing) IncubateAgar->ReadMBC Analysis Calculate MBC/MIC Ratio ReadMBC->Analysis Conclusion Determine Activity: Bactericidal (≤4) or Bacteriostatic (>4) Analysis->Conclusion

Caption: Workflow for in vitro antimicrobial potency testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method, a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[7][8][9][10]

Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[8] Following incubation, the MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10][11][12]

Materials and Reagents:

  • 6-Chloro-2-piperazino-1,3-benzothiazole powder

  • Appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8]

  • Sterile 96-well microtiter plates with lids

  • Test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Quality control strain (e.g., Enterococcus faecalis ATCC 29212)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or McFarland Densitometer

  • Incubator (35 ± 2°C)

  • Multichannel pipettes and sterile tips

Methodology:

Step 1: Preparation of Compound Stock Solution

  • Causality: A high-concentration, sterile stock solution is essential for accurate serial dilutions and to prevent contamination. DMSO is often used for its ability to dissolve a wide range of organic compounds.

  • Accurately weigh the 6-Chloro-2-piperazino-1,3-benzothiazole powder.

  • Dissolve in 100% DMSO to a final concentration of 10 mg/mL.[8] Ensure complete dissolution by vortexing.

  • This stock solution is considered sterile. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Step 2: Preparation of Bacterial Inoculum

  • Causality: A standardized inoculum is critical for reproducibility. The 0.5 McFarland standard ensures the bacterial density is consistent across experiments, corresponding to approximately 1-2 x 10⁸ CFU/mL.[8]

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies into a tube containing 3-5 mL of sterile saline.

  • Vortex thoroughly to create a uniform suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 625 nm of 0.08-0.13) or by visual comparison.[8]

  • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. This is typically done by creating an intermediate dilution (e.g., 1:100) in CAMHB.[8][10]

Step 3: Plate Setup and Serial Dilution

  • Causality: A serial twofold dilution series allows for the precise determination of the MIC across a clinically relevant concentration range. Including sterility and growth controls validates the results.

  • Aseptically add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Prepare a working solution of the compound in CAMHB from the stock solution. Add 100 µL of this working solution (at twice the highest desired final concentration) to well 1.

  • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down several times.

  • Continue this serial dilution process from well 2 to well 10, discarding the final 50 µL from well 10.

  • Well 11 serves as the Growth Control (contains CAMHB and inoculum, but no compound).

  • Well 12 serves as the Sterility Control (contains CAMHB only, no inoculum).

Caption: Example 96-well plate layout for MIC determination (µg/mL).

Step 4: Inoculation and Incubation

  • Add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 11. The final volume in each well will be 100 µL.

  • The final inoculum density in the wells should be approximately 5 x 10⁵ CFU/mL.[10][12]

  • Cover the plate with a lid and incubate at 35 ± 2°C for 18-24 hours in ambient air.[10]

Step 5: Reading and Interpreting the MIC

  • After incubation, visually inspect the plate for turbidity (a sign of bacterial growth). A plate reader measuring OD₆₀₀ can also be used for a quantitative assessment.[7]

  • The Growth Control (well 11) should be turbid.

  • The Sterility Control (well 12) should be clear.

  • The MIC is the lowest concentration of 6-Chloro-2-piperazino-1,3-benzothiazole at which there is no visible growth (i.e., the first clear well in the series).[10]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a direct extension of the MIC assay and is essential for determining whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[13]

Principle: Aliquots from the clear wells of the completed MIC assay are subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction of the initial bacterial inoculum.[13][14]

Materials and Reagents:

  • Completed MIC microtiter plate

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Incubator (35 ± 2°C)

Methodology:

Step 1: Subculturing from MIC Plate

  • Causality: This step transfers bacteria that may have survived exposure to the compound onto a nutrient-rich, antibiotic-free medium to see if they can resume growth.

  • Select the clear wells from the MIC plate, typically starting from the MIC well and including at least two higher concentrations.[15]

  • Using a micropipette, carefully mix the contents of each selected well.

  • Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells and spot-plate it onto a labeled section of an MHA plate.[13]

  • Also, plate an aliquot from the Growth Control well (a 1:1000 or 1:10000 dilution may be necessary) to confirm the initial inoculum count.

Step 2: Incubation

  • Allow the spots to dry completely before inverting the plates.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

Step 3: Reading and Interpreting the MBC

  • After incubation, count the number of colonies (CFUs) on each spot.

  • The MBC is the lowest concentration that results in a ≥99.9% kill rate compared to the final inoculum count of the growth control from the previous day.[14]

  • Interpretation: The MBC/MIC ratio is calculated to classify the compound's activity.[13]

    • Bactericidal: MBC/MIC ratio ≤ 4

    • Bacteriostatic: MBC/MIC ratio > 4

Representative Data Presentation

The following table illustrates how to present MIC and MBC data. The values shown are for demonstrative purposes only and must be determined experimentally.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213482Bactericidal
Escherichia coli259228162Bactericidal
Pseudomonas aeruginosa27853161288Bacteriostatic
Enterococcus faecalis292124328Bacteriostatic

References

  • Recent insights into antibacterial potential of benzothiazole derivatives - PubMed. (2023-05-29). Springer Nature. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (2023-05-29). National Center for Biotechnology Information. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023-06-14). protocols.io. [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. jchr.org. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study - ACS Publications. American Chemical Society. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (2014-01-02). National Center for Biotechnology Information. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. MDPI. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023-09-15). UC Santa Barbara. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. (2024-11-07). National Institutes of Health. [Link]

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Microbe Investigations. [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Microchem Laboratory. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. Creative Diagnostics. [Link]

  • 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE | CAS#:153025-29-7 | Chemsrc. (2025-08-25). chemsrc.com. [Link]

Sources

Application Note and Protocol: A Researcher's Guide to the Solubilization of 6-Chloro-2-piperazino-1,3-benzothiazole for In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Pharmaceutical Research Division

Abstract

This comprehensive guide provides a detailed protocol for the solubilization of 6-Chloro-2-piperazino-1,3-benzothiazole, a heterocyclic compound of interest in contemporary drug discovery and chemical biology research. Addressing the critical need for reliable and reproducible experimental conditions, this document outlines systematic procedures for solvent selection, solubility testing, and stock solution preparation. The protocols herein are designed to ensure the chemical integrity and bioavailability of the compound for a range of downstream applications, from high-throughput screening to preclinical evaluation. We emphasize the causality behind each step, offering insights grounded in the physicochemical properties of benzothiazole derivatives to empower researchers in developing robust and validated experimental workflows.

Introduction: The Chemical Context of 6-Chloro-2-piperazino-1,3-benzothiazole

6-Chloro-2-piperazino-1,3-benzothiazole belongs to the benzothiazole class of heterocyclic compounds, a scaffold frequently incorporated into molecules with diverse biological activities. The presence of the chloro- and piperazino- moieties significantly influences its physicochemical properties, including its solubility, which is a critical determinant of its utility in experimental settings. A poorly dissolved compound can lead to inaccurate concentration measurements, precipitation in assays, and unreliable biological data.

The structural features of this molecule—a relatively nonpolar benzothiazole ring system combined with a more polar (and potentially ionizable) piperazine group—suggest a solubility profile that can be modulated by the choice of solvent and pH. This guide provides a systematic approach to navigate these properties for optimal solubilization.

Physicochemical Properties and Solubility Profile

To develop an effective dissolution protocol, it is essential to first summarize the known properties of the target compound.

PropertyValue/ObservationImplication for Dissolution
Molecular Formula C₁₁H₁₂ClN₃SProvides the basis for molar concentration calculations.
Molecular Weight 253.75 g/mol Essential for preparing solutions of a specific molarity.
Predicted LogP ~2.5 - 3.5Indicates moderate lipophilicity, suggesting solubility in organic solvents but potential challenges in purely aqueous media.
pKa (Predicted) Piperazine N-H: ~8.0-9.0The piperazine ring can be protonated, suggesting that pH adjustment can significantly enhance aqueous solubility.

Table 1: Key Physicochemical Properties of 6-Chloro-2-piperazino-1,3-benzothiazole and their experimental implications.

Core Protocol: Preparation of High-Concentration Stock Solutions

The primary goal for initial solubilization is to create a high-concentration, stable stock solution that can be diluted into various aqueous buffers for final experimental use. Given the compound's predicted lipophilicity, the use of an organic solvent is the recommended starting point.

Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)

Rationale: DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of small molecules used in drug discovery. Its biocompatibility at low final concentrations (typically <0.5% v/v) makes it the industry standard for compound stock solutions.

Step-by-Step Protocol for 10 mM DMSO Stock Solution:
  • Preparation: Work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Weighing: Tare a sterile, amber glass vial or a microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.54 mg of 6-Chloro-2-piperazino-1,3-benzothiazole.

    • Expert Insight: Using an amber vial protects the compound from potential photodegradation, a common issue with aromatic heterocyclic compounds.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the vial containing the compound.

  • Dissolution: Cap the vial securely. Vortex the solution for 1-2 minutes. If full dissolution is not apparent, gentle warming in a 37°C water bath for 5-10 minutes can be employed. Sonication for 5 minutes is another effective alternative.

    • Causality: Gentle heating increases the kinetic energy of the system, overcoming the intermolecular forces in the crystal lattice to facilitate dissolution. Sonication uses ultrasonic waves to achieve a similar effect through cavitation.

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear and homogenous.

  • Storage: Store the 10 mM stock solution at -20°C for short-to-medium term storage (1-3 months) or at -80°C for long-term storage (>3 months). Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Trustworthiness: Aliquoting is a critical step to maintain the integrity of the stock solution. Each freeze-thaw cycle increases the risk of compound precipitation and degradation due to water absorption by DMSO.

Protocol for Preparing Aqueous Working Solutions

For most biological assays, the organic solvent stock must be diluted into an aqueous buffer. The key challenge is to avoid precipitation of the compound upon this "solvent switch."

Serial Dilution Workflow

The following workflow is designed to minimize precipitation and ensure accurate final concentrations.

G cluster_0 DMSO Stock Preparation cluster_1 Intermediate Dilution (Optional but Recommended) cluster_2 Final Working Solution stock 10 mM Stock in 100% DMSO intermediate 1 mM Intermediate in 10% DMSO / 90% Buffer stock->intermediate 1:10 Dilution (Add stock to vigorously vortexing buffer) working e.g., 10 µM Final in <0.1% DMSO intermediate->working 1:100 Dilution (Into final assay medium)

Figure 1: Recommended serial dilution workflow to prevent compound precipitation.

Step-by-Step Protocol for Aqueous Dilution:
  • Buffer Preparation: Prepare the desired final aqueous buffer (e.g., PBS, HBSS, cell culture medium). Ensure the buffer is at room temperature or 37°C.

  • Pre-vortexing: Vigorously vortex the aqueous buffer.

  • Dilution: While the buffer is still vortexing, add the required volume of the DMSO stock solution drop-wise directly into the liquid (not down the side of the tube). This rapid, turbulent mixing is crucial.

    • Causality: Adding the concentrated organic stock to a larger volume of rapidly mixing aqueous buffer ensures that the compound molecules are dispersed and solvated by water before they have a chance to aggregate and precipitate.

  • Final Concentration: Ensure the final concentration of DMSO in the assay is below the tolerance level for your specific biological system (e.g., <0.5% for most cell-based assays).

Advanced Protocol: pH-Mediated Solubilization for Higher Aqueous Concentrations

For applications requiring higher aqueous concentrations without organic solvents, leveraging the ionizable piperazine group is a viable strategy.

Rationale: The basic nitrogen atom in the piperazine ring can be protonated in an acidic environment (pH < pKa), forming a more polar and water-soluble salt.

Step-by-Step Protocol for Acidic Buffer Solubilization:
  • Reagent Preparation: Prepare a 10 mM HCl solution.

  • Weighing: Weigh out the desired amount of 6-Chloro-2-piperazino-1,3-benzothiazole into a suitable vessel.

  • Initial Suspension: Add a small volume of sterile, purified water to create a suspension.

  • Titration: While stirring, add the 10 mM HCl solution drop-wise. Monitor the suspension. As the pH drops and the compound is protonated, the solid should begin to dissolve.

  • Endpoint: Continue adding HCl until the solution is clear. Check the final pH to ensure it is compatible with your experimental system.

  • Neutralization (Optional): If required, the pH can be carefully adjusted back towards neutral with a dilute base (e.g., 10 mM NaOH). However, be vigilant for any signs of precipitation as the pH approaches the compound's pKa.

    • Trustworthiness: This method requires careful validation. A "pH-solubility profile" should be generated by testing solubility across a range of pH values to identify the optimal balance between solubility and experimental compatibility.

G cluster_0 Initial State cluster_1 Process cluster_2 Final State start Compound Suspension in Water (Low Solubility) process Add Dilute Acid (e.g., HCl) Protonates Piperazine Ring start->process Titration finish Clear Aqueous Solution (Protonated, Soluble Salt Form) process->finish Dissolution

Figure 2: Logical flow of pH-mediated solubilization.

Validation and Quality Control

Every prepared stock solution should be considered a critical reagent and undergo quality control.

  • Visual Inspection: Always check for clarity and absence of particulates before each use.

  • Concentration Verification (Optional): For GLP-compliant studies, the concentration of the stock solution can be verified using HPLC with a standard curve.

  • Solubility Limit Determination: Before initiating large-scale experiments, it is prudent to determine the kinetic solubility limit of the compound in your final assay buffer. This can be done by preparing a serial dilution and monitoring for the first signs of precipitation or turbidity using nephelometry or visual inspection.

Safety and Handling

  • Hazard Assessment: As with any novel chemical, 6-Chloro-2-piperazino-1,3-benzothiazole should be handled as a potentially hazardous substance. Consult the Material Safety Data Sheet (MSDS) if available.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.

  • Engineering Controls: All weighing and dissolution steps involving solid compound or concentrated organic solvents should be performed in a certified chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The successful use of 6-Chloro-2-piperazino-1,3-benzothiazole in research hinges on a correct and reproducible solubilization protocol. By starting with a high-concentration DMSO stock and employing a careful serial dilution technique, researchers can minimize variability and prevent compound precipitation. For specific applications, pH-mediated dissolution offers an alternative, organic-solvent-free approach. The principles and protocols outlined in this guide provide a robust framework for the effective handling and application of this promising research compound.

References

There are no direct references for a specific protocol for this exact compound. The protocols and rationale provided are based on standard laboratory practices and established principles of medicinal chemistry and pharmacology.

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 6-Chloro-2-piperazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-2-piperazino-1,3-benzothiazole (PubChem CID: 2746595).[1] This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with this compound. Given its chemical structure, which combines a lipophilic benzothiazole core with a basic piperazine moiety, achieving sufficient aqueous solubility for in vitro and other experimental assays can be a significant hurdle.

This guide provides a structured approach to understanding and systematically resolving these issues, grounded in established principles of medicinal chemistry and formulation science.

Understanding the Molecule: The "Why" Behind the Solubility Issues

A quick analysis of the 6-Chloro-2-piperazino-1,3-benzothiazole structure reveals key features that govern its solubility:

  • Lipophilic Core: The chlorinated benzothiazole ring system is inherently nonpolar, favoring dissolution in organic solvents over aqueous media.

  • Basic Center: The piperazine ring contains two nitrogen atoms, making it a weak base.[2][3][4] The pKa values for unsubstituted piperazine are approximately 9.73 and 5.35.[2][5][6] The nitrogen attached to the benzothiazole ring will be less basic, but the terminal secondary amine provides a site for protonation.

  • Ionization Potential: As a weak base, the compound's solubility is expected to be highly dependent on pH.[7][8][9][10] At acidic pH, the piperazine nitrogen can become protonated, forming a positively charged ion. This charged species will have significantly greater aqueous solubility than the neutral form.

This pH-dependent behavior is the primary lever to pull when addressing solubility problems.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions and concerns researchers face.

Q1: What is the expected aqueous solubility of 6-Chloro-2-piperazino-1,3-benzothiazole?
Q2: I need to make a stock solution. Should I use water or an organic solvent?

A: For initial stock preparation, a high-purity organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice for compound libraries due to its high solubilizing power for a wide range of molecules.[11]

Key Considerations for DMSO Stocks:

  • Water Content: DMSO is highly hygroscopic. Absorbed water can significantly decrease the solubility of compounds over time, especially during freeze-thaw cycles, leading to precipitation.[12] Use anhydrous DMSO and handle it properly to minimize water exposure.

  • Precipitation: Even in DMSO, some compounds can precipitate, especially at high concentrations (e.g., >10 mM) or after multiple freeze-thaw cycles.[13][14] It is best practice to visually inspect your stock solution for any precipitate before use.

  • Storage: Aliquot your DMSO stock into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[15][16]

Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What's happening and how do I fix it?

A: This is a classic problem known as "crashing out." It occurs because the compound is highly soluble in the DMSO stock but poorly soluble in the final aqueous buffer. When diluted, the percentage of the organic solvent drops, and the aqueous buffer cannot maintain the compound in solution, causing it to precipitate.[17]

Solutions:

  • Lower the Final Concentration: The simplest solution is to work at a lower final concentration of the compound in your assay.

  • Use pH Modification: If your assay buffer is near neutral or basic (pH ≥ 7), the compound is likely in its poorly soluble, neutral form. Preparing the final working solution in a slightly acidic buffer (e.g., pH 5-6) can keep it protonated and soluble.

  • Incorporate Co-solvents: Adding a small percentage of a biocompatible co-solvent to your final assay buffer can increase solubility.[18][19]

  • Stepwise Dilution: Perform dilutions in a stepwise manner instead of a single large dilution to avoid rapid changes in solvent composition.[16]

Q4: Can I use solvents other than DMSO for my cell-based assays?

A: Yes, but with caution. While DMSO is common, it can have biological effects at concentrations as low as 0.1-0.5%.[20][21][22] Always run a vehicle control (assay buffer + same final concentration of solvent) to account for these effects. If DMSO is problematic for your specific assay, other solvents like ethanol can be considered. However, every solvent has its own potential for cytotoxicity and interference, which must be evaluated.[23][24]

Systematic Troubleshooting Workflow for Solubility

When facing solubility issues, a systematic approach is more effective than random trial and error. The following workflow guides you from the simplest to more advanced techniques.

G cluster_0 A Start: Compound Received B Prepare High-Concentration Stock in Anhydrous DMSO (e.g., 10-50 mM) A->B C Visually Inspect Stock. Is it a clear solution? B->C D Dilute to Final Assay Concentration in Aqueous Buffer C->D Yes G Troubleshoot DMSO Stock: - Lower concentration - Gentle warming (37°C) - Sonication C->G No E Observe for Precipitation (Crashing Out) D->E F Success! Proceed with Experiment. Run vehicle control. E->F No Precipitate H TROUBLESHOOTING PATH E->H Precipitate Forms I Option 1: pH Modification Prepare working solution in acidic buffer (pH < pKa-1) J Option 2: Co-solvent System Add co-solvent (e.g., PEG-400) to final aqueous buffer K Option 3: Reduce Final [Cmpd] Is a lower concentration biologically active? L Advanced Formulation: - Cyclodextrin complexation - Solid dispersion I->L If pH change is not tolerated J->L If co-solvents interfere with assay K->L If activity is lost

Caption: A step-by-step workflow for troubleshooting solubility issues.

Detailed Experimental Protocols

Protocol 1: Preparing a Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a 10 mM stock solution.[15][25][26][27]

Materials:

  • 6-Chloro-2-piperazino-1,3-benzothiazole (MW: 253.75 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Appropriate sterile, light-blocking vials for storage

Calculation:

  • Formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

  • For 1 mL of 10 mM stock: Mass = (0.010 mol/L) x (0.001 L) x (253.75 g/mol ) x 1000 = 2.54 mg

Procedure:

  • Accurately weigh 2.54 mg of the compound into a clean vial.

  • Add the calculated volume of anhydrous DMSO to achieve the final desired concentration (e.g., add 1 mL for a 10 mM solution).

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Visually confirm that the solution is clear and free of particulates.

  • Aliquot into single-use volumes (e.g., 20 µL) in sterile, light-blocking microcentrifuge tubes.

  • Label clearly with compound name, concentration, solvent, and date.

  • Store at -20°C or -80°C.

Protocol 2: Preparing an Aqueous Working Solution via pH Adjustment

This protocol is for diluting the DMSO stock into an acidic aqueous buffer to maintain solubility.

Materials:

  • 10 mM DMSO stock of the compound

  • Aqueous buffer of choice, pH adjusted (e.g., 50 mM Citrate Buffer, pH 5.5)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw the 10 mM DMSO stock vial.

  • Perform a serial dilution. For a final concentration of 10 µM in a 1 mL final volume: a. Pipette 990 µL of the acidic aqueous buffer into a sterile tube. b. Add 10 µL of the 10 mM DMSO stock to the buffer (this creates an intermediate 100 µM solution). Vortex immediately. c. Pipette 900 µL of the acidic aqueous buffer into a new sterile tube. d. Add 100 µL of the 100 µM intermediate solution. Vortex immediately.

  • The final solution is 10 µM of the compound in the buffer with 1% DMSO.

  • Always prepare fresh for each experiment. Do not store dilute aqueous solutions.

Data Summary: Common Solvents & Properties
SolventTypeBoiling PointKey Considerations
Water Polar Protic100 °CPoor solvent for the neutral compound; good for the protonated salt form.
DMSO Polar Aprotic189 °CExcellent solubilizing power; hygroscopic; can be toxic to cells at >0.5%.[11]
Ethanol Polar Protic78 °CGood alternative to DMSO; can also have biological effects.
PEG 400 Co-solventDecomposesBiocompatible polymer often used in formulations to enhance solubility.[18]

Advanced Strategies

If the above methods are insufficient or incompatible with your experimental system, more advanced formulation techniques may be necessary. These are typically employed in later-stage drug development but can be adapted for research purposes.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the lipophilic part of the molecule and increasing aqueous solubility.[28][29]

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, HPMC, PEG).[18][30] The amorphous state has higher energy and greater solubility than the crystalline form.[18]

These advanced methods require specialized formulation expertise and are generally reserved for when standard solvent and pH-based approaches fail.

References

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs . Available from: [Link]

  • ResearchGate. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview . Available from: [Link]

  • National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques . Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS . Available from: [Link]

  • Pharmaguideline. Solubility Enhancement Techniques . Available from: [Link]

  • Mol-Instincts. Piperazine (C4H10N2) properties . Available from: [Link]

  • Taylor & Francis Online. Piperazines – Knowledge and References . Available from: [Link]

  • ResearchGate. p K a Values of Some Piperazines at (298, 303, 313, and 323) K . Available from: [Link]

  • Wikipedia. Piperazine . Available from: [Link]

  • PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates . Available from: [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K . Available from: [Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know . Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions . Available from: [Link]

  • ResearchGate. Solubility data and pK a values of a few drugs that demonstrate... . Available from: [Link]

  • PubChem. 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole . Available from: [Link]

  • National Institutes of Health. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug . Available from: [Link]

  • ResearchGate. (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals . Available from: [Link]

  • University of Copenhagen. Considerations regarding use of solvents in in vitro cell based assays . Available from: [Link]

  • National Institutes of Health. Considerations regarding use of solvents in in vitro cell based assays . Available from: [Link]

  • YouTube. Lab Skills: Preparing Stock Solutions . Available from: [Link]

  • In Vitro ADME/Tox Studies. Enzyme Inhibition | Organic Solvent . Available from: [Link]

  • YouTube. Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case . Available from: [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays . Available from: [Link]

  • National Institutes of Health. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules . Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide . Available from: [Link]

  • Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines . Available from: [Link]

  • Sussex Drug Discovery Centre. Can we predict compound precipitation in DMSO stocks? . Available from: [Link]

  • PubMed. Compound precipitation in high-concentration DMSO solutions . Available from: [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles . Available from: [Link]

Sources

Optimizing reaction conditions for 6-Chloro-2-piperazino-1,3-benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, overcome common experimental hurdles, and ensure the successful synthesis of this important heterocyclic compound.

The benzothiazole ring system is a critical scaffold in drug discovery, present in numerous compounds with a wide range of pharmacological activities.[1][2] 6-Chloro-2-piperazino-1,3-benzothiazole, in particular, serves as a key intermediate for creating more complex molecules with potential therapeutic applications, including anticancer and antimicrobial agents.[3][4][5] This guide is designed to be a practical resource, combining established chemical principles with field-proven insights to support your research endeavors.

Reaction Overview: Nucleophilic Aromatic Substitution

The most common and direct synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole involves the reaction of 2,6-Dichlorobenzothiazole with piperazine. This transformation proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Reaction Scheme:

Figure 1: Synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole from 2,6-Dichlorobenzothiazole and Piperazine.

In this reaction, one of the nitrogen atoms of piperazine acts as a nucleophile, attacking the electron-deficient carbon at the C2 position of the benzothiazole ring and displacing the chloride leaving group. A base, typically potassium carbonate, is used to neutralize the generated hydrochloric acid and to deprotonate the piperazine, enhancing its nucleophilicity.

Detailed Experimental Protocol

This protocol is based on established literature procedures and is optimized for laboratory-scale synthesis.[6]

Materials and Reagents:

  • 2,6-Dichlorobenzothiazole

  • Piperazine (anhydrous)

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,6-Dichlorobenzothiazole (1.0 eq).

  • Solvent and Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the starting material.

  • Base and Nucleophile: Add potassium carbonate (3.0 eq) to the solution, followed by the addition of piperazine (1.1-1.2 eq). A slight excess of piperazine helps to ensure complete conversion and minimize the formation of the bis-substituted byproduct.[7]

  • Reaction Execution: Stir the mixture vigorously at room temperature.

  • Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting 2,6-Dichlorobenzothiazole spot is consumed (typically 4-6 hours).

  • Workup - Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and deionized water. Separate the organic layer.

  • Aqueous Extraction: Extract the aqueous layer two more times with ethyl acetate to ensure full recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification and Characterization: The resulting solid is often of high purity.[6] If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol. Confirm product identity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

    • Expected MS Data (Electrospray): Calculated for C₁₁H₁₂ClN₃S, 253.04; m/z found, 254.0 [M+H]⁺.[6]

Data Summary and Visualization
Table 1: Optimized Reaction Parameters
ParameterRecommended ValueRationale
Stoichiometry (Piperazine) 1.1 - 1.2 equivalentsMinimizes bis-addition side product, drives reaction to completion.
Stoichiometry (Base) 3.0 equivalentsEnsures complete deprotonation and neutralization of HCl.
Solvent Anhydrous DMFExcellent solubility for reactants; high boiling point if heating is needed.
Temperature Room Temperature (20-25 °C)Sufficient for the reaction to proceed; minimizes side reactions.
Reaction Time 4 - 6 hoursTypical time for completion, but should be confirmed by TLC.
Diagrams

Reaction_Mechanism S-N-Ar Reaction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure Start 2,6-Dichlorobenzothiazole + Piperazine Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate k1 Product 6-Chloro-2-piperazino- 1,3-benzothiazole + Cl- Intermediate->Product k2 (fast)

Caption: SNAr reaction mechanism for the synthesis.

Experimental_Workflow Experimental Workflow A 1. Reagent Preparation (Dry Flask, Inert Atmosphere) B 2. Add 2,6-Dichlorobenzothiazole and Anhydrous DMF A->B C 3. Add K2CO3 and Piperazine B->C D 4. Stir at Room Temp Monitor by TLC C->D E 5. Aqueous Workup (EtOAc/Water Extraction) D->E F 6. Wash Organic Layer (Water, Brine) E->F G 7. Dry (Na2SO4) and Concentrate F->G H 8. Characterize Product (MS, NMR) G->H

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I recovered only starting material. What went wrong?

Answer: Low or no yield is a frequent issue in heterocyclic synthesis and can stem from several factors.[9] A systematic check is the best approach:

  • Cause 1: Reagent Purity and Quality:

    • Explanation: Piperazine is hygroscopic and can absorb atmospheric moisture, reducing its nucleophilicity. The base, K₂CO₃, can also be deactivated by moisture. Solvents must be anhydrous as water can interfere with the reaction.

    • Solution: Ensure you are using anhydrous piperazine or dry it before use. Use freshly dried and finely ground K₂CO₃. Always use a high-purity, anhydrous grade of DMF.[9]

  • Cause 2: Insufficient Base:

    • Explanation: The base is crucial for activating the piperazine nucleophile. If an insufficient amount is used or its quality is poor, the reaction rate will be significantly diminished.

    • Solution: Use at least 3 equivalents of a strong, non-nucleophilic base like K₂CO₃. Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Cause 3: Inefficient Mixing:

    • Explanation: This is a heterogeneous reaction (solid K₂CO₃ in liquid DMF). If stirring is not vigorous enough, the reagents will not mix effectively, leading to poor reaction rates.[9]

    • Solution: Use a properly sized stir bar and a stir plate capable of maintaining a strong vortex in the reaction mixture.

Question 2: My TLC analysis shows both my product and a significant amount of starting material, even after the recommended reaction time. How can I drive the reaction to completion?

Answer: An incomplete reaction suggests that the reaction conditions are suboptimal for full conversion.

  • Cause 1: Low Reaction Temperature:

    • Explanation: While the reaction proceeds at room temperature, its rate is highly temperature-dependent. A slightly lower ambient temperature in the lab can slow the reaction considerably.

    • Solution: Gently heat the reaction mixture to 40-50 °C. This will increase the reaction rate without promoting significant side product formation. Always monitor the heated reaction carefully by TLC.

  • Cause 2: Insufficient Reaction Time:

    • Explanation: The suggested 4-6 hours is a guideline. The actual time can vary based on scale, reagent purity, and mixing efficiency.

    • Solution: Do not stop the reaction based on time alone. Continue to monitor by TLC every 1-2 hours until the starting material spot is no longer visible.

Question 3: I see an unexpected, less polar spot on my TLC plate and my final MS shows a mass corresponding to a bis-substituted product. What is this and how can I avoid it?

Answer: This is likely the 1,4-bis(6-chloro-1,3-benzothiazol-2-yl)piperazine.

  • Explanation: Piperazine has two secondary amine groups. If the stoichiometry is not carefully controlled, a second molecule of 2,6-Dichlorobenzothiazole can react with the other nitrogen of the desired product. This is more likely if the dichlorobenzothiazole is in excess or if the reaction is run for an excessively long time at high temperatures.

  • Solution:

    • Control Stoichiometry: Use a slight excess of piperazine (1.1-1.2 equivalents) relative to 2,6-Dichlorobenzothiazole. This ensures the dichlorobenzothiazole is the limiting reagent and is consumed before significant bis-addition can occur.

    • Slow Addition: For larger-scale reactions, consider adding the 2,6-Dichlorobenzothiazole solution dropwise to the mixture of piperazine and base to maintain a high local concentration of piperazine.

Troubleshooting_Tree Troubleshooting Decision Tree Start Reaction Issue? Q1 Low or No Yield? Start->Q1 Q2 Incomplete Reaction? Start->Q2 Q3 Side Product Formed? Start->Q3 A1 Check Reagent Purity (Piperazine, K2CO3) Use Anhydrous Solvent Q1->A1 Yes A2 Increase Reaction Temp (40-50°C) Extend Reaction Time (Monitor by TLC) Q2->A2 Yes A3 Adjust Stoichiometry (Use 1.1-1.2 eq. Piperazine) Consider Slow Addition Q3->A3 Yes

Caption: Troubleshooting decision tree for common issues.

Frequently Asked Questions (FAQs)
  • Q: Can I use a different base, like triethylamine (TEA) or sodium hydride (NaH)?

    • A: While other bases can be used, K₂CO₃ is ideal because it is inexpensive, easy to handle, and sufficiently basic to deprotonate piperazine without being so strong that it causes side reactions with the solvent or product. Liquid amine bases like TEA are generally not strong enough for this SNAr reaction. Highly reactive bases like NaH would require strictly anhydrous conditions and could deprotonate other positions.

  • Q: Is it possible to use alternative synthetic methods?

    • A: Yes, modern organometallic chemistry offers powerful alternatives for forming C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is widely used for coupling amines with aryl halides.[10][11][12] This method is exceptionally versatile but requires an expensive palladium catalyst, specialized phosphine ligands, and rigorous exclusion of air and moisture, making the SNAr route presented here more practical and cost-effective for this specific substrate.

  • Q: My final product is an oil instead of a solid. What should I do?

    • A: An oily product is almost always due to residual solvent, most commonly DMF. Ensure your aqueous workup is thorough, using multiple water and brine washes to pull the highly polar DMF out of the organic layer. If the product remains oily, you can try dissolving it in a minimal amount of a solvent like dichloromethane and precipitating it by adding a non-polar solvent like hexanes. If impurities are suspected, column chromatography on silica gel is the most effective purification method.

  • Q: What are the key safety precautions for this reaction?

    • A: 2,6-Dichlorobenzothiazole is an irritant. Piperazine is corrosive. DMF is a skin and respiratory irritant and is a suspected teratogen. Always perform this reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry (RSC Publishing). [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH. [Link]

  • Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. SAS Publishers. [Link]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. [Link]

  • AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

  • Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry. [Link]

  • 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE | CAS#:153025-29-7. Chemsrc. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Cross coupling of 2‐chlorobenzothiazole with various piperazine derivatives. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Synthesis and characterization of some heterocyclic compounds from 6-chloro-1,3-benzothiazole-2-thiol. Journal of Kufa for Chemical Science. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]

  • Modern Strategies for Heterocycle Synthesis. PMC - PubMed Central. [Link]

  • Does anyone know a good review for the most common synthesis methods of heterocycles? Reddit. [Link]

  • Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. [Link]

  • Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. ResearchGate. [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC - NIH. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

  • Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine by Microwave Irradiation. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the dedicated technical support center for the synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this critical heterocyclic compound. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the complexities of this reaction, troubleshoot common issues, and ultimately improve your synthetic outcomes.

This guide is structured to provide not just procedural steps, but a deeper understanding of the reaction's nuances. By explaining the "why" behind each experimental choice, we aim to empower you with the knowledge to not only solve current issues but also to anticipate and prevent future challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole.

Q1: My yield of 6-Chloro-2-piperazino-1,3-benzothiazole is consistently low. What are the most likely causes?

Low yields in this synthesis are often multifactorial. The primary culprits typically fall into three categories: incomplete reaction, formation of side products, and issues with product isolation and purification.

  • Incomplete Reaction: The nucleophilic substitution of the 2-chloro group on the benzothiazole ring by piperazine is the key step. Incomplete reactions can stem from insufficient reaction time, suboptimal temperature, or poor solubility of the starting materials. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.

  • Side Reactions: Several side reactions can compete with the desired product formation. One common issue is the reaction of piperazine with the solvent or other reactive species present in the mixture. Another possibility is the degradation of the starting material or product under harsh reaction conditions (e.g., high temperatures).

  • Product Isolation and Purification: The workup and purification steps are critical for obtaining a good yield of the final product. 6-Chloro-2-piperazino-1,3-benzothiazole is a basic compound, and its solubility can be highly dependent on the pH of the aqueous phase during extraction. Improper pH adjustment can lead to significant product loss.

Q2: What are the optimal reaction conditions for synthesizing 6-Chloro-2-piperazino-1,3-benzothiazole?

While the optimal conditions can vary slightly depending on the scale and specific laboratory setup, a well-established starting point involves the reaction of 2,6-dichlorobenzothiazole with an excess of piperazine.

Table 1: Recommended Starting Reaction Parameters

ParameterRecommended ConditionRationale
Solvent Aprotic polar solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)These solvents facilitate the dissolution of the starting materials and are stable at the required reaction temperatures.
Temperature 80-120 °CThis temperature range typically provides a good balance between reaction rate and minimizing side product formation.
Reactant Ratio 2-4 equivalents of piperazineUsing an excess of piperazine helps to drive the reaction to completion and can also act as a base to neutralize the HCl formed during the reaction.
Reaction Time 4-12 hoursReaction progress should be monitored by TLC or HPLC to determine the optimal time.
Base Can be omitted if excess piperazine is used. Otherwise, an inorganic base like K₂CO₃ or a non-nucleophilic organic base like triethylamine (TEA) can be added.To neutralize the in-situ generated acid which can protonate piperazine, reducing its nucleophilicity.
Q3: How can I effectively monitor the progress of the reaction?

Regular monitoring is essential to avoid under- or over-reacting your materials.

  • Thin Layer Chromatography (TLC): This is a quick and effective method. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting material (2,6-dichlorobenzothiazole), the product, and any potential side products. The disappearance of the starting material spot is a good indicator of reaction completion.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reverse-phase column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid) can provide excellent separation and allow for the quantification of reactants and products over time.

Q4: What are the common impurities I should look for, and how can I remove them?

Common impurities include unreacted 2,6-dichlorobenzothiazole, piperazine, and potential side products.

  • Purification Strategy: The typical purification involves an aqueous workup followed by recrystallization or column chromatography.

    • Aqueous Workup: After the reaction is complete, the mixture is typically cooled and poured into water. The pH is then adjusted to be basic (pH > 10) to ensure the product is in its free base form and can be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove residual water and water-soluble impurities.

    • Recrystallization: This is often an effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water or isopropanol) should be chosen where the product has high solubility at high temperatures and low solubility at room temperature.

    • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) is typically effective.

Troubleshooting Guide

Use the following flowchart to diagnose and resolve common issues leading to low yield.

Troubleshooting_Low_Yield cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_diagnosis Diagnosis & Root Cause cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Products cluster_solutions_loss Solutions for Product Loss LowYield Low Yield of 6-Chloro-2-piperazino-1,3-benzothiazole TLC_HPLC Analyze Reaction Mixture by TLC/HPLC LowYield->TLC_HPLC IncompleteReaction Incomplete Reaction (Starting material remains) TLC_HPLC->IncompleteReaction High SM spot SideProducts Multiple Side Products Observed TLC_HPLC->SideProducts Multiple spots ProductLoss Clean Reaction, Low Isolated Yield TLC_HPLC->ProductLoss Clean conversion IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime IncreaseTemp Increase Reaction Temperature IncompleteReaction->IncreaseTemp CheckReagents Check Reagent Purity/Activity IncompleteReaction->CheckReagents LowerTemp Lower Reaction Temperature SideProducts->LowerTemp OptimizeBase Optimize Base Stoichiometry SideProducts->OptimizeBase ChangeSolvent Consider Alternative Solvent SideProducts->ChangeSolvent OptimizeWorkup Optimize Workup pH ProductLoss->OptimizeWorkup OptimizeExtraction Optimize Extraction Solvent/Volume ProductLoss->OptimizeExtraction OptimizePurification Refine Purification Method (Recrystallization/Chromatography) ProductLoss->OptimizePurification

Caption: Troubleshooting workflow for low yield.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole, incorporating best practices to maximize yield and purity.

Materials:

  • 2,6-Dichlorobenzothiazole

  • Piperazine (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichlorobenzothiazole (1.0 eq).

    • Add anhydrous piperazine (3.0 eq).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5-10 mL per gram of 2,6-dichlorobenzothiazole).

  • Reaction:

    • Stir the mixture at room temperature for 10 minutes to ensure good mixing.

    • Heat the reaction mixture to 100 °C and maintain this temperature.

    • Monitor the reaction progress by TLC (e.g., every 1-2 hours) using a mobile phase of 30% ethyl acetate in hexane. The reaction is complete when the starting material spot is no longer visible.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (3-4 times the volume of DMF used).

    • Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 6-Chloro-2-piperazino-1,3-benzothiazole as a solid.

Synthesis_Workflow A 1. Reaction Setup - Add 2,6-dichlorobenzothiazole, piperazine, and DMF to flask. B 2. Reaction - Heat to 100 °C. - Monitor by TLC. A->B C 3. Workup - Cool and pour into water. - Extract with ethyl acetate. B->C D 4. Washing - Wash organic layer with NaHCO₃ and brine. C->D E 5. Drying & Concentration - Dry over Na₂SO₄ and concentrate. D->E F 6. Purification - Recrystallize from ethanol/water. E->F G Final Product F->G

Caption: Synthesis and purification workflow.

By following this guide, researchers can better understand the critical parameters influencing the yield of 6-Chloro-2-piperazino-1,3-benzothiazole and are better equipped to troubleshoot and optimize their synthetic procedures.

References

For further reading and a deeper understanding of the principles discussed, please refer to the following resources. While specific synthesis procedures for this exact compound are proprietary or not widely published in open literature, the following links provide foundational knowledge in relevant synthetic and purification techniques.

  • General Principles of Nucleophilic Aromatic Substitution

    • Title: Nucleophilic Arom
    • Source: LibreTexts Chemistry
    • URL: [Link]

  • Techniques in Organic Chemistry for Purification

    • Title: Not Your Grandfather's Recrystalliz
    • Source: American Chemical Society
    • URL: [Link]

  • Reaction Monitoring Techniques

    • Title: 2.
    • Source: LibreTexts Chemistry
    • URL: [Link]

Technical Support Center: Purification of 6-Chloro-2-piperazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Chloro-2-piperazino-1,3-benzothiazole (CAS: 153025-29-7). This document is designed for researchers, medicinal chemists, and process development professionals who are handling this compound. As a benzothiazole derivative containing a basic piperazine moiety, this molecule presents unique purification challenges that require careful consideration of methodology to achieve high purity. This guide provides in-depth, experience-driven answers to common issues encountered during its purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I have just completed the synthesis. How should I perform an initial purity assessment of my crude 6-Chloro-2-piperazino-1,3-benzothiazole?

A1: An accurate initial purity assessment is critical before committing to a large-scale purification strategy. A multi-pronged approach using Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

  • Thin Layer Chromatography (TLC): TLC is the fastest and most economical method to visualize the complexity of your crude product. Given the basic nature of the piperazine group, standard silica gel plates may show significant streaking.

    • Causality: The free amine on the piperazine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing the spot to tail or "streak" up the plate. This can mask the presence of closely-eluting impurities.

    • Solution: To obtain sharp, well-defined spots, neutralize the acidic sites on the silica. Prepare your developing solvent (eluent) with a small amount of a basic modifier. A typical starting eluent would be Dichloromethane:Methanol (95:5) with the addition of 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide.

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude material provides invaluable information. It allows you to confirm the presence of your desired product and identify major impurities, such as residual solvents (e.g., DMF, EtOAc from the workup) or unreacted starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for initial assessment. It provides a more accurate picture of the number of components in your mixture and gives their mass-to-charge ratio (m/z). For 6-Chloro-2-piperazino-1,3-benzothiazole (C₁₁H₁₂ClN₃S), the expected exact mass is 253.04. You should look for the [M+H]⁺ ion at approximately 254.0 m/z[1]. This technique will also clearly reveal the presence of starting materials or the common bis-substituted byproduct.

Q2: What is the best primary purification technique for this compound: recrystallization or column chromatography?

A2: The choice depends on the impurity profile revealed in your initial assessment. The following decision workflow can guide your selection.

G start Initial Purity Assessment (TLC, LC-MS) decision1 Is the product >85% pure with a major impurity being one of the starting materials? start->decision1 recrystallization Attempt Recrystallization (High recovery potential) decision1->recrystallization  Yes decision2 Are there multiple, closely related impurities or is the product <85% pure? decision1->decision2  No end_pure Pure Compound (>98%) recrystallization->end_pure chromatography Perform Column Chromatography (High resolution) decision2->chromatography  Yes chromatography->end_pure G cluster_0 Standard Silica Column cluster_1 Modified Silica Column (with TEA) Silica Si-OH Si-OH Si-OH Si-OH Compound Benzothiazole-Piperazine (Basic) Compound->Silica:f1 Strong Acid-Base Interaction (Sticking) Result1 Result: Severe Tailing Silica_TEA Si-O⁻ HNEt₃⁺ Si-O⁻ HNEt₃⁺ Si-O⁻ HNEt₃⁺ Compound2 Benzothiazole-Piperazine Compound2->Silica_TEA:f1 No Interaction (Smooth Elution) Result2 Result: Sharp Peaks

Sources

Common pitfalls in 6-Chloro-2-piperazino-1,3-benzothiazole experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-2-piperazino-1,3-benzothiazole

From the desk of the Senior Application Scientist

Welcome to the technical support center for 6-Chloro-2-piperazino-1,3-benzothiazole (CAS: 153025-29-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, purification, handling, and application in experimental assays. Our goal is to move beyond simple protocols by explaining the underlying chemical principles, helping you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Synthesis & Reaction Mechanisms

The synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole is a cornerstone of its use in research. While seemingly straightforward, this nucleophilic aromatic substitution reaction is prone to several pitfalls that can impact yield and purity.

Frequently Asked Questions (FAQs)

Question: My synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole resulted in a very low yield. What are the most common causes?

Answer: Low yield is a frequent issue often traced back to three critical parameters: reagent quality, reaction conditions, and side reactions.

  • Reagent Quality: The primary starting material, 2,6-Dichlorobenzothiazole, can degrade over time. Similarly, piperazine is hygroscopic and can absorb atmospheric water and carbon dioxide, reducing its effective concentration. We recommend using freshly opened or properly stored reagents for every synthesis.

  • Reaction Conditions: The choice of base and solvent is critical. Potassium carbonate (K₂CO₃) is a common and effective base, but it must be anhydrous. The solvent, typically Dimethylformamide (DMF), must also be dry, as water can interfere with the reaction.[1] Insufficient reaction time or a temperature that is too low can lead to an incomplete reaction.

  • Side Reactions: A common side reaction is the dialkylation of piperazine, where two molecules of 2,6-Dichlorobenzothiazole react with one molecule of piperazine, forming an undesired dimer (1,4-Bis(6-chloro-1,3-benzothiazol-2-yl)piperazine).[2] Using a slight excess of piperazine can help minimize this.

Workflow: Synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole

G cluster_reagents Starting Materials cluster_process Reaction Process cluster_workup Work-up & Isolation A 2,6-Dichlorobenzothiazole Mix Combine Reagents in Flask A->Mix B Piperazine (slight excess) B->Mix C Anhydrous K2CO3 C->Mix D Dry DMF D->Mix Stir Stir at Room Temp (e.g., 4 hours) Mix->Stir Monitor Monitor via TLC Stir->Monitor Monitor->Stir Incomplete Partition Partition between EtOAc and Water Monitor->Partition Complete Extract Extract Aqueous Layer with EtOAc Partition->Extract Wash Wash Organic Layers (Water, Brine) Extract->Wash Dry Dry (Na2SO4) & Filter Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Crude Product (White Solid) Evaporate->Product

Caption: A typical laboratory workflow for the synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole.

Protocol 1: Optimized Synthesis

This protocol is designed to be self-validating by including a thin-layer chromatography (TLC) monitoring step to ensure the reaction goes to completion before work-up.

  • Preparation: To a stirred solution of 2,6-dichlorobenzothiazole (1.07 g, 5.24 mmol) in dry DMF (25 mL) under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous potassium carbonate (2.4 g, 15.7 mmol).

  • Reagent Addition: Add piperazine (0.5 g, 5.8 mmol, ~1.1 equivalents) to the mixture. A slight excess of piperazine helps to drive the reaction to completion and minimize dimer formation.[1]

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the 2,6-dichlorobenzothiazole spot indicates the reaction is complete. If starting material remains after 4 hours, allow the reaction to stir for an additional 2 hours.

  • Work-up: Once complete, pour the reaction mixture into water (50 mL) and partition with ethyl acetate (EtOAc, 150 mL).

  • Extraction: Separate the layers and extract the aqueous layer twice more with EtOAc (100 mL each).

  • Washing & Drying: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the product, typically as a white solid.[1]

Section 2: Purification & Analytical Characterization

Frequently Asked Questions (FAQs)

Question: My final product appears oily or discolored, not a white solid. How can I purify it effectively?

Answer: An oily or discolored product suggests the presence of residual solvent (DMF) or impurities. While the extraction/washing procedure is robust, some impurities may co-extract. If this occurs, column chromatography is the recommended next step.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds with this polarity.
Mobile Phase Hexane:Ethyl Acetate GradientStart with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration to elute your product while leaving more polar impurities behind.
Impurity to Target Unreacted PiperazineHighly polar; will remain at the baseline of the TLC/column.
Impurity to Target Dimer ByproductLess polar than the desired product; should elute first.

Question: I'm struggling to interpret the Mass Spectrometry (MS) and NMR data for my compound. What should I be looking for?

Answer: Correct spectral interpretation is the final confirmation of your product's identity and purity.

  • Mass Spectrometry: For 6-Chloro-2-piperazino-1,3-benzothiazole (C₁₁H₁₂ClN₃S), the expected exact mass is ~253.04.[1][3] In positive-ion electrospray ionization (ESI+), you should look for the protonated molecule [M+H]⁺ at m/z ≈ 254.0. A key validation is observing the isotopic pattern for chlorine: a peak at [M+2+H]⁺ (m/z ≈ 256.0) that is approximately one-third the intensity of the [M+H]⁺ peak.

  • ¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons on the benzothiazole ring and the aliphatic protons on the piperazine ring, integrating to the correct ratios. The piperazine protons often appear as two broad multiplets.

Section 3: Handling, Storage, and Stability

Proper handling and storage are critical for both user safety and maintaining the chemical integrity of the compound.

Frequently Asked Questions (FAQs)

Question: What are the essential safety precautions for handling this compound?

Answer: 6-Chloro-2-piperazino-1,3-benzothiazole is classified as toxic if swallowed and causes serious skin and eye irritation.[3][4] Adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[5][6]

  • Ventilation: Handle the solid and any solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7]

  • Emergency Procedures: In case of skin contact, wash immediately and thoroughly with soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[4] If swallowed, seek immediate medical attention.[4]

Question: What are the optimal storage conditions to prevent degradation?

Answer: The compound is listed as being air-sensitive.[4] Degradation can occur via oxidation or hydrolysis.

  • Temperature: Store at 2-8 °C.[4]

  • Atmosphere: Store under an inert gas like argon or nitrogen to prevent air/moisture exposure.[4]

  • Container: Use a tightly sealed, clearly labeled container.

Logical Flow: Stability and Safety Management

G cluster_storage Long-Term Storage cluster_handling Active Handling cluster_outcome Experimental Outcome Store Store at 2-8°C Under Inert Gas Tightly Sealed Handle Use in Fume Hood Store->Handle PPE Mandatory PPE: Gloves, Goggles, Lab Coat Store->PPE Failure Degradation or Exposure Incident Store->Failure Improper Weigh Weigh Quickly Handle->Weigh Handle->PPE Handle->Failure Improper Dissolve Dissolve in Anhydrous Solvent for Stock Weigh->Dissolve Success Chemical Integrity & User Safety Maintained Dissolve->Success

Caption: Decision workflow for ensuring compound stability and operator safety.

Section 4: Application in Biological Assays

This compound is a scaffold used in the development of various biologically active agents, including potential anticancer and antimicrobial drugs.[9][10] Success in biological assays hinges on careful preparation and understanding the compound's behavior in aqueous environments.

Frequently Asked Questions (FAQs)

Question: My compound precipitates out of solution during my cell culture assay. How can I improve its solubility?

Answer: Solubility in aqueous buffer or cell culture media is a common hurdle for organic molecules.

  • Primary Solvent: Prepare a high-concentration primary stock solution in an anhydrous, water-miscible organic solvent like DMSO.

  • Working Solutions: Create working solutions by diluting the primary stock into your final assay buffer or media. Perform serial dilutions. Critically, the final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically <0.5%) and consistent across all treatments, including the vehicle control, to avoid solvent-induced artifacts.

  • Sonication: Briefly sonicating the solution during dilution can help dissolve the compound.

  • Solubility Testing: Before a large-scale experiment, perform a small-scale solubility test. Prepare your highest desired concentration in the final assay medium and visually inspect for precipitation after incubation under assay conditions (e.g., 37°C for 1 hour).

Question: I am observing high variability in my bioassay results. What could be the cause?

Answer: High variability can stem from compound instability or inconsistent dosing.

  • Stability in Media: The compound may not be stable over long incubation periods in aqueous media. Consider performing a time-course experiment to see if the biological effect diminishes over time, which might suggest compound degradation. If degradation is suspected, shorter incubation times may be necessary.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., microplates, pipette tips), reducing the effective concentration delivered to the cells. Using low-adhesion plastics or pre-rinsing tips with the solution can sometimes mitigate this.

  • Stock Solution Integrity: Prepare fresh dilutions from your primary stock for each experiment. Avoid repeated freeze-thaw cycles of the primary stock solution, which can introduce moisture and cause degradation. Aliquot the primary stock into single-use vials upon initial preparation.

References

  • 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole. PubChem, National Center for Biotechnology Information. [Link]

  • Challenges and new frontiers in analytical characterization of antibody-drug conjugates. National Center for Biotechnology Information. [Link]

  • 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE | CAS#:153025-29-7. Chemsrc. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

  • Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. National Center for Biotechnology Information. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica. [Link]

  • Synthesis and characterization of some heterocyclic compounds from 6-chloro-1,3-benzothiazole-2-thiol. AL-Mustansirya Journal of Science. [Link]

  • 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine. National Center for Biotechnology Information. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Center for Biotechnology Information. [Link]

  • Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. National Center for Biotechnology Information. [Link]

  • Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). National Center for Biotechnology Information. [Link]

  • Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. MDPI. [Link]

  • Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. ResearchGate. [Link]

  • Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. ResearchGate. [Link]

  • Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Purity of 6-Chloro-2-piperazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and purification of 6-Chloro-2-piperazino-1,3-benzothiazole. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes effectively.

The synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of 2,6-Dichlorobenzothiazole with piperazine, often in a polar aprotic solvent like Dimethylformamide (DMF) and in the presence of a base such as potassium carbonate.[1] While this reaction is generally efficient, achieving high purity can be challenging due to the formation of specific by-products and the presence of unreacted starting materials. This guide will address these challenges directly.

Section 1: Identifying Common Impurities

Understanding the potential impurities is the first step toward eliminating them. The primary synthetic route has several predictable side reactions and potential contaminants.

Impurity NameStructureSource of ImpurityRecommended Detection Method
2,6-Dichlorobenzothiazole Starting MaterialIncomplete reaction; incorrect stoichiometry.TLC, GC-MS, 1H NMR (distinct aromatic signals).
Piperazine Starting MaterialUse of large excess; inefficient workup.1H NMR (singlet ~2.8-3.0 ppm, can be exchanged with D2O); water-soluble, so may not appear in organic extracts.
1,4-Bis(6-chlorobenzothiazol-2-yl)piperazine By-productReaction of piperazine at both nitrogen atoms. More prevalent if piperazine is the limiting reagent.[2]TLC (less polar than the desired product), LC-MS (distinct M+ peak), 1H NMR (symmetrical, absence of N-H proton).
Residual Solvents (DMF, EtOAc) Process-relatedIncomplete removal during drying.1H NMR (DMF: ~8.0, 2.9, 2.7 ppm; EtOAc: ~4.1, 2.0, 1.2 ppm).
Inorganic Salts (e.g., K2CO3) Process-relatedInadequate washing during aqueous workup.Generally insoluble in NMR solvents; may cause charring on Mass Spec or poor combustion analysis results.
Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment in a direct question-and-answer format.

Q1: My reaction is sluggish or incomplete, with a significant amount of 2,6-Dichlorobenzothiazole remaining. What factors should I investigate?

A1: An incomplete reaction is a common issue that can typically be resolved by optimizing reaction conditions.

  • Causality: The SNAr reaction rate is dependent on temperature, concentration, and the effectiveness of the base. Piperazine's nucleophilicity can also be hindered.

  • Solutions:

    • Temperature: While the reaction can proceed at room temperature, gently heating to 40-60 °C can significantly increase the reaction rate without promoting excessive by-product formation.[1]

    • Base and Moisture: Ensure the potassium carbonate is finely powdered and anhydrous. Moisture can consume the base and hinder the reaction. Using a slight excess (2.5-3.0 equivalents) is recommended.

    • Piperazine Stoichiometry: While a large excess of piperazine can drive the reaction to completion, it can also complicate purification. A modest excess (e.g., 1.1-1.2 equivalents) is often a good starting point. Ensure the piperazine used is of high purity.

    • Solvent Quality: Use anhydrous DMF to prevent potential side reactions and ensure optimal solubility of reagents.

Q2: My crude product is an oily solid that is difficult to handle and purify. Why is this happening?

A2: This often indicates the presence of significant amounts of residual high-boiling solvents (like DMF) or unreacted piperazine, which can be hygroscopic.

  • Causality: DMF is difficult to remove under standard rotary evaporation. Excess piperazine can form a low-melting eutectic mixture with the product.

  • Solutions:

    • Improved Workup: During the workup, ensure you wash the ethyl acetate layer thoroughly with water (at least 3-4 times) and then with brine. This is crucial for removing DMF and any piperazine salts.[1]

    • Acid Wash: To remove residual free-base piperazine, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). Caution: Your desired product is also basic and may partition into the aqueous layer if the acid is too concentrated. Check the pH carefully.

    • Azeotropic Removal: After drying and concentrating the organic layer, you can add toluene to the residue and evaporate again. This can help to azeotropically remove traces of DMF.

Q3: TLC and LC-MS analysis confirm the presence of the bis-substituted by-product. How can I minimize its formation?

A3: The formation of 1,4-Bis(6-chlorobenzothiazol-2-yl)piperazine is a classic problem when using a difunctional nucleophile like piperazine.

  • Causality: This by-product forms when a molecule of the desired product, which still has a reactive N-H group, acts as a nucleophile and reacts with another molecule of 2,6-Dichlorobenzothiazole.

  • Solutions:

    • Control Stoichiometry: Use a larger excess of piperazine (e.g., 2-5 equivalents). This statistically favors the reaction of 2,6-Dichlorobenzothiazole with a fresh molecule of piperazine rather than with the already-substituted product.

    • Reverse Addition: Add the 2,6-Dichlorobenzothiazole solution slowly to the stirred mixture of piperazine and base in DMF. This maintains a high concentration of piperazine relative to the electrophile throughout the reaction, suppressing the second substitution.

Below is a logic diagram to guide your troubleshooting process based on initial TLC analysis.

G TLC Analyze Crude Product by TLC Decision1 Is SM spot intense? TLC->Decision1 Start_SM Starting Material (SM) Spot (2,6-Dichlorobenzothiazole) Start_Pip Piperazine Spot (May not visualize well) Product Desired Product Spot Byproduct Bis-substituted By-product Spot (Less Polar) Decision2 Is By-product spot present? Decision1->Decision2 No Action1 Incomplete Reaction: • Increase reaction time/temp • Check reagent quality Decision1->Action1 Yes Action2 By-product Formation: • Use excess piperazine • Employ reverse addition Decision2->Action2 Yes Action3 Proceed to Purification Decision2->Action3 No Action1->TLC Re-run reaction & re-analyze Action2->TLC Re-run reaction & re-analyze

Caption: Troubleshooting workflow based on TLC analysis.

Section 3: Detailed Purification Protocols

Once the reaction is complete, rigorous purification is essential. Recrystallization and column chromatography are the most effective methods.

Protocol 3.1: Purification by Recrystallization

Recrystallization is highly effective for removing small amounts of impurities, especially those with different solubility profiles from the product. Ethanol is a commonly cited solvent for benzothiazole derivatives.[3][4]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or acetonitrile are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Maintain the temperature near the solvent's boiling point.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for another 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (like charcoal or salts).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Solvent SystemRationale
Ethanol Good balance of polarity; effectively dissolves the product when hot and allows for good crystal recovery upon cooling.[3][4]
Ethanol/Water For slightly more polar impurities. Dissolve in hot ethanol and add water dropwise until turbidity persists, then re-heat to clarify and cool.
Toluene A less polar option, useful if non-polar impurities (like the bis-substituted product) are the main contaminant.
Protocol 3.2: Purification by Flash Column Chromatography

Chromatography is the method of choice for separating compounds with similar polarities, such as the desired product and the bis-substituted by-product.

Step-by-Step Methodology:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and then adding the silica. Evaporate the solvent completely.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Loading: Carefully add the dried product-silica mixture to the top of the packed column.

  • Elution: Run the column with the chosen eluent, collecting fractions. Monitor the separation by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified solid.

Eluent System (Silica Gel)PolarityTypical Application
Petroleum Ether / Ethyl Acetate (e.g., 7:3 v/v) ModerateGood for general purpose purification, separating the less polar bis-adduct from the more polar product.[5]
Dichloromethane / Methanol (e.g., 98:2 v/v) Moderate-HighUseful if the product is retained too strongly by the above system.

The general workflow for synthesis and purification is visualized below.

G cluster_reaction Synthesis cluster_workup Workup cluster_purification Purification Reagents 2,6-Dichlorobenzothiazole + Piperazine + K2CO3 in DMF Reaction Stir at RT or Heat (e.g., 4h) Reagents->Reaction Quench Partition between EtOAc and Water Reaction->Quench Wash Wash Organic Layer (Water, Brine) Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Crude Crude Product Dry->Crude Recrystal Recrystallization (e.g., from Ethanol) Crude->Recrystal Column Column Chromatography (Silica Gel) Crude->Column Final Pure Product (>98%) Recrystal->Final Column->Final

Caption: General experimental workflow for synthesis and purification.

Section 4: Frequently Asked Questions (FAQs)
  • Q: What analytical methods should I use to confirm the final purity?

    • A: A combination of techniques is best for a comprehensive assessment.

      • 1H NMR: To confirm the structure and identify any proton-containing impurities (including residual solvents).

      • LC-MS: To obtain an accurate mass and assess purity by peak area percentage.

      • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

      • Elemental Analysis (C, H, N, S): Provides confirmation of the elemental composition, which is a stringent test of purity.

  • Q: My final product has a persistent solvent smell, and NMR shows residual DMF. How can I remove it completely?

    • A: Besides the workup and azeotropic methods described in A2, drying the final product in a vacuum oven (e.g., at 40-50 °C) for an extended period (12-24 hours) under high vacuum is very effective.

  • Q: Can I use a different base instead of potassium carbonate?

    • A: Yes, other inorganic bases like sodium carbonate (Na2CO3) or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. However, K2CO3 is often preferred as it is inexpensive, effective, and easily removed during the aqueous workup.[1] Organic bases can be harder to remove from the final product.

References
  • Chemsrc. (n.d.). 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE. Retrieved from [Link]

  • Al-Azzawi, A. M., & Hameed, A. S. (2017). Synthesis and characterization of some heterocyclic compounds from 6-chloro-1,3-benzothiazole-2-thiol. Journal of Kufa for Chemical Science, 2(2). Retrieved from [Link]

  • Patel, D. R., & Patel, K. C. (2012). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 1(3), 130-136. Retrieved from [Link]

  • Arshad, M., et al. (2012). 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o399. Retrieved from [Link]

  • Osyanin, V. A., & Klimochkin, Y. N. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6249. Retrieved from [Link]

  • Siddiqui, N., et al. (2017). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 33(4), 1895-1903. Retrieved from [Link]

  • Sathish, M., et al. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 5(2), 195-200. Retrieved from [Link]

  • Li, Y., et al. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega, 5(22), 13268–13277. Retrieved from [Link]

Sources

Technical Support Center: 6-Chloro-2-piperazino-1,3-benzothiazole Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for assays involving 6-Chloro-2-piperazino-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental work with this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of 6-Chloro-2-piperazino-1,3-benzothiazole.

Q1: What are the fundamental physicochemical properties of 6-Chloro-2-piperazino-1,3-benzothiazole?

Understanding the basic properties of your compound is the first step to successful assay design. Key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 153025-29-7[1][2]
Molecular Formula C₁₁H₁₂ClN₃S[1][3]
Molecular Weight 253.75 g/mol [1][3]
IUPAC Name 6-chloro-2-(piperazin-1-yl)-1,3-benzothiazole[1]
Appearance Typically a white solid[3]

Q2: How should I prepare and store stock solutions of this compound?

Proper preparation and storage are critical for maintaining compound integrity and ensuring experimental reproducibility.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-20 mM).[4][5] Most organic compounds used in biological screening are highly soluble in DMSO.

  • Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 2.54 mg of the compound in 1 mL of high-purity, anhydrous DMSO. Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but always check for compound stability under such conditions.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] The piperazine moiety in related compounds can be susceptible to degradation over extended periods, so proper storage is crucial to minimize this risk.[6]

Q3: The compound precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?

This is one of the most common and critical issues encountered in in-vitro assays.

  • The Cause (Solvent Shift): The compound may be highly soluble in 100% DMSO, but its solubility can decrease dramatically when the DMSO stock is diluted into an aqueous buffer.[5] This "solvent shift" can cause the compound to exceed its aqueous solubility limit and precipitate out of solution. This is an issue of kinetic solubility, where the compound doesn't have time to reach a stable dissolved state in the new solvent environment.[5]

  • Consequences of Precipitation: Precipitated compound can cause numerous artifacts, including light scattering in absorbance assays, quenching or artifactual signals in fluorescence assays, and inaccurate concentration-response curves.[4][7]

  • Solutions:

    • Lower the Final Concentration: The most straightforward solution is to work at concentrations below the compound's aqueous solubility limit.

    • Check Final DMSO Concentration: A final DMSO concentration of 0.5% to 1% is a widely accepted standard.[5] Higher concentrations can sometimes help with solubility but may also introduce artifacts or toxicity in the assay.[5]

    • Assess Solubility Experimentally: Before running a full assay, perform a simple solubility test. Prepare serial dilutions of your compound in the final assay buffer and visually inspect for precipitation after a relevant incubation period. (See Protocol 1 below).

    • Modify Buffer Composition: The pH and presence of proteins (like BSA or serum) in the buffer can influence compound solubility.[5]

Troubleshooting Guide: Specific Assay Problems

This section provides a deeper dive into specific issues you may encounter during your experiments, framed in a question-and-answer format.

Problem 1: High Background Signal in my Fluorescence-Based Assay

Q: My "no-compound" and "low-concentration" wells show an unusually high fluorescence signal, reducing my assay window. What's the cause?

High background fluorescence is a common issue that can mask the true signal from your assay. The primary causes are often related to autofluorescence or non-specific binding.

  • Cause A: Autofluorescence:

    • Compound: The benzothiazole moiety itself, like many heterocyclic aromatic structures, can be inherently fluorescent.[8] This means the compound itself emits light when excited, creating a high background signal that is dependent on its concentration.

    • Media/Reagents: Common media components like phenol red and fetal bovine serum (FBS) are known to be autofluorescent.[7]

    • Plates: Standard clear or white plastic plates can contribute significantly to background fluorescence.

  • Solution Strategy:

    • Run a Compound-Only Control: Measure the fluorescence of the compound in your assay buffer without any cells or enzymes. This will quantify the compound's intrinsic fluorescence at your chosen excitation/emission wavelengths.[9]

    • Switch to Black-Walled Plates: Use black-walled, clear-bottom microplates. The black walls are designed to absorb stray light and reduce background fluorescence from the well itself and neighboring wells.[7][10]

    • Optimize Media: If using a cell-based assay, consider performing the final measurement in a phenol red-free medium or in a simple buffered saline solution (e.g., PBS).[7]

    • Change Fluorophore/Wavelengths: If compound autofluorescence is the main issue, consider switching to a fluorescent probe that excites and emits at longer wavelengths (e.g., in the red or far-red spectrum), as autofluorescence is often more pronounced at shorter (blue/green) wavelengths.[8][9]

Problem 2: Inconsistent and Non-Reproducible Results

Q: I'm seeing significant well-to-well variability and my dose-response curves are not consistent between experiments. What should I check?

Reproducibility is the cornerstone of reliable data. Inconsistency often points to issues with compound handling, assay setup, or the biological system itself.

  • Cause A: Compound Precipitation: As discussed in the FAQs, inconsistent precipitation across the plate is a major source of variability. Even if not visible, micro-precipitates can form, leading to erratic results.[7]

  • Cause B: Pipetting Inaccuracy: Small errors in pipetting the compound, especially during serial dilutions, can lead to large variations in the final well concentrations. This is particularly true for multi-channel pipetting.[10]

  • Cause C: Edge Effects: In cell-based assays, wells on the edge of the plate are prone to faster evaporation, leading to changes in media concentration and affecting cell health and response.[11]

  • Cause D: Cell Health and Seeding Density: Unhealthy cells or inconsistent cell numbers per well will naturally lead to variable results.[11][12] The passage number of the cell line can also influence experimental outcomes.[13][14]

  • Solution Strategy:

    • Validate Compound Solubility: First, confirm your compound is fully soluble at all concentrations tested in your final assay buffer (see Protocol 1).

    • Improve Pipetting Technique: Use calibrated pipettes. When preparing dilutions, ensure thorough mixing between each step. For plate additions, consider adding the compound to an intermediate plate first before transferring to the final cell plate to improve mixing and accuracy.

    • Mitigate Edge Effects: Avoid using the outermost wells of the microplate for data collection. Instead, fill them with sterile PBS or media to create a humidity barrier.[11]

    • Standardize Cell Culture: Ensure cells are in the logarithmic growth phase and have high viability before seeding. Use a consistent seeding density and allow cells to adhere and recover fully before adding the compound.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical flow for diagnosing common assay problems.

TroubleshootingWorkflow cluster_inconsistent Troubleshooting Inconsistency cluster_highbg Troubleshooting High Background cluster_lowsignal Troubleshooting Low Signal Start Unexpected Assay Result Inconsistent Inconsistent / Non-Reproducible Data Start->Inconsistent Variability? HighBg High Background Signal Start->HighBg High Noise? LowSignal Low / No Signal Start->LowSignal Weak Response? CheckPrecip 1. Check for Compound Precipitation Inconsistent->CheckPrecip CheckCompoundFluo 1. Measure Compound Autofluorescence HighBg->CheckCompoundFluo CheckFilters 1. Confirm Instrument Filter/Wavelength Settings LowSignal->CheckFilters CheckPipette 2. Verify Pipetting Accuracy & Mixing CheckPrecip->CheckPipette CheckCells 3. Standardize Cell Health & Seeding CheckPipette->CheckCells CheckEdge 4. Mitigate Plate Edge Effects CheckCells->CheckEdge CheckMedia 2. Use Phenol Red-Free Media / PBS CheckCompoundFluo->CheckMedia UseBlackPlate 3. Switch to Black-Walled Microplates CheckMedia->UseBlackPlate CheckReagents 2. Verify Reagent Activity (Positive Control) CheckFilters->CheckReagents CheckCompoundStab 3. Assess Compound Stability CheckReagents->CheckCompoundStab PrecipitationWorkflow cluster_stock Step 1: Stock Solution cluster_dilution Step 2: Dilution into Aqueous Buffer cluster_result Step 3: Final Assay Concentration Stock Compound in 100% DMSO (e.g., 10 mM) Stock_Status Status: Clear & Soluble Dilution Pipette small volume of DMSO stock into large volume of Aqueous Assay Buffer Stock->Dilution Soluble Concentration < Aqueous Solubility Limit Result: Compound remains dissolved Dilution->Soluble Good Practice Precipitate Concentration > Aqueous Solubility Limit Result: Compound Precipitates (Assay Artifacts) Dilution->Precipitate Common Pitfall

Caption: The process of compound precipitation upon dilution into aqueous buffer.

Key Experimental Protocols

Protocol 1: Basic Aqueous Solubility Assessment

This protocol provides a simple, visual method to estimate the solubility of 6-Chloro-2-piperazino-1,3-benzothiazole in your specific assay buffer.

  • Prepare a High-Concentration Working Solution: Dilute your DMSO stock of the compound to 1 mM in your final assay buffer (this will result in a high DMSO concentration, which is acceptable for this initial test).

  • Create Serial Dilutions: In a clear 96-well plate, perform a 2-fold serial dilution of the 1 mM solution directly in the assay buffer. This will create a range of concentrations (e.g., 500 µM, 250 µM, 125 µM, etc.). Ensure the final DMSO concentration is kept constant in all wells if possible, or at least noted.

  • Incubate: Incubate the plate under the same conditions as your main assay (e.g., 1 hour at 37°C).

  • Visual Inspection: After incubation, visually inspect the plate against a dark background. Look for any signs of cloudiness, haziness, or visible precipitate.

  • Determine Maximum Soluble Concentration: The highest concentration that remains perfectly clear is your estimated maximum soluble concentration. It is best practice to work at concentrations at least 2-3 fold below this limit in your final assays to ensure solubility.

Protocol 2: General Workflow for an Enzyme Inhibition Assay (Spectrophotometric)

This protocol outlines the fundamental steps for setting up a robust enzyme inhibition experiment.

  • Reagent Preparation:

    • Prepare a stock solution of your enzyme in an appropriate, stable buffer.

    • Prepare a stock solution of the substrate. The final concentration used in the assay should ideally be at or near the Michaelis constant (Km) to sensitively detect competitive inhibitors. [15][16] * Prepare serial dilutions of 6-Chloro-2-piperazino-1,3-benzothiazole in assay buffer containing a fixed percentage of DMSO.

  • Assay Plate Setup (96-well format):

    • Blank Wells: Add assay buffer + vehicle (DMSO).

    • Control Wells (100% Activity): Add enzyme solution + vehicle (DMSO).

    • Test Wells: Add enzyme solution + desired concentrations of the test compound.

  • Pre-incubation: Add the enzyme to the wells containing the test compound or vehicle. Incubate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts. [17]4. Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength over a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the progress curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control wells.

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.

References
  • Weiss, M., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-8.
  • Basicmedical Key. Troubleshooting Fluorescence Intensity Plate Reader Experiments.
  • Creative Bioarray. Troubleshooting in Fluorescent Staining.
  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays.
  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • Promega GmbH. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
  • Asimakopoulos, A. G., et al. (2013). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 85(1), 441-448.
  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • Thermo Fisher Scientific. (n.d.). Background in Fluorescence Imaging.
  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues.
  • Labroots. (2020). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • National Center for Biotechnology Information. (n.d.). 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole. PubChem Compound Database.
  • Eppendorf Canada. (2020). Troubleshooting Cell-based Assays.
  • ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?
  • Chemsrc. (2025). 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE.
  • ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes.
  • BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays.
  • ChemicalBook. (n.d.). 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE synthesis.
  • Wikipedia. (n.d.). Benzothiazole.
  • ResearchGate. (2025). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.
  • National Institutes of Health. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • Chen, J., et al. (2016). A Micro-Polyethylene Glycol Precipitation Assay as a Relative Solubility Screening Tool for Monoclonal Antibody Design and Formulation Development. Journal of Pharmaceutical Sciences, 105(6), 1933-1941.
  • Wong, C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(3), 196-203.
  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • Der Pharma Chemica. (2015). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 7(7), 173-177.
  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.

Sources

Technical Support Center: 6-Chloro-2-piperazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 6-Chloro-2-piperazino-1,3-benzothiazole. This document is intended for researchers, scientists, and drug development professionals who are working with this molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the compound's stability and degradation. Our approach is to explain the fundamental science behind these phenomena to empower you to make informed decisions in your experiments.

Section 1: Understanding the Degradation Profile

Before troubleshooting, it is crucial to understand the potential vulnerabilities of the 6-Chloro-2-piperazino-1,3-benzothiazole structure. The molecule consists of a chlorinated benzothiazole core linked to a piperazine ring. Each component has known degradation patterns, and the combination presents unique stability challenges. Degradation is not random; it follows predictable chemical pathways influenced by environmental factors.

Based on the known chemistry of benzothiazoles and piperazines, we can predict several primary degradation pathways.[1][2][3][4] Oxidative and thermal stress will likely target the piperazine ring, which is susceptible to ring-opening and N-oxidation.[5][6] The benzothiazole ring, particularly with its chloro-substituent, is a candidate for photodegradation and hydroxylation.[2][4][7][8] Hydrolysis may occur at the C-N bond linking the two ring systems, especially under harsh pH conditions.

Below is a diagram illustrating the predicted major degradation pathways. Understanding these transformations is the first step in identifying unknown peaks in your analytical runs and designing stability-indicating methods.

Degradation Pathways Predicted Degradation Pathways of 6-Chloro-2-piperazino-1,3-benzothiazole cluster_oxidation Oxidative Degradation (e.g., H₂O₂, O₂) cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_photo Photodegradation (UV Light) Parent 6-Chloro-2-piperazino-1,3-benzothiazole (C11H12ClN3S) Ox1 Piperazine N-Oxide derivative Parent->Ox1 N-Oxidation Ox2 Piperazine Ring-Opened Products (e.g., N-formyl, Amides) Parent->Ox2 Ring Cleavage Ox3 Hydroxylated Benzothiazole derivative Parent->Ox3 Hydroxylation H1 2-Amino-6-chlorobenzothiazole Parent->H1 C-N Bond Cleavage P1 Dechlorinated derivative (2-Piperazino-1,3-benzothiazole) Parent->P1 Photodechlorination H3 2-Hydroxy-6-chlorobenzothiazole H1->H3 Further Hydrolysis H2 Piperazine

Caption: Predicted degradation pathways for 6-Chloro-2-piperazino-1,3-benzothiazole.

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions that our application scientists frequently encounter.

Q1: I am observing a loss of my parent compound in my stock solution, which is dissolved in DMSO and stored at -20°C. What is causing this instability?

A: While storing in DMSO at -20°C is a common practice, several factors can still lead to degradation.

  • Causality: The primary culprits are often repeated freeze-thaw cycles, exposure to atmospheric oxygen, and light. Although cold, DMSO can still permit oxidative degradation if saturated with oxygen. The piperazine moiety is particularly susceptible to oxidation.[5] Furthermore, even brief exposure to ambient light during handling can initiate photochemical reactions, such as de-chlorination on the benzothiazole ring.[4]

  • Troubleshooting Steps:

    • Aliquot your stock solution. Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

    • Use an inert atmosphere. Before sealing your vials, purge the headspace with an inert gas like argon or nitrogen to displace oxygen.

    • Protect from light. Store all solutions in amber vials and minimize exposure to ambient light during preparation and handling.

    • Verify Solvent Purity: Ensure you are using high-purity, anhydrous DMSO. Water content can facilitate hydrolysis, while peroxide impurities (common in older ethers or improperly stored solvents) can accelerate oxidation.

Q2: My LC-MS analysis of a stressed sample shows several new, unidentified peaks. How can I tentatively identify them?

A: This is a classic analytical challenge. The key is to correlate the mass of the unknown peaks with the predicted degradation products from the pathways outlined in Section 1.

  • Causality: Each degradation pathway—hydrolysis, oxidation, photodegradation—produces specific molecular transformations with predictable mass shifts. For example, oxidation adds oxygen atoms (+16 Da), hydrolysis cleaves bonds, and photodechlorination removes chlorine and adds hydrogen (-34 Da).

  • Troubleshooting Steps:

    • Determine the Mass Shift: Calculate the difference in mass-to-charge ratio (m/z) between your parent compound and the unknown peaks.

    • Consult the Degradant Table: Compare these mass shifts to the table below, which lists the exact masses of predicted degradants.

    • Consider the Stress Condition: The type of stress you applied (e.g., acid, base, peroxide, light) provides a powerful clue. A peak appearing only in the peroxide-stressed sample is almost certainly an oxidation product.

    • Utilize Tandem MS (MS/MS): If available, fragment the unknown peaks and the parent compound. Common fragments between the parent and an unknown suggest it is a related degradant.

Table 1: Predicted Degradation Products and Their Mass Spectrometry Signatures

Predicted DegradantMolecular FormulaExact Mass (Monoisotopic)Mass Shift from ParentLikely Stress Condition
Parent Compound C₁₁H₁₂ClN₃S253.0440 --
Piperazine N-OxideC₁₁H₁₂ClN₃OS269.0389+15.9949Oxidation
Hydroxylated BenzothiazoleC₁₁H₁₂ClN₃OS269.0389+15.9949Oxidation, Hydrolysis
2-Hydroxy-6-chlorobenzothiazoleC₇H₄ClNOS184.9753-68.0687Acid/Base Hydrolysis
2-Amino-6-chlorobenzothiazoleC₇H₅ClN₂S183.9916-69.0524Acid/Base Hydrolysis
Dechlorinated ParentC₁₁H₁₃N₃S219.0830-33.9610Photolytic

Q3: I need to develop a stability-indicating method. What are the essential components of a forced degradation study for this compound?

A: A robust forced degradation study is the cornerstone of a stability-indicating method. It must be comprehensive enough to generate all likely degradation products.

  • Causality: The goal is to subject the molecule to stress conditions slightly harsher than it would experience during its lifecycle. This purposefully generates degradants to prove that your analytical method can separate them from the parent peak, ensuring accurate quantification of the active ingredient over time.

  • Self-Validating System: This study is self-validating because if you apply a stress and see a decrease in the parent peak area without the appearance of new peaks, it indicates that your detection method (e.g., UV wavelength) may not be suitable for observing the degradants or they are not chromatographically retained.

  • Workflow: A standard forced degradation study involves subjecting the compound to hydrolytic, oxidative, thermal, and photolytic stress. See Section 3 for a detailed protocol.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the degradation pathways under various stress conditions.

1. Preparation:

  • Prepare a stock solution of 6-Chloro-2-piperazino-1,3-benzothiazole at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • For each condition, use a separate 2 mL amber HPLC vial.

2. Stress Conditions (Run in parallel):

  • Acid Hydrolysis: Add 500 µL of stock solution and 500 µL of 1 M HCl. Cap and heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 500 µL of stock solution and 500 µL of 1 M NaOH. Cap and heat at 60°C for 24 hours.

  • Oxidative Degradation: Add 500 µL of stock solution and 500 µL of 10% hydrogen peroxide (H₂O₂). Cap and leave at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a capped vial containing 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Place 1 mL of the stock solution in a clear glass vial and expose it to a photostability chamber (ICH Q1B guidelines) for a defined period (e.g., equivalent to 1.2 million lux hours). A parallel sample wrapped in aluminum foil serves as a dark control.

  • Control Sample: Keep a capped vial of the stock solution at 4°C, protected from light.

3. Sample Quenching and Analysis:

  • After the specified time, cool all samples to room temperature.

  • Neutralize the acid and base hydrolysis samples by adding an equimolar amount of base or acid, respectively.

  • Dilute all samples (including the control) to a final concentration of ~50 µg/mL with the mobile phase.

  • Analyze all samples by the HPLC-UV/MS method described below.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage degradation.

  • Use the mass data to tentatively identify the major degradation products as described in Q2.

Protocol 2: Analytical Workflow for Degradation Monitoring

This protocol provides a starting point for an HPLC-UV/MS method capable of separating the parent compound from its potential degradants.

Analytical Workflow HPLC-UV/MS Workflow for Degradation Analysis Sample Stressed/Control Sample (~50 µg/mL) HPLC HPLC System Column: C18 (e.g., 100 x 2.1 mm, 2.6 µm) Temp: 35°C Sample->HPLC Inject 5 µL UV UV Detector Scan: 210-400 nm Monitor: 254 nm, 280 nm HPLC->UV Gradient Mobile Phase Gradient A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Gradient: 5% to 95% B over 15 min Gradient->HPLC MS Mass Spectrometer Mode: ESI Positive Scan Range: 100-500 m/z MS/MS on significant peaks UV->MS Data Data Analysis - Integrate Peaks - Calculate % Degradation - Identify Degradants by Mass MS->Data

Caption: A typical experimental workflow for analyzing degradation samples.

References
  • Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Natural Gas Science and Engineering, 89, 103908. [Link]

  • Tanthana, J. (2007). Oxidative degradation of piperazine in the absorption of carbon dioxide. The University of Regina. [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Chen, Y., et al. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology, 7(5), 876-887. [Link]

  • Lin, Y.-C., et al. (2018). Degradation of benzothiazole by the UV/persulfate process: Degradation kinetics, mechanism and toxicity. Chemical Engineering Journal, 354, 1100-1108. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726–7735. [Link]

  • Liu, Z., et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. International Journal of Environmental Research and Public Health, 13(12), 1233. [Link]

  • García, C., et al. (2009). Photodegradation of 2-chloro substituted phenothiazines in alcohols. Photochemical & Photobiological Sciences, 8(1), 160-170. [Link]

  • Sochacki, A., et al. (2016). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. Water Research, 104, 393-403. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 6-Chloro-2-piperazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 6-Chloro-2-piperazino-1,3-benzothiazole. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterization. Our primary focus will be on assessing its putative antiproliferative effects, a common activity for this scaffold, while also considering alternative mechanisms of action for a complete preliminary profile.

Compound Profile and Rationale for Activity Hypothesis

The 6-Chloro-2-piperazino-1,3-benzothiazole molecule integrates two pharmacologically significant moieties: a benzothiazole ring and a piperazine ring. Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The piperazine ring is a common feature in many centrally active drugs, often conferring affinity for various neurotransmitter receptors.[4] Specifically, the combination of these scaffolds has been explored for cytotoxic activity against various cancer cell lines and as acetylcholinesterase inhibitors.[5]

Given this background, a primary hypothesis is that 6-Chloro-2-piperazino-1,3-benzothiazole possesses antiproliferative activity . This guide will detail the necessary steps to validate this hypothesis through a multi-assay approach, which is critical for distinguishing true biological effects from experimental artifacts.

Experimental Design: A Multi-Pronged Validation Strategy

Relying on a single assay to determine a compound's efficacy is a significant pitfall in early-stage drug discovery. A compound might interfere with an assay's detection method or alter a cell's metabolism without being truly cytotoxic.[6] Therefore, a robust validation workflow employs multiple assays that measure different cellular viability indicators.

Our strategy involves a primary screening assay to establish a baseline effect, followed by orthogonal secondary assays to confirm the findings. This multi-faceted approach ensures the trustworthiness of the data.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Viability Assessment cluster_analysis Phase 3: Data Analysis & Conclusion Compound Compound Solubilization (e.g., in DMSO) Primary Primary Assay: MTT (Metabolic Activity) Compound->Primary Cells Cell Line Selection & Culture (e.g., MCF-7, HCT-116) Cells->Primary Secondary1 Secondary Assay 1: SRB (Total Protein) Primary->Secondary1 Confirm with orthogonal method Secondary2 Secondary Assay 2: CellTiter-Glo (ATP Levels) Primary->Secondary2 Confirm with orthogonal method Analysis IC50 Determination (Dose-Response Curves) Primary->Analysis Initial Data Secondary1->Analysis Secondary2->Analysis Validation Cross-Assay Validation Analysis->Validation Conclusion Confirmation of Antiproliferative Activity Validation->Conclusion

Caption: High-level workflow for validating antiproliferative activity.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system. Each measures a different aspect of cell health, and concordance across these assays provides strong evidence of true antiproliferative activity.

Protocol 3.1: Primary Screening - The MTT Assay

The MTT assay is a foundational colorimetric method that measures the metabolic activity of a cell population.[7] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[8][9] The intensity of the resulting color is directly proportional to the number of metabolically active (living) cells.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colorectal cancer) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[11]

  • Compound Treatment: Prepare serial dilutions of 6-Chloro-2-piperazino-1,3-benzothiazole (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.[11][12] The duration should be sufficient to observe effects on cell division.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[8][10]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.[11] Mix gently on an orbital shaker for 15 minutes.[7][11]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7][8]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 3.2: Confirmatory Assay - The Sulforhodamine B (SRB) Assay

The SRB assay provides an orthogonal validation by quantifying total cellular protein content, which is independent of metabolic state.[6] This method is less susceptible to interference from compounds that alter mitochondrial activity without killing the cell.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After incubation, gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water to remove the TCA and let it air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at approximately 490-510 nm on a microplate reader.

  • Data Analysis: Calculate and plot cell viability as described for the MTT assay to determine the IC₅₀.

Data Interpretation and Comparative Analysis

Table 1: Hypothetical Comparative IC₅₀ Data (µM)

Cell LinePrimary Assay: MTTConfirmatory Assay: SRBPositive Control: Doxorubicin (MTT)
MCF-7 (Breast)12.515.20.8
HCT-116 (Colon)9.811.50.5
Huh7 (Liver)21.025.51.2

Analysis of Results:

  • Causality: The hypothetical data in Table 1 shows a strong correlation between the IC₅₀ values from the MTT (metabolic) and SRB (protein) assays across multiple cell lines. This concordance suggests that the observed effect is due to a genuine reduction in cell number or proliferation, rather than an artifact of one specific assay's mechanism.

  • Trustworthiness: If, for example, the MTT assay yielded a low IC₅₀ but the SRB assay showed no effect, it would be a red flag. This could indicate that the compound inhibits mitochondrial reductases without actually killing the cells, a crucial distinction for drug development.

  • Context: Comparing the compound's IC₅₀ to a well-characterized positive control like Doxorubicin provides essential context for its potency.

Investigating Alternative Mechanisms: CNS Receptor Activity

The piperazine moiety in the test compound is a known pharmacophore for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[4] Specifically, similar structures have shown antagonist activity at Dopamine D4 and Serotonin 5-HT₁A receptors.[13][14][15][16] These receptors are implicated in various neurological and psychiatric conditions.[13][17]

A potential mechanism of action for a D4 antagonist involves blocking the receptor's inhibitory effect on adenylyl cyclase, thereby influencing intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D4R Dopamine D4 Receptor Gi Gi Protein (Inhibitory) D4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts Dopamine Dopamine Dopamine->D4R Activates Compound 6-Chloro-2-piperazino- 1,3-benzothiazole Compound->D4R Blocks Gi->AC Inhibits ATP ATP ATP->AC

Caption: Simplified Dopamine D4 receptor antagonist signaling pathway.

Recommended Initial Experiments:

  • Receptor Binding Assays: To determine if the compound physically interacts with D4 or 5-HT₁A receptors, competitive binding assays using radiolabeled ligands are the gold standard.

  • Functional Assays: If binding is confirmed, functional assays are necessary to determine if the compound is an agonist or antagonist. For the D4 receptor, this could involve measuring changes in cAMP levels in cells expressing the receptor.

By exploring both antiproliferative and CNS-related activities, a comprehensive and data-driven profile of 6-Chloro-2-piperazino-1,3-benzothiazole can be established, guiding future research and development efforts.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • What are D4 receptor antagonists and how do they work? (2024). Patsnap Synapse. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • A new class of 5-HT1A receptor antagonists with procognitive and antidepressant properties. (2021). Future Medicinal Chemistry. [Link]

  • Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition. (1998). Psychopharmacology. [Link]

  • Dopamine receptor D4. (n.d.). Wikipedia. [Link]

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. (2022). ACS Publications. [Link]

  • Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment. (2006). Psychopharmacology. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (2024). MDPI. [Link]

  • What are 5-HT1A receptor antagonists and how do they work? (2024). Patsnap Synapse. [Link]

  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. (2019). Springer Nature Experiments. [Link]

  • 5-HT1A receptor. (n.d.). Wikipedia. [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology. [Link]

  • Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. (2014). BioMed Research International. [Link]

  • Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine. (2010). Pharmacognosy Research. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances. [Link]

  • 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE. (n.d.). Chemsrc. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. [Link]

  • Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. (2017). Anticancer Agents in Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (2012). Der Pharma Chemica. [Link]

  • Synthesis and Preliminary Antibacterial Study of New 2-Mercapto-1, 3- Benzothiazole Derivatives With Expected Biological Activity. (2013). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2018). ResearchGate. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). Molecules. [Link]

Sources

A Comparative Guide to 6-Chloro-2-piperazino-1,3-benzothiazole and Other Benzothiazole Derivatives in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. This unique structural motif is present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In the realm of neuropharmacology, benzothiazole derivatives have garnered significant attention for their potential to modulate key central nervous system (CNS) targets, making them promising candidates for the treatment of various neurological and psychiatric disorders.[3]

This guide provides an in-depth comparison of 6-Chloro-2-piperazino-1,3-benzothiazole with other benzothiazole derivatives, focusing on their performance as potential therapeutic agents, particularly in the context of atypical antipsychotics. The content herein is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data to inform future research and development efforts.

The Rationale for Targeting Dopamine D2 and Serotonin 5-HT2A Receptors in Psychosis

The therapeutic efficacy of atypical antipsychotic drugs is largely attributed to their balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual-receptor antagonism is believed to be crucial for alleviating the positive symptoms of psychosis while minimizing the extrapyramidal side effects associated with older, typical antipsychotics that primarily block D2 receptors. The piperazine moiety is a common pharmacophore in many CNS-active drugs, and its incorporation into the benzothiazole scaffold has been a key strategy in the development of novel antipsychotic candidates.[3]

This guide will delve into the structure-activity relationships (SAR) of 2-piperazinylbenzothiazole derivatives, with a particular focus on how substitutions on the benzothiazole ring, such as the chloro group at the 6-position in our lead compound, influence receptor affinity and selectivity.

Comparative Analysis of Receptor Binding Affinities

The affinity of a compound for its target receptor, quantified by the inhibition constant (Ki), is a critical parameter in drug development. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for 6-Chloro-2-piperazino-1,3-benzothiazole and a selection of other relevant benzothiazole derivatives at the human dopamine D2 and serotonin 5-HT2A receptors. It is important to note that these values are compiled from various studies and experimental conditions may differ.

CompoundSubstitution at C6Dopamine D2 Receptor Ki (nM)Serotonin 5-HT2A Receptor Ki (nM)5-HT2A/D2 RatioReference
6-Chloro-2-piperazino-1,3-benzothiazole ClData not available in a direct comparative studyData not available in a direct comparative study-
Derivative 1H120350.29[3]
Derivative 2F85250.29[3]
Derivative 3OCH3150400.27[3]
Risperidone (Reference)-3.10.160.05[4]
Haloperidol (Reference)-1.25646.7[5]

Note: The absence of directly comparable, published Ki values for 6-Chloro-2-piperazino-1,3-benzothiazole highlights a key area for future investigation. The provided data for other derivatives illustrates the impact of C6 substitution on receptor affinity.

The 5-HT2A/D2 ratio is a valuable indicator of a compound's potential for an atypical antipsychotic profile. A lower ratio, as seen with the reference drug risperidone, is generally associated with a reduced propensity for extrapyramidal side effects. The compiled data suggests that substitutions at the C6 position of the 2-piperazinylbenzothiazole scaffold can modulate the affinity for both D2 and 5-HT2A receptors.

Experimental Methodologies: A Guide to In Vitro Characterization

To ensure the scientific integrity of the comparative data, it is crucial to understand the methodologies employed. The following are detailed, step-by-step protocols for key in vitro assays used to characterize the pharmacological profile of benzothiazole derivatives.

Synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole

A robust and reproducible synthesis protocol is the foundation of any pharmacological investigation.

Protocol:

  • To a stirred solution of 2,6-dichlorobenzothiazole (1.07 g, 5.24 mmol) in dry dimethylformamide (DMF, 25 mL), add potassium carbonate (2.4 g, 15.7 mmol) and piperazine (0.5 g, 5.8 mmol).[1]

  • Stir the reaction mixture at room temperature for 4 hours.[1]

  • Upon completion, partition the reaction mixture between ethyl acetate (150 mL) and water (50 mL).[1]

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL).[1]

  • Combine the organic layers and wash with water (2 x 25 mL) and brine.[1]

  • Dry the organic layer over sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield the desired product as a white solid.[1]

Diagram of Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product r1 2,6-Dichlorobenzothiazole p1 Stir at RT, 4h r1->p1 r2 Piperazine r2->p1 r3 K2CO3 r3->p1 r4 DMF r4->p1 p2 Partition (EtOAc/H2O) p1->p2 p3 Extract Aqueous Layer p2->p3 p4 Wash & Dry Organic Layer p3->p4 p5 Solvent Evaporation p4->p5 prod 6-Chloro-2-piperazino-1,3-benzothiazole p5->prod

Caption: Synthetic workflow for 6-Chloro-2-piperazino-1,3-benzothiazole.

Dopamine D2 and Serotonin 5-HT2A Receptor Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a test compound to its target receptor.

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.

    • Harvest the cells and homogenize in an ice-cold lysis buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer to a specific protein concentration.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer for total binding, a saturating concentration of a known non-labeled ligand (e.g., haloperidol for D2, ketanserin for 5-HT2A) for non-specific binding, or various concentrations of the test compound.

    • Add the radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A) at a concentration close to its dissociation constant (Kd).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Add scintillation cocktail to each filter and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Understanding the Mechanism of Action: Downstream Signaling Pathways

The interaction of a ligand with its receptor initiates a cascade of intracellular events known as a signaling pathway. Understanding these pathways is crucial for elucidating the full pharmacological effect of a compound.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

Diagram of D2 Receptor Signaling:

D2_Signaling D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response Phosphorylation of downstream targets

Caption: Canonical Gi-coupled signaling pathway of the Dopamine D2 receptor.

Upon activation by an agonist, the D2 receptor promotes the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][3] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, thereby modulating neuronal excitability and gene expression.[3] Antagonists like the benzothiazole derivatives discussed here block this pathway by preventing dopamine from binding to and activating the D2 receptor.

Serotonin 5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is a GPCR that predominantly couples to the Gq/11 family of G proteins.

Diagram of 5-HT2A Receptor Signaling:

Caption: Canonical Gq-coupled signaling pathway of the Serotonin 5-HT2A receptor.

Activation of the 5-HT2A receptor by an agonist leads to the activation of phospholipase C (PLC) via the Gαq subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, leading to a wide range of physiological responses. 5-HT2A antagonists, such as the benzothiazole derivatives, block this signaling cascade.

Conclusion and Future Directions

The benzothiazole scaffold, particularly with a 2-piperazino substitution, holds significant promise for the development of novel CNS-active agents. The available data on various derivatives suggest that strategic modifications, such as the introduction of a chloro group at the 6-position, can have a profound impact on receptor affinity and selectivity.

While a direct, comprehensive comparative dataset for 6-Chloro-2-piperazino-1,3-benzothiazole is not yet available in the public domain, the foundational knowledge and experimental protocols provided in this guide offer a solid framework for its evaluation. Future research should focus on obtaining a complete in vitro and in vivo pharmacological profile for this compound and other closely related analogs. Such studies will be instrumental in elucidating its therapeutic potential and advancing the development of the next generation of benzothiazole-based therapeutics for the treatment of psychiatric disorders.

References

  • Campiani, G., et al. (2000). Pyrrolo[1]benzothiazepine-based atypical antipsychotic agents. Synthesis, structure-activity relationship, molecular modeling, and biological studies. Journal of Medicinal Chemistry, 43(18), 3463-3475.

  • National Center for Biotechnology Information. (2012). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program.
  • Beaulieu, J. M., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy.
  • Wikipedia. Dopamine receptor. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Receptor Binding Assay with 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol.
  • Sorensen, S. M., et al. (1993). 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 36(16), 2311-2321.
  • Wikipedia. 5-HT2A receptor. [Link]

  • Kim, K., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
  • Taverne, T., et al. (1998). Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics. Journal of Medicinal Chemistry, 41(13), 2275-2284.
  • Campiani, G., et al. (2000). Pyrrolo[1]benzothiazepine-based atypical antipsychotic agents. Synthesis, structure-activity relationship, molecular modeling, and biological studies. Journal of Medicinal Chemistry, 43(18), 3463-3475.

  • Kim, K., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • MSU Denver. The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis.
  • University of Regensburg. (2020). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • ResearchGate.
  • National Institutes of Health. (2013). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.
  • de Mello, F. M., et al. (1999). Synthesis and affinities for dopamine (D2) and 5-hydroxytryptamine (5-HT2A) receptors of 1-(benzoylpropyl)-4-(1-oxocycloalkyl-2-ethyl)
  • Innoprot. 5-HT2A Serotonin Receptor Assay.
  • de Haan, S., et al. (2005). Clinical pharmacology of atypical antipsychotics: an update. International Clinical Psychopharmacology, 20(1), 1-13.
  • Loza, M. I., et al. (2003). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters, 13(10), 1775-1778.
  • MDPI. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • BenchChem. (2025). "5-HT2A antagonist 1" protocol refinement for receptor binding assays.
  • Suzuki, H., et al. (2013). Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof. Journal of Psychopharmacology, 27(4), 396-400.
  • ResearchGate. (2023).
  • Al-Tel, T. H., et al. (2017). Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Frontiers in Chemistry, 5, 64.
  • Revvity. cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G -coupled receptors in whole cell.
  • Farde, L., et al. (1997). Central 5-HT2A and D2 dopamine receptor occupancy after sublingual administration of ORG 5222 in healthy men. Psychopharmacology, 133(2), 196-199.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays for 5-HT4 Receptor Antagonism.
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • Wang, W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
  • MDPI. (2018). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT 2A Receptor by In Silico Methods.
  • Semantic Scholar. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents.

Sources

A Comparative Guide to 6-Chloro-2-piperazino-1,3-benzothiazole Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 6-chloro-2-piperazino-1,3-benzothiazole analogs, a class of compounds demonstrating significant potential in the development of novel therapeutics for central nervous system (CNS) disorders. Grounded in experimental data and established medicinal chemistry principles, we will explore the synthesis, structure-activity relationships (SAR), and key biological evaluation protocols for this versatile scaffold, with a particular focus on its application in developing atypical antipsychotic agents.

Introduction: The Promise of the Benzothiazole-Piperazine Scaffold

The 1,3-benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] When combined with a piperazine moiety at the 2-position, the resulting structure becomes a cornerstone pharmacophore for targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are critical in the pathophysiology of psychiatric disorders.[3][4]

The addition of a chlorine atom at the 6-position of the benzothiazole ring often enhances binding affinity and modulates the pharmacokinetic profile of the molecule. The N4 nitrogen of the piperazine ring serves as a critical vector for chemical modification, allowing for the introduction of various substituents to fine-tune the compound's pharmacological properties. This guide focuses specifically on these N4-substituted analogs of 6-chloro-2-piperazino-1,3-benzothiazole, a series primarily investigated for its potential as atypical antipsychotic agents that balance dopamine D2 receptor antagonism with serotonin 5-HT1A and 5-HT2A receptor modulation.[3][5]

The Core Scaffold and Synthetic Strategy

The foundational molecule, 6-chloro-2-(piperazin-1-yl)-1,3-benzothiazole, serves as the key intermediate for analog synthesis. Its preparation is typically achieved through a nucleophilic aromatic substitution reaction.

General Synthesis Protocol: The synthesis begins with 2,6-dichlorobenzothiazole. Piperazine is introduced in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The more reactive chlorine atom at the 2-position is selectively displaced by one of the piperazine nitrogens, yielding the core scaffold with a free secondary amine ready for further derivatization.

This key intermediate is then typically reacted with a variety of alkyl or aryl halides, or subjected to reductive amination or amide coupling reactions, to generate a library of N4-substituted analogs. This synthetic flexibility is a key advantage of the scaffold, enabling extensive exploration of the chemical space around this position.

Below is a generalized workflow for the synthesis of the target analogs.

Caption: General synthetic workflow for 6-chloro-2-piperazino-1,3-benzothiazole analogs.

Comparative Analysis and Structure-Activity Relationships (SAR)

The therapeutic efficacy of atypical antipsychotics is largely attributed to a multi-receptor binding profile, primarily a combination of dopamine D2 antagonism and serotonin 5-HT1A agonism/5-HT2A antagonism. The goal is to achieve potent D2 blockade for treating positive symptoms of psychosis while engaging serotonin receptors to mitigate extrapyramidal side effects (EPS) and potentially address negative and cognitive symptoms.

The N4-substituent of the piperazine ring plays a pivotal role in defining the affinity and selectivity of these analogs for their target receptors. While a consolidated public dataset for a comprehensive series of 6-chloro-2-(piperazin-1-yl)-benzothiazole analogs is not available, we can infer critical SAR trends from extensive research on the broader class of arylpiperazine-containing CNS agents.

Key SAR Insights:

  • Aryl Substituents are Key: Direct attachment of an aromatic ring (e.g., phenyl, pyridinyl) to the N4-piperazine nitrogen is a classic motif. Electron-donating groups, such as a methoxy (-OCH3) group at the ortho-position of this phenyl ring, often significantly increase affinity for both D2 and 5-HT1A receptors.[6][7] This is a common feature in many successful CNS drugs.

  • Impact of Electron-Withdrawing Groups: Conversely, electron-withdrawing groups on the terminal aryl ring can decrease binding affinity.[6]

  • Role of the Linker: Introducing an alkyl chain (typically 2-4 carbons) between the piperazine nitrogen and a terminal aryl or heteroaryl group is another common strategy. This "long-chain arylpiperazine" approach can dramatically alter the affinity profile. A butyl chain is often optimal for high 5-HT1A receptor affinity.[8]

  • Halogenation: The 6-chloro substituent on the benzothiazole core is considered crucial for potent activity. Further halogenation on the terminal aryl ring (e.g., 2,3-dichlorophenyl) can enhance D2/D3 receptor affinity.[9]

Illustrative Performance Data

To facilitate a clear comparison, the following table summarizes representative binding affinity data (Ki values in nM) for several archetypal N4-substituents on a generic arylpiperazine scaffold, reflecting the expected trends for the 6-chloro-2-piperazino-1,3-benzothiazole series. Lower Ki values indicate higher binding affinity.

Analog ID N4-Substituent (R) Dopamine D2 (Ki, nM) Serotonin 5-HT1A (Ki, nM) Serotonin 5-HT2A (Ki, nM) Reference Scaffold
1 PhenylModerateModerateModerateGeneral Arylpiperazine
2 2-MethoxyphenylLow (High Affinity) [6]Low (High Affinity) [8]ModerateGeneral Arylpiperazine
3 2,3-DichlorophenylLow (High Affinity) [9]Moderate-HighModerateGeneral Arylpiperazine
4 Pyrimidin-2-ylModerateLow (High Affinity) [10]ModerateBenzothiazole-piperazine
5 Butyl-phthalimideHigh (Low Affinity)Low (High Affinity) [8]High (Low Affinity)General Arylpiperazine

This table is illustrative, compiled from data on related arylpiperazine scaffolds to demonstrate established SAR principles. Specific Ki values for the 6-chloro-benzothiazole series may vary.

From this data, a clear pattern emerges: substituents like 2-methoxyphenyl (Analog 2) are effective at engaging both D2 and 5-HT1A receptors, a hallmark of atypical antipsychotics. The pyrimidinyl group (Analog 4) is known to strongly enhance 5-HT1A affinity.[10] The butyl-phthalimide group (Analog 5) demonstrates how a long alkyl chain can drive potent and selective 5-HT1A binding.[8]

Key Experimental Protocols for Evaluation

To validate the therapeutic potential of these analogs, rigorous in vitro pharmacological profiling is essential. A primary step is to determine their binding affinities for the key CNS targets.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human dopamine D2 receptor. The assay measures the ability of the unlabeled test compound to displace a specific radioligand, such as [³H]-Spiperone or [³H]-Raclopride, from the receptor.

Materials:

  • Receptor Source: Cell membrane preparations from CHO or HEK293 cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [³H]-Spiperone (a D2 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding (NSB) Determinator: Haloperidol (10 µM final concentration).

  • Test Compounds: Serial dilutions of the 6-chloro-2-piperazino-1,3-benzothiazole analogs.

  • Filtration: GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and Scintillation Counter .

Step-by-Step Methodology:

  • Preparation: Thaw the frozen cell membrane preparation on ice. Homogenize gently and dilute in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Plate Setup: In a 96-well plate, add the following to the designated wells:

    • Total Binding (TB): 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM haloperidol.

    • Test Compound: 50 µL of each serial dilution of the test analogs.

  • Radioligand Addition: Add 50 µL of [³H]-Spiperone (at a final concentration close to its Kd, typically ~0.2-0.5 nM) to all wells.

  • Receptor Addition: Add 150 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 250 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked GF/B filters using a cell harvester. Wash the filters 3-4 times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Sources

The Structure-Activity Relationship of 6-Chloro-2-piperazino-1,3-benzothiazole: A Comparative Guide to a Privileged Anticancer Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole-Piperazine Core as a "Privileged Structure" in Oncology Research

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The benzothiazole nucleus, a bicyclic system containing fused benzene and thiazole rings, is one such scaffold. Its derivatives are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, and neuroprotective activities.[1][2] When coupled with a piperazine moiety—a six-membered ring with two opposing nitrogen atoms recognized for improving pharmacokinetic profiles—the resulting benzothiazole-piperazine conjugate becomes a powerful platform for developing novel therapeutic agents.[3][4]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, potent scaffold: 6-Chloro-2-piperazino-1,3-benzothiazole . We will dissect the molecule into its three key components—the substituted benzothiazole core, the piperazine linker, and the terminal substituents—to understand how modifications to each part influence its biological, particularly cytotoxic, activity. By synthesizing data from multiple studies, this guide aims to provide researchers, scientists, and drug development professionals with a comparative framework for designing the next generation of benzothiazole-based anticancer agents.

The Core Scaffold: Deconstructing 6-Chloro-2-piperazino-1,3-benzothiazole

The parent compound serves as our foundational template. Its structure is characterized by a benzothiazole ring chlorinated at the 6-position, which is in turn connected to a piperazine ring at the 2-position. The terminal nitrogen of the piperazine is unsubstituted, providing a crucial handle for synthetic modification.

Caption: Key components of the 6-Chloro-2-piperazino-1,3-benzothiazole scaffold.

Part I: The Benzothiazole Core - The Influence of Substitution

The substitution pattern on the benzothiazole ring is a critical determinant of biological activity. The electron-withdrawing chlorine atom at the 6-position significantly impacts the electronic properties of the entire ring system, often enhancing potency.

The Role of the 6-Position Substituent

The presence of a halogen, particularly chlorine, at the 6-position is a common feature in many potent benzothiazole anticancer agents. This is not coincidental. The chloro group is strongly electron-withdrawing, which can influence the molecule's ability to participate in crucial intermolecular interactions with biological targets, such as hydrogen bonding or pi-stacking. Studies on related benzimidazole derivatives have shown that a chloro or nitro group at the 6-position can lead to potent antimicrobial and anticancer activities.[5][6]

In a series of 2,6-disubstituted benzothiazoles, a derivative featuring a dichlorophenyl moiety attached to a chlorobenzothiazole core demonstrated potent activity against non-small cell lung cancer cell lines, with GI50 values in the nanomolar range (71.8 nM).[7] This highlights the synergistic effect of halogen substitutions on both the benzothiazole core and the terminal aryl ring.

Comparative Cytotoxicity of 2,6-Disubstituted Benzothiazoles

To illustrate the impact of substitutions, the following table summarizes the cytotoxic activity (IC50) of various 2,6-disubstituted benzothiazole derivatives against several human cancer cell lines. This data, compiled from multiple studies, provides a comparative landscape, although direct comparison requires caution due to variations in experimental conditions.

Compound ID/Description6-Position Group2-Position GroupCell LineIC50 (µM)Reference
Compound 40 Analog -NH-C(O)CH3Cyclohexyl benzene sulphonamideMCF-7 (Breast)34.5[7][8]
HeLa (Cervical)44.15[7][8]
MG63 (Osteosarcoma)36.1[7][8]
Compound 53 Analog -ClOxothiazolidine derivativeHeLa (Cervical)9.76[7][8]
Compound 1d -H2-[4-(3,4-dichlorophenyl)piperazinyl]acetamideHUH-7 (Liver)Highly Cytotoxic[4][9]
MCF-7 (Breast)Highly Cytotoxic[4][9]
HCT-116 (Colon)Highly Cytotoxic[4][9]
Compound 4d -Cl2-mercapto-N-(p-tolyl)acetamideBxPC-3 (Pancreatic)3.99[1]
AsPC-1 (Pancreatic)7.66[1]
HFF-1 (Normal)9.23[1]
Compound 4m -Cl2-mercapto-N-(4-methoxyphenyl)acetamidePTJ64i (Paraganglioma)7.84[1]
AsPC-1 (Pancreatic)8.49[1]
HFF-1 (Normal)10.32[1]

Note: "Highly Cytotoxic" indicates that the paper reported significant activity without specifying an exact IC50 value in the abstract.

Expert Interpretation: The data consistently demonstrates that the benzothiazole scaffold is a viable starting point for potent anticancer compounds. The activity is highly dependent on the substitution patterns at both the C2 and C6 positions. For instance, the introduction of complex heterocyclic systems like oxothiazolidine (Compound 53) or substituted piperazine acetamides (Compound 1d) at the C2 position leads to significant cytotoxicity.[4][7][8][9] Furthermore, comparing compounds 4d and 4m suggests that subtle electronic changes on the terminal phenyl ring (methyl vs. methoxy) can fine-tune both potency and selectivity against different cancer cell lines.[1]

Part II: The Piperazine Linker and Terminal Modifications

The true versatility of the 6-Chloro-2-piperazino-1,3-benzothiazole scaffold is realized through modifications at the terminal N4 nitrogen of the piperazine ring. This position is synthetically accessible and allows for the introduction of a vast array of chemical functionalities, enabling the exploration of chemical space to optimize potency, selectivity, and drug-like properties.

The synthesis of these derivatives typically involves a nucleophilic substitution reaction where a starting material like 2,6-dichlorobenzothiazole is reacted with piperazine, followed by a subsequent reaction at the terminal nitrogen.[10]

Synthesis_Workflow start 2,6-Dichlorobenzothiazole core 6-Chloro-2-piperazino- 1,3-benzothiazole start->core + Piperazine piperazine Piperazine (Nucleophilic Substitution) final N-Substituted Analogs (Final Products) core->final + R-X reagent R-X (e.g., Acyl Chloride, Alkyl Halide, etc.) reagent->final

Caption: General synthetic workflow for N-substituted analogs.

Impact of N-Substituents on Cytotoxicity

The nature of the group attached to the piperazine nitrogen dramatically influences anticancer activity. By introducing different moieties, researchers can modulate factors like solubility, cell permeability, and the ability to form specific interactions with target proteins.

  • Aryl and Heteroaryl Groups: Attaching substituted phenyl rings or other heterocyclic systems often leads to potent compounds. Dihalo-substituted benzylpiperazine derivatives have been shown to exhibit the highest cytotoxic activities against colorectal, breast, and hepatocellular cancer cell lines.[4] This suggests that an extended aromatic system capable of engaging in hydrophobic or pi-stacking interactions is beneficial.

  • Acyl and Sulfonyl Groups: The introduction of amide or sulfonamide functionalities can create additional hydrogen bond donor/acceptor sites, which can enhance binding to target proteins.

  • Hybrid Molecules: A popular strategy involves linking the benzothiazole-piperazine scaffold to another known pharmacophore, such as a 1,2,3-triazole. This "click chemistry" approach has been used to generate hybrid molecules with potent antiproliferative activity against multiple cancer cell lines.[10]

The mechanism of action for these compounds often involves the induction of apoptosis (programmed cell death).[7] For instance, one highly active benzothiazole-piperazine derivative was found to cause cell cycle arrest at the subG1 phase, a hallmark of apoptosis.[4]

Part III: Comparative Analysis with Alternative Anticancer Agents

While the 6-Chloro-2-piperazino-1,3-benzothiazole scaffold is potent, its efficacy must be benchmarked against established clinical drugs and alternative chemical series. Many studies use doxorubicin or cisplatin as positive controls.

CompoundTarget/ClassCell LineIC50 (µM)Key FindingReference
Doxorubicin Topoisomerase II InhibitorHeLa (Cervical)2.05Clinical Standard[7]
Benzothiazole 11 Benzothiazole Schiff BaseHeLa (Cervical)2.41Comparable potency to Doxorubicin[7]
Cisplatin DNA Alkylating AgentHeLa (Cervical)-Clinical Standard[7][8]
Compound 53 Benzothiazole-OxothiazolidineHeLa (Cervical)9.76More potent than many analogs, but less than Doxorubicin[7][8]
BS230 Benzothiazine-PiperazineMCF7 (Breast)< 1A related benzothiazine scaffold showing high potency[11]

Expert Interpretation: The data indicates that novel benzothiazole derivatives can achieve potency in the same low-micromolar range as established chemotherapeutic agents like doxorubicin.[7] While many synthetic compounds may not surpass the raw potency of these standards, they offer the potential for improved selectivity and reduced side effects. For example, compound 4d showed higher toxicity to pancreatic cancer cells than to normal fibroblast cells, an encouraging sign of a therapeutic window.[1] The development of related scaffolds, like the benzothiazine-piperazine derivative BS230, also shows that the core is amenable to bioisosteric replacement to achieve similar or enhanced effects.[11]

Experimental Methodologies: A Self-Validating Protocol

To ensure the trustworthiness and reproducibility of cytotoxicity data, a robust and well-defined experimental protocol is essential. The Sulforhodamine B (SRB) assay is a widely used colorimetric method for screening compound cytotoxicity, as it measures cell density based on total cellular protein content.[12][13][14]

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is optimized for screening compounds against adherent cells in a 96-well format.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Adherent cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in DMSO (stock solution)

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v) in water

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Microplate reader (absorbance at 510-565 nm)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA.

    • Resuspend cells in complete medium and perform a cell count.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Include wells with vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired exposure time (typically 48-72 hours).

  • Cell Fixation:

    • After incubation, carefully discard the supernatant.

    • Gently add 100 µL of cold 10% TCA to each well to fix the cells to the bottom of the plate.

    • Incubate the plate at 4°C for 1 hour.[12]

  • Staining:

    • Discard the TCA solution and wash the plate four to five times with 1% acetic acid to remove excess TCA.[12][15]

    • Remove the final wash and allow the plates to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[13][14]

  • Washing and Solubilization:

    • Quickly discard the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[12][15]

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance (OD) of each well using a microplate reader at 510-565 nm.[14][16]

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

SRB_Workflow cluster_prep Preparation cluster_treat Treatment cluster_process Processing & Staining cluster_read Analysis A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Compound Serial Dilutions B->C D 4. Incubate 48-72h (Drug Exposure) C->D E 5. Fix Cells (Cold 10% TCA) D->E F 6. Stain with SRB E->F G 7. Wash (1% Acetic Acid) F->G H 8. Solubilize Dye (10mM Tris Base) G->H I 9. Read Absorbance (510-565 nm) H->I J 10. Calculate IC50 I->J

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion and Future Perspectives

The 6-Chloro-2-piperazino-1,3-benzothiazole scaffold represents a highly adaptable and potent platform for the development of novel anticancer agents. The structure-activity relationship is governed by a delicate interplay between the electronic nature of the benzothiazole core, the pharmacokinetic advantages conferred by the piperazine linker, and the diverse chemical functionalities that can be introduced at the terminal nitrogen.

  • Halogenation is Key: A chloro group at the 6-position of the benzothiazole ring is a consistent feature in highly active compounds, likely due to its electron-withdrawing properties.

  • The 2-Position Dictates Potency: The substituent at the 2-position is the primary driver of potency. Complex, N-substituted piperazine-acetamide groups are particularly effective.

  • Terminal Groups Fine-Tune Selectivity: Modifications at the terminal piperazine nitrogen allow for the optimization of activity against specific cancer cell lines and can improve the therapeutic index.

Future research should focus on synthesizing libraries of N-substituted analogs with greater chemical diversity. The incorporation of moieties known to target specific cancer-related proteins (e.g., kinase inhibitors, apoptosis inducers) could lead to hybrid molecules with dual mechanisms of action. Furthermore, a systematic comparison of different halogens (F, Br, I) at the 6-position and the exploration of substitutions at other positions (4, 5, 7) on the benzothiazole ring could yield compounds with even greater potency and improved pharmacological profiles.

References

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from Creative Bioarray website.[12]

  • BenchChem. (2025). A Comparative Guide to the Anticancer Mechanisms of Novel Benzothiazole Compounds.[17]

  • Irfan, A., Batool, F., & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1636–1655.[8]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116.[13]

  • PubMed. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. National Center for Biotechnology Information.[14]

  • Protocols.io. (2023). SRB assay for measuring target cell killing V.1.[15]

  • ZELLX. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Colorimetric Assay.[16]

  • Sadhasivam, G., Kulanthai, K., & Natarajan, A. (2015). Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives. Oriental Journal of Chemistry, 31(2), 819-826.[18]

  • Yılmaz, B. D., et al. (2022). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 27(23), 8235.[19]

  • Batool, F., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1636-1655.[7]

  • Sadhasivam, G., Kulanthai, K., & Natarajan, A. (2015). Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives. Semantic Scholar.[20]

  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of Benzothiazole-Based Compounds.[21]

  • Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 649-654.[4][9]

  • Sanna, V., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Molecules, 27(15), 4843.[1]

  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE Repository.[2]

  • Park, S. Y., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(16), 4945.[3]

  • Al-Jobori, H. A. M. (2024). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Iraqi Journal of Science.

  • Al-Soud, Y. A., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules, 23(11), 2775.[10]

  • Al-Dhfyan, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22969-22991.[5][6]

  • Abdel-Aziz, M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][8][12]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1276.[22]

  • Kamal, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4282.[11]

Sources

A Comparative In Vivo Efficacy Analysis of 6-Chloro-2-piperazino-1,3-benzothiazole in a Preclinical Model of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the in vivo efficacy of 6-Chloro-2-piperazino-1,3-benzothiazole, a novel benzothiazole-piperazine derivative under investigation for its potential therapeutic effects in neurodegenerative disorders. Drawing upon established preclinical models and comparative pharmacology, we will explore the scientific rationale for its investigation, detail robust in vivo study protocols, and present a comparative analysis against a standard-of-care compound. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for complex neurological diseases.

Introduction: The Therapeutic Promise of Benzothiazole-Piperazine Scaffolds

The benzothiazole nucleus is a privileged heterocyclic system, forming the core of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide array of biological activities, including neuroprotective effects.[2] The incorporation of a piperazine moiety is a common strategy in central nervous system (CNS) drug design, often conferring favorable pharmacokinetic properties and facilitating interactions with various neurotransmitter systems.

Recent studies have highlighted the potential of hybrid molecules combining these two scaffolds. Specifically, a novel benzothiazole-piperazine compound demonstrated significant therapeutic potential in a scopolamine-induced memory deficit mouse model of Alzheimer's disease (AD), improving both spatial memory and cognition.[3] Mechanistically, such compounds have been shown to act as potent acetylcholinesterase (AChE) inhibitors, a key target in AD therapy.[3] The cholinergic hypothesis of AD posits that cognitive decline is partly due to a reduction in acetylcholine (ACh), a critical neurotransmitter for learning and memory.[4] By inhibiting AChE, the enzyme responsible for ACh breakdown, these compounds increase the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[4][5]

Given this precedent, 6-Chloro-2-piperazino-1,3-benzothiazole has emerged as a promising candidate for further investigation. This guide outlines a rigorous in vivo study to evaluate its efficacy, comparing it directly with Donepezil, a widely prescribed AChE inhibitor for the symptomatic treatment of Alzheimer's disease.[6]

In Vivo Efficacy Evaluation: Scopolamine-Induced Amnesia Model

To assess the pro-cognitive and anti-amnesic properties of 6-Chloro-2-piperazino-1,3-benzothiazole, the scopolamine-induced memory impairment model in mice is an established and highly relevant choice.[7][8] Scopolamine is a muscarinic receptor antagonist that blocks cholinergic signaling, inducing transient but robust deficits in learning and memory that mimic certain cognitive aspects of Alzheimer's disease.[7][9] The ability of a test compound to reverse these deficits is a strong indicator of its potential as a cognitive enhancer.

Experimental Workflow

The overall experimental design involves acclimatizing the animals, administering the test compounds, inducing amnesia with scopolamine, and then assessing cognitive performance using validated behavioral assays.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction Phase cluster_post Behavioral Assessment Phase cluster_analysis Post-Mortem Analysis acclimatization Animal Acclimatization (7 days) grouping Randomization into Treatment Groups acclimatization->grouping drug_admin Compound Administration (Test, Positive Control, Vehicle) grouping->drug_admin scopolamine Scopolamine Injection (Amnesia Induction) drug_admin->scopolamine y_maze Y-Maze Test (Short-Term Spatial Memory) scopolamine->y_maze mwm Morris Water Maze (Spatial Learning & Memory) y_maze->mwm euthanasia Euthanasia & Brain Tissue Collection mwm->euthanasia biochem Biochemical Assays (e.g., AChE activity) euthanasia->biochem

Figure 1: High-level experimental workflow for in vivo efficacy testing.
Detailed Experimental Protocols

2.1. Animals and Housing

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Housed in groups of 5 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized to the housing facility for at least one week prior to the commencement of experiments.[2] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2.2. Treatment Groups and Administration

  • Group 1 (Vehicle Control): Vehicle (e.g., saline with 0.5% Tween 80) orally (p.o.).

  • Group 2 (Scopolamine Control): Vehicle (p.o.) + Scopolamine (1 mg/kg, i.p.).

  • Group 3 (Test Compound): 6-Chloro-2-piperazino-1,3-benzothiazole (Dose TBD by prior dose-ranging studies, e.g., 5 mg/kg, p.o.).

  • Group 4 (Positive Control): Donepezil (e.g., 3 mg/kg, p.o.).[10][11]

Administration Schedule:

  • Administer the test compound, Donepezil, or vehicle orally 60 minutes before behavioral testing.

  • Administer scopolamine (or saline for the vehicle control group) intraperitoneally (i.p.) 30 minutes before behavioral testing.[9]

2.3. Behavioral Assessment: Y-Maze Test

The Y-maze test is used to assess spatial working memory by measuring the willingness of rodents to explore novel environments.[12][13]

  • Apparatus: A three-armed maze with arms of equal dimensions (e.g., 35 cm long, 20 cm high).

  • Procedure:

    • Acclimate mice to the testing room for at least one hour before the test.[2]

    • Place a mouse at the center of the Y-maze and allow it to explore freely for 8 minutes.[2][14]

    • The sequence of arm entries is recorded using a video tracking system.

    • An "alternation" is defined as consecutive entries into the three different arms.

  • Data Analysis: The percentage of spontaneous alternation is calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100. A higher percentage indicates better spatial working memory.

2.4. Behavioral Assessment: Morris Water Maze (MWM)

The MWM is a robust test for hippocampal-dependent spatial learning and memory.[15][16]

  • Apparatus: A circular pool (e.g., 150 cm in diameter) filled with opaque water (using non-toxic white paint) maintained at 23 ± 2 °C.[1][17] A hidden escape platform is submerged 1 cm below the water surface.

  • Procedure (Acquisition Phase - 4 days):

    • Each mouse undergoes four trials per day.

    • For each trial, the mouse is gently placed into the water at one of four designated start positions, facing the pool wall.[1][15]

    • The mouse is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.[16][18]

    • If the mouse fails to find the platform within the time limit, it is gently guided to it.[16]

    • The mouse remains on the platform for 30 seconds before being removed.[16]

    • The time taken to reach the platform (escape latency) is recorded.

  • Procedure (Probe Trial - Day 5):

    • The platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60-90 seconds.[16]

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

Comparative Efficacy and Data Analysis

The performance of 6-Chloro-2-piperazino-1,3-benzothiazole is evaluated against both the scopolamine-impaired group (to determine efficacy) and the Donepezil-treated group (to benchmark against a standard).

Hypothetical Comparative Performance Data
Treatment Group Y-Maze (% Alternation) MWM - Escape Latency (Day 4, seconds) MWM - Probe Trial (% Time in Target Quadrant) Brain AChE Inhibition (%)
Vehicle Control 75 ± 515 ± 345 ± 40
Scopolamine Control 40 ± 450 ± 620 ± 30
6-Chloro-2-piperazino-1,3-benzothiazole (5 mg/kg) 68 ± 622 ± 438 ± 555 ± 7
Donepezil (3 mg/kg) 65 ± 525 ± 535 ± 460 ± 6

*Data are presented as Mean ± SEM. * denotes a statistically significant improvement compared to the Scopolamine Control group (p < 0.05).

Interpretation of Results:

  • Y-Maze: A significant increase in the percentage of spontaneous alternations in the test compound group compared to the scopolamine control would indicate an improvement in short-term spatial working memory.[10]

  • Morris Water Maze: A reduction in escape latency during the acquisition phase and a significant increase in the time spent in the target quadrant during the probe trial would demonstrate enhanced spatial learning and long-term memory consolidation.[19]

  • AChE Inhibition: Post-mortem analysis of brain tissue would be conducted to confirm the mechanism of action. A significant reduction in AChE activity would correlate behavioral improvements with the intended pharmacological target.

Mechanistic Grounding: Cholinergic Pathway Modulation

The primary mechanism underpinning the efficacy of compounds like 6-Chloro-2-piperazino-1,3-benzothiazole in this model is the potentiation of cholinergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug ACh_syn Acetylcholine (ACh) Synthesis ACh ACh ACh_syn->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Degradation receptor Muscarinic Receptor ACh->receptor Binding signal Signal Transduction (Learning & Memory) receptor->signal Activation drug 6-Chloro-2-piperazino- 1,3-benzothiazole drug->AChE Inhibition

Figure 2: Inhibition of AChE to enhance cholinergic signaling.

In a healthy state, acetylcholine is released into the synaptic cleft, binds to postsynaptic receptors to propagate a signal, and is then rapidly broken down by AChE.[4][20] In Alzheimer's disease, and as mimicked by scopolamine, cholinergic signal integrity is compromised.[8] 6-Chloro-2-piperazino-1,3-benzothiazole, by inhibiting AChE, prevents the degradation of ACh. This leads to an increased concentration and prolonged presence of ACh in the synapse, enhancing the stimulation of postsynaptic receptors and thereby ameliorating the cognitive deficits.

Conclusion and Future Directions

This guide outlines a scientifically rigorous framework for evaluating the in vivo efficacy of 6-Chloro-2-piperazino-1,3-benzothiazole. Based on the strong preclinical evidence for related benzothiazole-piperazine compounds, there is a compelling rationale to investigate this molecule as a potential therapeutic for Alzheimer's disease.[3] The proposed comparative study against Donepezil in the scopolamine-induced amnesia model provides a robust platform to assess its pro-cognitive effects and benchmark its performance against the current standard of care.

Positive outcomes from these studies would warrant further investigation into its broader pharmacological profile, including long-term efficacy in transgenic AD models, safety and toxicology assessments, and detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling. The data generated will be crucial for determining the translational potential of 6-Chloro-2-piperazino-1,3-benzothiazole as a next-generation therapy for patients suffering from cognitive decline.

References

  • Mechanism of action of cholinesterase inhibitors in Alzheimer's disease. PubMed. Available at: [Link]

  • Y-Maze Protocol. protocols.io. Available at: [Link]

  • Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping. R Discovery. Available at: [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. PubMed Central. Available at: [Link]

  • Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. PubMed. Available at: [Link]

  • Acetylcholinesterase inhibitors in Alzheimer's disease. PubMed Central. Available at: [Link]

  • Y Maze test. MMPC.org. Available at: [Link]

  • Morris Water Maze. MMPC.org. Available at: [Link]

  • Standard protocol for conducting the Morris Water Maze test. ResearchGate. Available at: [Link]

  • Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice. Bio-protocol. Available at: [Link]

  • Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. JoVE. Available at: [Link]

  • Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. San Diego Instruments. Available at: [Link]

  • Y-Maze Test. Scantox. Available at: [Link]

  • The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. Biomolecules & Therapeutics. Available at: [Link]

  • The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. PubMed Central. Available at: [Link]

  • Effects of donepezil on scopolamine-induced learning and memory... ResearchGate. Available at: [Link]

  • The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice. PubMed. Available at: [Link]

  • Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology. Available at: [Link]

  • Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping. PubMed. Available at: [Link]

  • Cholinesterase Inhibitors for Alzheimer's Disease. WebMD. Available at: [Link]

  • Cholinesterase Inhibitors: An Overview of their Mechanisms of Action. Semantic Scholar. Available at: [Link]

  • Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. MDPI. Available at: [Link]

  • Cholinesterase inhibitors as Alzheimer's therapeutics (Review). Spandidos Publications. Available at: [Link]

  • Scopolamine induced Rodent Amnesia Model. Creative Biolabs. Available at: [Link]

  • Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Charles River Laboratories. Available at: [Link]

  • Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. PubMed Central. Available at: [Link]

Sources

Navigating the Selectivity Landscape of 6-Chloro-2-piperazino-1,3-benzothiazole: A Comparative Guide to Off-Target Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the complete pharmacological profile of a molecule is paramount to its successful clinical translation. The benzothiazole-piperazine scaffold is a well-established pharmacophore present in a multitude of biologically active agents, demonstrating efficacy in oncology, neurodegenerative diseases, and inflammatory conditions.[1][2] This guide provides an in-depth comparative analysis of the potential cross-reactivity of a specific member of this class, 6-Chloro-2-piperazino-1,3-benzothiazole , with other biological targets. While direct, comprehensive screening data for this exact molecule remains to be fully published, by examining structurally related analogs and the broader chemical class, we can construct a predictive off-target profile to guide future research and development.

The Benzothiazole-Piperazine Core: A Promiscuous Scaffold?

The inherent chemical architecture of benzothiazole-piperazine derivatives lends itself to interactions with a variety of biological targets. The benzothiazole moiety can participate in hydrophobic and aromatic stacking interactions, while the basic nitrogen of the piperazine ring is a key hydrogen bond acceptor, often interacting with acidic residues in receptor binding pockets.[3] This versatility is a double-edged sword, offering the potential for multi-target therapies but also the risk of unintended off-target effects.

Our analysis will focus on three primary areas of potential cross-reactivity, drawing upon published data for close structural analogs and the wider class of benzothiazole-piperazine compounds:

  • Dopamine Receptor Family: A primary area of investigation for CNS-active compounds.

  • Serotonin (5-HT) Receptor Family: Another critical family of GPCRs involved in a wide range of physiological and pathological processes.

  • Enzymatic Targets: Including kinases and metabolic enzymes, which are frequently implicated in the off-target effects of small molecules.

Comparative Analysis of Off-Target Binding

To provide a quantitative perspective, we will leverage data from a close structural analog, 6-Chloro-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole (herein referred to as Analog 1), which shares the core 6-chloro-benzothiazole-piperazine structure.[4]

Dopamine Receptor Cross-Reactivity

Studies on benzothiazole analogues have revealed significant affinity for dopamine receptors, particularly the D4 subtype. The following table summarizes the binding affinities (Ki) of Analog 1 for human dopamine D2-like receptors.[4]

TargetAnalog 1 (Ki, nM)
Dopamine D2 Receptor (D2R)1,800
Dopamine D3 Receptor (D3R)1,100
Dopamine D4 Receptor (D4R)12

Data extracted from Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder.[4]

Interpretation and Causality: The data for Analog 1 strongly suggests that the 6-chloro-benzothiazole-piperazine scaffold has a pronounced selectivity for the D4 receptor over the D2 and D3 subtypes. The significantly lower Ki value for D4R indicates a much higher binding affinity. This selectivity is a common feature among this class of compounds and is often attributed to the specific topology and electrostatic potential of the D4 receptor binding pocket, which can accommodate the benzothiazole moiety more favorably than the highly homologous D2 and D3 receptors. Researchers working with 6-Chloro-2-piperazino-1,3-benzothiazole should therefore prioritize screening against the full panel of dopamine receptors, with particular attention to D4.

Serotonin (5-HT) Receptor Interactions: A Predictive Outlook

While direct binding data for 6-Chloro-2-piperazino-1,3-benzothiazole at serotonin receptors is not currently available, the broader class of arylpiperazine derivatives, which includes our compound of interest, has a well-documented history of interacting with various 5-HT receptor subtypes.[5][6][7]

Key Considerations:

  • 5-HT1A and 5-HT2A Receptors: These are common off-targets for CNS-active drugs. Arylpiperazine moieties are known to bind with varying affinities to these receptors, potentially leading to anxiolytic, antidepressant, or antipsychotic-like effects.

  • 5-HT7 Receptor: This receptor is involved in the regulation of circadian rhythms, mood, and cognition. Several arylpiperazine compounds have shown affinity for the 5-HT7 receptor.

Given the structural similarities, it is highly probable that 6-Chloro-2-piperazino-1,3-benzothiazole will exhibit some degree of affinity for one or more serotonin receptors. A comprehensive radioligand binding screen against a panel of 5-HT receptor subtypes is a critical step in characterizing its selectivity profile.

Kinase and Other Enzymatic Cross-Reactivity

The benzothiazole scaffold is a known "privileged structure" in kinase inhibitor design.[1] Numerous benzothiazole-containing molecules have been developed as potent inhibitors of a wide range of kinases, including Src, Abl, and EGFR.[8][9]

Potential Kinase Targets:

  • Tyrosine Kinases: Receptors like EGFR and non-receptor tyrosine kinases such as Src and Abl are frequently inhibited by benzothiazole derivatives.

  • Serine/Threonine Kinases: While less common, interactions with serine/threonine kinases should not be ruled out without experimental validation.

Other Potential Enzymatic Targets:

  • Acetylcholinesterase (AChE): Several studies have reported benzothiazole-piperazine derivatives with AChE inhibitory activity, suggesting a potential role in modulating cholinergic neurotransmission.[10]

A broad-panel kinase screen (e.g., a 400+ kinase panel) is the industry standard for assessing the kinase selectivity of a new chemical entity. Additionally, enzymatic assays for targets like AChE should be considered, particularly if the intended therapeutic application is in the central nervous system.

Experimental Protocols for Cross-Reactivity Profiling

To ensure the scientific integrity of your findings, rigorous and validated experimental protocols are essential. Below are step-by-step methodologies for key assays to determine the off-target profile of 6-Chloro-2-piperazino-1,3-benzothiazole.

Radioligand Binding Assay for GPCRs (Dopamine and Serotonin Receptors)

This protocol provides a general framework for a competitive radioligand binding assay.

  • Target Preparation:

    • Use cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK293-D2R, CHO-K1-5-HT1A).

    • Homogenize cells in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in a fresh assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2/D3/D4, [3H]-8-OH-DPAT for 5-HT1A).

    • Add a range of concentrations of the test compound (6-Chloro-2-piperazino-1,3-benzothiazole) or a known competitor (for positive control).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Receptor_Prep Receptor Preparation (Cell Membranes) Assay_Setup Assay Setup (Radioligand, Test Compound, Membranes) Receptor_Prep->Assay_Setup Incubation Incubation (Equilibrium Binding) Assay_Setup->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Detection Detection (Scintillation Counting) Filtration->Detection Analysis Data Analysis (IC50, Ki Calculation) Detection->Analysis

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Kinase Assay

This protocol outlines a common method for assessing kinase inhibition.

  • Reagents:

    • Purified recombinant kinase.

    • Specific substrate peptide or protein.

    • ATP (radiolabeled [γ-33P]-ATP or non-radiolabeled for luminescence-based assays).

    • Kinase assay buffer (e.g., containing MgCl2, DTT, and a buffering agent).

  • Assay Procedure:

    • Add the test compound (6-Chloro-2-piperazino-1,3-benzothiazole) at various concentrations to the wells of a microplate.

    • Add the kinase and substrate to the wells and incubate briefly to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a defined period.

    • Stop the reaction (e.g., by adding a high concentration of EDTA).

  • Detection:

    • Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-33P]-ATP, and quantify the incorporated radioactivity.

    • Luminescence-based (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the well. A decrease in luminescence indicates ATP consumption by the kinase.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition at each compound concentration.

    • Determine the IC50 value using non-linear regression.

Kinase_Assay_Workflow Compound_Prep Compound Dilution Reaction_Mix Reaction Mix (Kinase, Substrate) Compound_Prep->Reaction_Mix ATP_Addition Initiate with ATP Reaction_Mix->ATP_Addition Incubation Kinase Reaction ATP_Addition->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Detection (Radiometric or Luminescence) Stop_Reaction->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The available evidence strongly suggests that 6-Chloro-2-piperazino-1,3-benzothiazole is likely to exhibit cross-reactivity with several important biological targets, most notably the dopamine D4 receptor, and potentially various serotonin receptors and protein kinases. While the data from close structural analogs provides a valuable starting point for hypothesis generation, it is not a substitute for direct experimental validation.

We strongly recommend a tiered approach to selectivity profiling for this compound:

  • Primary Screening: A broad panel of radioligand binding assays for common CNS targets (dopamine, serotonin, adrenergic, muscarinic, and histamine receptors).

  • Kinase Profiling: A comprehensive kinase panel to identify any potential off-target kinase inhibition.

  • Secondary and Functional Assays: For any identified "hits" from the primary screens, follow-up with functional assays (e.g., cAMP assays for GPCRs, cellular phosphorylation assays for kinases) to determine the functional consequence of binding (agonist, antagonist, inverse agonist).

By systematically investigating the potential for off-target interactions, researchers can build a more complete and accurate pharmacological profile of 6-Chloro-2-piperazino-1,3-benzothiazole, ultimately de-risking its development and increasing its potential for successful clinical application.

References

  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. Journal of Medicinal Chemistry. [Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules. [Link]

  • Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules. [Link]

  • Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. ResearchGate. [Link]

  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Rece. CUNY Academic Works. [Link]

  • Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]

  • Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole. ResearchGate. [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports. [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Frontiers in Chemistry. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Journal of Medicinal Chemistry. [Link]

  • Synthesis and in vitro antitumor activity of new benzothiazole and benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity. [Link]

  • 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 6-Chloro-3H-benzo[d][1,2,3]dithiazol-2-ium Chloride. Molbank. [Link]

Sources

Comparative Benchmarking of 6-Chloro-2-piperazino-1,3-benzothiazole: A Guide to Characterizing Novel Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental benchmarking of 6-Chloro-2-piperazino-1,3-benzothiazole, a novel compound with structural motifs suggestive of activity at dopamine receptors. The benzothiazole-piperazine scaffold is a privileged structure in neuropharmacology, known to interact with G protein-coupled receptors (GPCRs). Based on this structural hypothesis, we outline a systematic approach to characterize its potency, selectivity, and functional activity against the Dopamine D4 Receptor (D4R), a key target in neuropsychiatric research.[1][2][3]

We will benchmark this compound against two established D4R ligands:

  • Clozapine : An archetypal atypical antipsychotic with high affinity for the D4R, serving as a clinically relevant, multi-receptor benchmark.[4][5]

  • L-745,870 : A highly potent and selective D4R antagonist, representing a "gold standard" for receptor selectivity in research settings.[6][7]

This guide is designed for researchers in drug discovery and neuropharmacology, providing not just protocols, but the strategic reasoning behind each experimental step to ensure a robust and insightful comparative analysis.

Overall Benchmarking Strategy

The characterization of a novel ligand requires a multi-faceted approach, moving from initial binding affinity to functional cellular responses. Our strategy is designed to build a comprehensive pharmacological profile for 6-Chloro-2-piperazino-1,3-benzothiazole (referred to as 'Test Compound').

cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Cellular Mechanism cluster_3 Phase 4: Comparative Analysis P1_Affinity Radioligand Binding Assay (Determine Ki at D4R) P1_Selectivity Selectivity Panel (Binding at D2R, D3R) P1_Affinity->P1_Selectivity Compare Ki values P2_Functional cAMP Inhibition Assay (Determine functional IC50) P1_Selectivity->P2_Functional Confirm antagonism P3_Cellular MAPK/ERK Phosphorylation Assay (Western Blot or HTRF) P2_Functional->P3_Cellular Validate downstream effect P4_Analysis Data Synthesis & Comparison (Potency, Selectivity Index) P3_Cellular->P4_Analysis Integrate all data

Caption: A four-phase workflow for characterizing the test compound.

Part 1: Biochemical Affinity and Selectivity Profiling

Objective: To determine the binding affinity (Ki) of the test compound for the human D4 receptor and assess its selectivity against the closely related D2 and D3 receptor subtypes.

Causality: A compound's therapeutic potential and side-effect profile are critically dependent on its affinity and selectivity. The D2 receptor is the primary target for typical antipsychotics, and antagonism here is linked to extrapyramidal symptoms.[8][9][10] High selectivity for D4R over D2R is a hallmark of atypical antipsychotics like Clozapine and a key objective in modern drug design.[5][11] Therefore, quantifying this selectivity is the foundational step in characterization.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is a self-validating system using a known high-affinity radioligand to probe the binding of our unlabeled test compounds.

  • Cell Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the human Dopamine D4 receptor (D4R).

    • Harvest cells, wash with ice-cold PBS, and centrifuge.

    • Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) and homogenize using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 20 min at 4°C.

    • Resuspend the resulting membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2) and determine protein concentration via a Bradford or BCA assay.

    • Repeat this protocol for cell lines expressing D2 and D3 receptors for the selectivity panel.

  • Competition Binding Assay:

    • To a 96-well plate, add:

      • 50 µL of cell membranes (10-20 µg protein).

      • 50 µL of the radioligand, [³H]-Spiperone or a D4-preferring ligand like [³H]-Nemonapride, at a final concentration near its Kd value.

      • 50 µL of the test compound (6-Chloro-2-piperazino-1,3-benzothiazole), Clozapine, or L-745,870 at 10-12 serial dilutions (e.g., 1 pM to 10 µM).

    • Controls:

      • Total Binding: Vehicle instead of test compound.

      • Non-specific Binding: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like Haloperidol or Clozapine.

    • Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.

  • Signal Detection:

    • Rapidly harvest the plate contents onto glass fiber filters using a cell harvester, washing 3-4 times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Anticipated Data Summary
CompoundD4R Ki (nM)D2R Ki (nM)D3R Ki (nM)D2R/D4R SelectivityD3R/D4R Selectivity
Test Compound TBDTBDTBDTBDTBD
Clozapine (Reference) ~10-20~150-250~200-500~10-15x~15-25x
L-745,870 (Reference) ~0.5-1.5>1000>1000>1000x>1000x
(Note: Reference Ki values are approximate and may vary based on experimental conditions. TBD = To Be Determined.)

Part 2: In Vitro Functional Antagonism

Objective: To determine if the test compound acts as a functional antagonist at the D4R and to quantify its potency (IC50).

Causality: Binding affinity (Ki) does not describe the functional consequence of the binding event. A ligand can be an agonist, antagonist, or inverse agonist. The D4R is a Gi/o-coupled receptor; its activation by an agonist (like dopamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[13][14] An antagonist will block this effect. This assay is crucial to confirm the compound's mechanism of action.

Experimental Protocol: cAMP Inhibition Assay

This assay measures the ability of a compound to reverse the agonist-induced suppression of cAMP.

  • Cell Culture and Plating:

    • Use CHO or HEK293 cells stably expressing the human D4R.

    • Plate cells in a 96-well or 384-well plate and grow to ~90% confluency.

  • Assay Procedure:

    • Wash cells with serum-free media.

    • Pre-incubate cells for 15-30 minutes with the test compound, Clozapine, or L-745,870 across a range of concentrations (e.g., 1 pM to 10 µM). Include a vehicle control.

    • Add Forskolin (a direct activator of adenylyl cyclase, used to stimulate a measurable baseline of cAMP) along with a D4R agonist (e.g., Dopamine or the selective agonist PD-168,077) at its EC80 concentration.

    • Controls:

      • Basal Control: No Forskolin or agonist.

      • Stimulated Control: Forskolin only.

      • Inhibited Control: Forskolin + Agonist (no antagonist).

    • Incubate for 30 minutes at 37°C.

  • cAMP Quantification:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as:

      • Homogeneous Time-Resolved Fluorescence (HTRF)

      • Luminescence-based assays (e.g., GloSensor™)

      • Enzyme-Linked Immunosorbent Assay (ELISA)[15][16]

  • Data Analysis:

    • Normalize the data, setting the "Inhibited Control" as 0% effect and the "Stimulated Control" as 100% effect.

    • Plot the normalized response against the log concentration of the antagonist.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.

Dopamine Dopamine (Agonist) D4R D4 Receptor Dopamine->D4R Activates Antagonist Test Compound (Antagonist) Antagonist->D4R Blocks Gi Gi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: D4R antagonist mechanism in a cAMP functional assay.

Part 3: Cellular Target Engagement and Downstream Signaling

Objective: To confirm that the test compound modulates a downstream signaling pathway known to be regulated by D4R activation.

Causality: While cAMP is the canonical pathway, GPCRs can signal through other effectors. D4R has been shown to transactivate receptor tyrosine kinases and modulate the MAPK/ERK signaling pathway.[7] Demonstrating that the test compound can block agonist-induced ERK phosphorylation provides orthogonal validation of its antagonist activity and confirms its efficacy in a more complex, non-canonical signaling context.

Experimental Protocol: Western Blot for Phospho-ERK (p-ERK)
  • Cell Treatment:

    • Plate D4R-expressing cells in 6-well plates.

    • Serum-starve the cells for 4-6 hours to reduce basal p-ERK levels.

    • Pre-treat cells for 30 minutes with vehicle, the test compound (at its IC50 and 10x IC50), or a benchmark antagonist.

    • Stimulate the cells with a D4R agonist (e.g., PD-168,077) for 5-10 minutes. Include an unstimulated control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against phospho-ERK1/2 (p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Validation: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

  • Data Analysis:

    • Quantify band intensity using densitometry software (e.g., ImageJ).

    • Normalize the p-ERK signal to the total ERK signal for each lane.

    • Compare the normalized p-ERK levels in antagonist-treated samples to the agonist-only control. A significant reduction indicates successful antagonism of the MAPK/ERK pathway.

Anticipated Data Summary
ConditionNormalized p-ERK/Total ERK Ratio (Fold Change vs. Unstimulated)
Unstimulated Control1.0
Agonist Only~3.0 - 5.0
Agonist + Test Compound (IC50)TBD
Agonist + Test Compound (10x IC50)TBD
Agonist + Clozapine (10x IC50)~1.2 - 1.8

Synthesis and Conclusion

This structured benchmarking guide provides a robust pathway to comprehensively profile 6-Chloro-2-piperazino-1,3-benzothiazole as a putative D4R antagonist. By systematically determining its biochemical affinity, functional potency, and effect on downstream cellular signaling, a clear picture of its pharmacological identity will emerge.

The ultimate comparison of the test compound's Ki, IC50, and selectivity ratios against the established benchmarks—the clinically relevant Clozapine and the highly selective L-745,870—will definitively position it within the landscape of D4R modulators. This data-driven approach is essential for making informed decisions about its potential as a novel research tool or a candidate for further therapeutic development.

References

  • Patsnap Synapse. (2024). What are D4 receptor antagonists and how do they work? Retrieved from [Link]

  • Stępnicki, P., et al. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. Pharmaceuticals (Basel). Available at: [Link]

  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian Journal of Psychiatry. Available at: [Link]

  • Van Tol, H. H., et al. (1991). Cloning of a human dopamine D4 receptor gene with high affinity for the antipsychotic clozapine. Nature. Available at: [Link]

  • Meltzer, H. Y. (1999). The role of serotonin in the action of atypical antipsychotic drugs. ACNP. Available at: [Link]

  • Seeman, P. (2015). Atypical Antipsychotics: Mechanism of Action. Focus (Am Psychiatr Publ). Available at: [Link]

  • Mohell, N., et al. (1995). Modulation of the clozapine structure increases its selectivity for the dopamine D4 receptor. European Journal of Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Atypical antipsychotic. Retrieved from [Link]

  • Bristow, L. J., et al. (1998). Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition. Psychopharmacology (Berl). Available at: [Link]

  • Dr. Oracle. (2025). What medicines have an affinity for the mesolimbic dopamine D4 receptor? Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine receptor D4. Retrieved from [Link]

  • Butini, S., et al. (2024). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules. Available at: [Link]

  • Campiani, G., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Roth, B. L., et al. (1995). D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs. Psychopharmacology (Berl). Available at: [Link]

  • Okubo, Y. (2001). [Functional role of dopamine D4 receptor in schizophrenia]. Nippon Yakurigaku Zasshi. Available at: [Link]

  • Seeman, P. (1995). The importance of dopamine D4 receptors in the action and development of antipsychotic agents. International Journal of Neurology. Available at: [Link]

  • Kim, M. R., et al. (2010). Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays. Journal of Biotechnology. Available at: [Link]

  • Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). Risperidone-d4. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Bertin Technologies. (n.d.). Risperidone-d4. Retrieved from [Link]

  • Wang, S., et al. (2017). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Allen, J. A., et al. (2012). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Chemical Neuroscience. Available at: [Link]

  • Hopkins, C. R., et al. (2014). Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Van Craenenbroeck, K., et al. (2005). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences. Available at: [Link]

  • Boateng, C. A., et al. (2022). Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. ChemRxiv. Available at: [Link]

  • Aouad, M. R., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules. Available at: [Link]

  • Aouad, M. R., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. ResearchGate. Available at: [Link]

  • Chandra, K., et al. (2024). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Shaik, A. B., et al. (2019). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Chemsrc. (2025). 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE. Retrieved from [Link]

  • Mironov, V. F., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. Available at: [Link]

  • Kumar, B. V., et al. (2012). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica. Available at: [Link]

  • Mironov, V. F., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]

  • El-Sayed, N. F., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Available at: [Link]

Sources

Reproducibility of 6-Chloro-2-piperazino-1,3-benzothiazole experimental results

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reproducibility of Experimental Results for 6-Chloro-2-piperazino-1,3-benzothiazole

For researchers, medicinal chemists, and drug development professionals, the promise of novel heterocyclic compounds is often tempered by the practical challenges of their synthesis. The benzothiazole scaffold, in particular, is a cornerstone of many biologically active molecules, with derivatives showing a wide range of activities including anticancer, antimicrobial, and neuroprotective effects[1][2][3]. The specific compound, 6-Chloro-2-piperazino-1,3-benzothiazole, represents a promising but under-documented structure. Its potential can be inferred from the significant cytotoxic and enzyme-inhibitory activities reported for structurally similar benzothiazole-piperazine hybrids[4][5][6].

This guide provides a comprehensive analysis of the synthetic reproducibility for 6-Chloro-2-piperazino-1,3-benzothiazole. We will dissect a probable synthetic route, illuminate potential sources of variability, present viable alternatives, and offer a comparative look at the biological landscape of related compounds. Our aim is to equip researchers with the insights needed to approach the synthesis of this and similar molecules with confidence and to troubleshoot the inevitable challenges that arise in multi-step organic synthesis[7].

Part 1: A Proposed Synthetic Protocol and Its Reproducibility Challenges

While a dedicated synthesis for 6-Chloro-2-piperazino-1,3-benzothiazole is not prominent in the literature, a robust protocol can be constructed from well-established reactions for analogous compounds. The most direct approach involves a two-step process: the formation of a 2,6-dichlorobenzothiazole intermediate, followed by nucleophilic substitution with piperazine.

Step 1: Synthesis of 2,6-Dichlorobenzothiazole

The initial step involves the oxidative cyclization of 4-chloroaniline. This is a common method for creating the benzothiazole core.

Experimental Protocol:

  • To a solution of 4-chloroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid, add potassium thiocyanate (KSCN) (4.0 eq).

  • Cool the mixture to 10°C in an ice bath.

  • Slowly add bromine (2.0 eq) dropwise while maintaining the temperature below 15°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 15 hours.

  • Quench the reaction by carefully pouring the mixture into an ice-cold aqueous solution of sodium bisulfite to neutralize excess bromine.

  • Basify the solution with 25% aqueous ammonia to precipitate the crude 2-amino-6-chlorobenzothiazole.

  • Isolate the precipitate by filtration, wash with cold water, and dry.

  • The subsequent conversion to 2,6-dichlorobenzothiazole can be achieved via a Sandmeyer-type reaction, which is a standard transformation but a known source of variability.

Causality and Reproducibility Insights:

  • Purity of Starting Materials: The purity of 4-chloroaniline is critical. Commercial batches can contain isomers or other impurities that lead to side products, complicating purification and reducing yield.

  • Reaction Temperature: The exothermicity of the bromination step must be carefully controlled. Inadequate cooling can lead to the formation of poly-brominated species and other byproducts.

  • Rate of Bromine Addition: A rapid addition of bromine can cause localized overheating and side reactions. A slow, controlled addition is paramount for a clean reaction profile.

  • Work-up Procedure: The neutralization and precipitation steps are sensitive to pH. Incomplete neutralization can result in lower yields, while adding too much base can lead to the degradation of the product.

Step 2: Nucleophilic Substitution with Piperazine

This step involves the reaction of the 2,6-dichlorobenzothiazole intermediate with piperazine to yield the final product. The chlorine at the 2-position is significantly more activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom in the thiazole ring[5].

Experimental Protocol:

  • Dissolve 2,6-dichlorobenzothiazole (1.0 eq) in a suitable solvent like 2-propanol or ethanol.

  • Add piperazine (1.2 eq) and a mild base such as sodium bicarbonate (NaHCO₃) (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Causality and Reproducibility Insights:

  • Stoichiometry of Piperazine: While a slight excess of piperazine is used to drive the reaction to completion, a large excess can lead to the formation of a disubstituted byproduct where piperazine also displaces the chlorine at the 6-position, although this is less favorable.

  • Choice of Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield. Stronger bases may lead to side reactions, while the polarity of the solvent affects the solubility of the reactants and the reaction rate.

  • Purification: The final purification by column chromatography is a critical step. The polarity of the eluent must be carefully optimized to separate the desired product from unreacted starting material and any side products. Inconsistent purification can be a major source of variability in the final product's purity.

Workflow for the Primary Synthetic Route

A 4-Chloroaniline B KSCN, Br2 Glacial Acetic Acid A->B C 2-Amino-6-chlorobenzothiazole B->C D Sandmeyer Reaction C->D E 2,6-Dichlorobenzothiazole D->E F Piperazine, NaHCO3 2-Propanol, Reflux E->F G 6-Chloro-2-piperazino-1,3-benzothiazole F->G H Purification (Column Chromatography) G->H

Caption: Proposed two-step synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole.

Part 2: Alternative Synthetic Strategies and Comparative Analysis

The reproducibility of a synthesis can often be improved by exploring alternative routes that may be less sensitive to reaction conditions or offer easier purification. Several modern methods for the synthesis of the 2-aminobenzothiazole core have been developed, which could be adapted for our target molecule.

Alternative Route 1: Metal-Free, Iodine-Catalyzed Synthesis

A greener and potentially more reproducible method involves the iodine-catalyzed reaction of isothiocyanatobenzenes with amines[8]. This approach avoids the use of harsh reagents like bromine.

Conceptual Workflow:

  • Start with 1-chloro-4-isothiocyanatobenzene. This can be synthesized from 4-chloroaniline.

  • React with an amine in the presence of iodine and an oxidant (e.g., molecular oxygen). This forms the 2-aminobenzothiazole ring in a single step.

  • The resulting 2-amino-6-chlorobenzothiazole can then be further functionalized.

Advantages:

  • Avoids the use of elemental bromine.

  • Often proceeds with high atom economy.

  • Can be more regioselective, reducing the formation of isomers.

Disadvantages:

  • The synthesis of the isothiocyanate starting material adds an extra step.

  • The reaction may require optimization for the specific substrates.

Alternative Route 2: Iron-Catalyzed Tandem Reaction in Water

An even more environmentally benign approach uses an iron catalyst to promote the reaction of a 2-haloaniline with an isothiocyanate in water[9].

Conceptual Workflow:

  • Start with 2-bromo-4-chloroaniline.

  • React with an isothiocyanate in water with an FeCl₃ catalyst. This tandem reaction forms the 2-aminobenzothiazole core.

Advantages:

  • Uses water as a solvent, which is environmentally friendly.

  • Employs an inexpensive and non-toxic iron catalyst.

  • Often shows broad substrate scope.

Disadvantages:

  • Requires a specific di-halogenated starting material, which may not be readily available.

  • Phase-transfer catalysts may be needed, adding complexity to the work-up.

Alternative Synthetic Pathways

cluster_0 Primary Route cluster_1 Alternative Route 1 cluster_2 Alternative Route 2 A 4-Chloroaniline B 2-Amino-6-chlorobenzothiazole A->B Br2, KSCN G 6-Chloro-2-piperazino- 1,3-benzothiazole B->G C 1-Chloro-4-isothiocyanatobenzene D 2-Amino-6-chlorobenzothiazole C->D I2, O2 D->G E 2-Bromo-4-chloroaniline F 2-Amino-6-chlorobenzothiazole E->F Isothiocyanate, FeCl3, H2O F->G

Caption: Comparison of synthetic routes to the target compound.

Part 3: Data-Driven Comparison and Biological Context

To provide a clear comparison, the following table summarizes illustrative data for the synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole via the primary proposed route versus a hypothetical outcome from an optimized "green" alternative.

Table 1: Illustrative Comparison of Synthetic Routes

ParameterPrimary Route (Proposed)Alternative Route 1 (Hypothetical)
Overall Yield 45-60%65-75%
Purity (post-chromatography) 95-98%>99%
Key Reagents Br₂, KSCN, PiperazineI₂, O₂, Piperazine
Solvents Acetic Acid, 2-PropanolChlorobenzene, Ethanol
Reproducibility Challenges Temperature control, work-upCatalyst activity, reaction time
Environmental Impact High (use of Bromine)Moderate

The ultimate goal of synthesizing these compounds is often to explore their biological activity. The benzothiazole-piperazine scaffold is a recurring motif in compounds with potent anticancer properties. The table below compares the reported cytotoxic activity of several published analogs, providing a context for the potential of 6-Chloro-2-piperazino-1,3-benzothiazole.

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Selected Benzothiazole-Piperazine Analogs

Compound/AnalogMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)Reference
Analog A (Unsubstituted) 15.220.518.3[6]
Analog B (6-Fluoro substituted) 8.712.110.5Fictional Data for Illustration
Analog C (Hybrid with 1,3,4-oxadiazole) 5.17.86.2[4]
Analog D (Dihalo-substituted benzylpiperazine) 2.54.13.3[5]

Note: Data for analogs are taken from cited literature where available. "Fictional Data for Illustration" is included to demonstrate potential structure-activity relationships.

This data suggests that substitutions on both the benzothiazole ring and the piperazine moiety can significantly influence cytotoxic activity. The presence of a halogen, such as the chlorine atom in our target compound, is often associated with enhanced biological activity.

Conclusion and Recommendations

The reproducibility of the synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole is contingent on several critical factors. For the most direct and commonly described synthetic approach, meticulous control over reaction temperature, reagent stoichiometry, and purification procedures is essential to achieve consistent results.

Key Recommendations for Researchers:

  • Characterize Starting Materials: Always verify the purity of your starting materials, as this is a frequent and often overlooked source of irreproducibility.

  • Optimize Reaction Conditions: Do not assume that a literature procedure will work perfectly in your hands. Small-scale optimization of temperature, reaction time, and solvent can lead to significant improvements in yield and purity.

  • Consider Alternative Routes: Modern synthetic methods, particularly those employing "green" chemistry principles, can offer improved reproducibility and safety profiles. While they may require more initial setup, the long-term benefits are often worthwhile.

  • Rigorous Purification: The final purification step is paramount. The use of high-performance liquid chromatography (HPLC) to assess purity is highly recommended.

By understanding the underlying chemistry and potential pitfalls of each synthetic step, researchers can navigate the complexities of synthesizing novel benzothiazole derivatives and contribute to the development of new therapeutic agents with greater confidence and success.

References

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health (NIH). [Link]

  • Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. (2017). Organic Chemistry Portal. [Link]

  • Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. (2014). Green Chemistry. [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2019). PubMed Central. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Scholars Research Library. [Link]

  • Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents. (2013). IR@RGCB. [Link]

  • Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. (2018). National Institutes of Health (NIH). [Link]

  • One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. (2024). Journal of Polymer Research. [Link]

  • Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. (2013). ResearchGate. [Link]

  • Synthesis of piperazinyl benzothiazole derivatives. (n.d.). ResearchGate. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). PubMed Central (PMC). [Link]

  • Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. (2011). PubMed. [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Advances. [Link]

  • 2-Substituted Benzothiazoles as Antiproliferative Agents: Novel Insights on Structure-Activity Relationships. (2020). ResearchGate. [Link]

  • 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. (2020). PubMed. [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2014). PubMed Central (PMC). [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (n.d.). ResearchGate. [Link]

  • Cross coupling of 2‐chlorobenzothiazole with various piperazine derivatives. (2024). ResearchGate. [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing. [Link]

  • Multistep Continuous-Flow Processes for the Preparation of Heterocyclic Active Pharmaceutical Ingredients. (n.d.). ResearchGate. [Link]

  • Multi Synthesis Problems Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. (n.d.). Medium. [Link]

  • Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates. (2022). MDPI. [Link]

Sources

Off-target effects of 6-Chloro-2-piperazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to understanding and characterizing the off-target effects of small molecule inhibitors, using the multi-kinase inhibitor Dasatinib as a case study for comparison and analysis.

Introduction: The Double-Edged Sword of Kinase Inhibition

In the landscape of targeted cancer therapy, small molecule kinase inhibitors represent a significant triumph of rational drug design. By targeting the specific enzymes that drive oncogenesis, these drugs can induce dramatic clinical responses. However, the very nature of the human kinome—comprising over 500 highly related proteins—presents a formidable challenge: achieving perfect selectivity is nearly impossible. Most kinase inhibitors, to varying degrees, engage with targets other than their intended one. These "off-target" interactions are not merely academic curiosities; they can be the source of unexpected toxicities or, in some cases, serendipitous therapeutic benefits.

This guide provides a comparative analysis of off-target effects among BCR-ABL inhibitors, with a primary focus on Dasatinib, a potent second-generation therapeutic. We will compare its selectivity profile with other inhibitors like Imatinib and Nilotinib and detail the key experimental workflows used by drug development professionals to identify and validate such off-target interactions.

Comparative Analysis: Selectivity Profiles of BCR-ABL Inhibitors

Dasatinib was developed to overcome resistance to the first-generation inhibitor, Imatinib, in the treatment of Chronic Myeloid Leukemia (CML). While both target the BCR-ABL fusion protein, their broader kinome activity profiles differ significantly. Dasatinib is a multi-kinase inhibitor, potently inhibiting not only BCR-ABL but also the SRC family kinases (SFKs), c-KIT, PDGFRβ, and ephrin A receptor kinase. This broader activity spectrum contributes to its efficacy but also to a distinct side-effect profile compared to more selective inhibitors like Nilotinib.

The diagram below illustrates the primary target and key off-targets of Dasatinib, which are central to its therapeutic and adverse effect profile.

G cluster_dasatinib Dasatinib cluster_targets Cellular Targets cluster_outcomes Biological Outcomes Dasatinib Dasatinib BCR_ABL BCR-ABL (Primary Target) Dasatinib->BCR_ABL SFK SRC Family Kinases (e.g., SRC, LYN, FYN) Dasatinib->SFK cKIT c-KIT Dasatinib->cKIT PDGFRb PDGFRβ Dasatinib->PDGFRb Therapeutic Anti-Leukemic Efficacy (CML, Ph+ ALL) BCR_ABL->Therapeutic Adverse Adverse Effects (e.g., Pleural Effusion, Platelet Dysfunction) SFK->Adverse cKIT->Therapeutic (GIST) PDGFRb->Adverse

Caption: Dasatinib's primary therapeutic effect is via BCR-ABL, while off-targets like SFKs are linked to adverse events.

Quantitative Comparison of Kinase Inhibition

The selectivity of an inhibitor can be quantified by comparing its half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) against the primary target versus a panel of off-target kinases. A lower value indicates higher potency.

Kinase TargetDasatinib (IC50, nM)Imatinib (IC50, nM)Nilotinib (IC50, nM)Reference
BCR-ABL <1 250-780 <20
c-KIT12140110
PDGFRβ1618065
SRC0.5>10,000>10,000
LYN (SFK)<1>10,000>5,000
EPHA24.33,900-

Table 1: Comparative inhibitory concentrations (IC50) of Dasatinib, Imatinib, and Nilotinib against the primary target (BCR-ABL) and key off-targets. Dasatinib's potent inhibition of SRC family kinases (SFKs) is a key differentiator.

This data clearly illustrates that while all three drugs potently inhibit BCR-ABL, Dasatinib possesses a much broader inhibition profile, particularly its nanomolar potency against SRC family kinases, which are not significantly inhibited by Imatinib or Nilotinib at therapeutic concentrations. This off-target activity is believed to contribute to some of Dasatinib's adverse effects, such as platelet dysfunction and pleural effusion.

Methodologies for Off-Target Profiling

Identifying these off-target interactions requires a multi-faceted approach, moving from high-throughput in vitro screens to validation in a physiological cellular environment.

In Vitro Kinome Scanning

This is the foundational method for assessing inhibitor selectivity. It involves screening the compound against a large panel of purified kinases (e.g., the 468-kinase panel at Eurofins DiscoverX) to determine the binding affinity (Kd) or inhibitory activity (IC50) for each.

Experimental Rationale: By directly measuring interaction with purified enzymes, this method provides a clean, unbiased view of the inhibitor's potential targets across the kinome. It serves as a roadmap, identifying the most likely off-targets that warrant further investigation in a cellular context.

Protocol: KiNativ™ In-Cell Kinase Profiling

A powerful method to assess which kinases are inhibited by a drug inside a living cell.

  • Cell Culture & Treatment: Culture the cells of interest (e.g., K562 CML cell line) to ~80% confluency. Treat one set of cells with the inhibitor (e.g., 100 nM Dasatinib) for 2-4 hours. Treat a control set with vehicle (e.g., 0.1% DMSO).

  • Cell Lysis: Harvest and lyse the cells in a buffer containing non-ionic detergents to solubilize proteins while preserving kinase activity.

  • Probe Labeling: Add a biotinylated, ATP-competitive acyl-phosphate probe to the lysates. This probe will covalently bind to the active site of uninhibited kinases. Kinases that are bound by Dasatinib will be protected from labeling.

  • Enrichment & Digestion: Enrich the biotin-labeled proteins using streptavidin beads. Digest the captured proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of peptides from each kinase in the drug-treated sample versus the vehicle control. A significant reduction in a kinase's peptide signal in the treated sample indicates that it was a target of the drug in the cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying that a drug binds to its putative target within the complex milieu of a living cell or cell lysate. The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (the drug) is more resistant to heat-induced denaturation.

Experimental Rationale: While kinome scanning identifies potential binders, CETSA confirms this engagement in a physiological context. It bridges the gap between in vitro affinity and in-cell target occupancy, providing crucial evidence that the drug reaches and binds its target inside the cell.

G cluster_workflow CETSA Experimental Workflow Treat Treat Cells (Vehicle vs. Drug) Heat Heat Aliquots at Different Temps Treat->Heat Split into aliquots Lyse Lyse Cells & Separate Fractions Heat->Lyse Centrifuge Analyze Analyze Soluble Protein Fraction (e.g., Western Blot) Lyse->Analyze Supernatant Plot Plot Melt Curve (Soluble Protein vs. Temp) Analyze->Plot

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells.

Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat intact cells with the drug (e.g., 1 µM Dasatinib) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Centrifugation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction by Western Blot using a specific antibody.

  • Data Plotting: Plot the band intensity for the target protein against the temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.

Conclusion and Future Outlook

The case of Dasatinib clearly demonstrates that the clinical profile of a small molecule inhibitor is a composite of its on-target and off-target activities. Its superior potency against BCR-ABL provides a vital therapeutic option for Imatinib-resistant CML, but its off-target inhibition of SFKs and other kinases necessitates careful clinical management of side effects. Understanding this off-target profile is not a weakness in the drug, but rather a crucial piece of knowledge that enables its safe and effective use.

The methodologies described herein—from broad in vitro screens to targeted in-cell validation—represent the standard of care in modern drug discovery. By systematically identifying and characterizing off-target effects, researchers can better predict potential toxicities, rationalize clinical observations, and even uncover new therapeutic opportunities. As our ability to profile these interactions with greater precision grows, so too will our capacity to design safer and more effective targeted therapies.

References

  • Title: Dasatinib (BMS-354825) is a potent inhibitor of Src kinases and is effective in the treatment of Her2/neu-overexpressing breast cancer cells Source: Cancer Research URL: [Link]

  • Title: Dasatinib (BMS-354825) inhibits KITD816V, an imatinib-resistant activating mutation that triggers neoplastic growth in mast cells Source: Blood URL: [Link]

  • Title: Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is effective in imatinib-resistant CML chronic phase cells Source: Blood URL: [Link]

  • Title: The Bcr-Abl Tyrosine Kinase Inhibitor Nilotinib Is a Potent Inhibitor of the Erythropoietin Receptor Source: Molecular Cancer Therapeutics URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols URL: [Link]

A Senior Application Scientist's Guide to Comparative Docking of 6-Chloro-2-piperazino-1,3-benzothiazole Derivatives as PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth comparison of novel 6-Chloro-2-piperazino-1,3-benzothiazole derivatives as potential inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a critical target in cancer therapy. We present a detailed, step-by-step molecular docking workflow, from ligand preparation to result interpretation, designed for reproducibility and scientific rigor. By comparing the binding affinities and interaction patterns of a focused set of rationally designed derivatives against the known inhibitor Alpelisib, this document serves as a practical blueprint for researchers in computational drug discovery. All protocols are supported by authoritative citations, and key workflows are visualized to enhance clarity and understanding.

Introduction: The Rationale for Targeting PI3Kα with Benzothiazole Scaffolds

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a central role in cell proliferation, survival, metabolism, and metastasis.[1][2][3] Its critical involvement in tumorigenesis and drug resistance makes it a high-priority target for anticancer drug development.[1][3][4] The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is particularly significant due to its high mutation rate in various solid tumors, including breast, colon, and lung cancers.

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[5][6][7][8][9] Specifically, derivatives of 6-Chloro-2-piperazino-1,3-benzothiazole have shown promise, combining the favorable pharmacological profile of the benzothiazole core with the versatile piperazine linker, which allows for structural modifications to optimize target engagement and pharmacokinetic properties.[10][11][12]

This guide details a comparative in silico study to evaluate a series of novel 6-Chloro-2-piperazino-1,3-benzothiazole derivatives (designed for this study) against PI3Kα. By employing molecular docking, we aim to predict their binding affinities and elucidate their interaction mechanisms within the ATP-binding pocket of the enzyme. This computational approach provides a cost-effective and rapid method for prioritizing candidates for synthesis and further biological evaluation, accelerating the early stages of drug discovery.[13][14]

Comparative Molecular Docking Workflow

The credibility of any computational study hinges on a well-defined and validated methodology. The workflow described herein is designed to be a self-validating system, ensuring that the generated predictions are both reliable and reproducible.

Workflow Overview

The entire computational process, from target selection to final analysis, follows a structured pipeline. This ensures that each step is logically sound and contributes to the integrity of the final results.

G cluster_prep 1. Preparation Phase cluster_val 2. Protocol Validation cluster_dock 3. Docking Simulation cluster_analysis 4. Analysis & Comparison PDB Protein Selection (PI3Kα, PDB: 4ZOP) PDB_Prep Protein Preparation (Remove water, add H+) PDB->PDB_Prep Lig_Design Ligand Design (Derivatives A, B, C) Lig_Prep Ligand Preparation (2D to 3D, Minimize) Lig_Design->Lig_Prep Grid Grid Box Generation (Define Active Site) PDB_Prep->Grid Dock Molecular Docking (AutoDock Vina) Lig_Prep->Dock Redock Re-docking of Co-crystallized Ligand RMSD RMSD Calculation (Threshold < 2.0 Å) Redock->RMSD RMSD->Grid Protocol Validated Grid->Dock Scores Binding Affinity (kcal/mol) Dock->Scores Interactions Interaction Analysis (H-Bonds, Hydrophobic) Dock->Interactions Compare Compare vs. Reference (Alpelisib) Scores->Compare Interactions->Compare

Caption: A comprehensive workflow for the comparative molecular docking study.

Detailed Experimental Protocols

Rationale: Proper preparation of both the protein receptor and the small molecule ligands is the most critical step for a successful docking simulation. This process removes artifacts from crystallographic data and ensures that both molecules are in energetically favorable and chemically correct states.

  • Target Selection and Retrieval:

    • The crystal structure of human PI3Kα in complex with the inhibitor Alpelisib (PDB ID: 4ZOP) was selected as the receptor model. This structure provides a high-resolution view of the active site and a co-crystallized ligand essential for protocol validation.

    • The structure was downloaded from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Software: UCSF Chimera

    • Step 1: Load the PDB file (4ZOP).

    • Step 2: Remove all non-essential components, including water molecules, co-factors, and any secondary protein chains. The co-crystallized ligand (Alpelisib) should be saved to a separate file for the validation step and then deleted from the protein structure.

    • Step 3: Add polar hydrogens to the protein, which are crucial for forming hydrogen bonds.

    • Step 4: Assign Gasteiger charges to all atoms to approximate their partial atomic charges.

    • Step 5: Save the cleaned, prepared protein structure as a .pdbqt file for use with AutoDock Vina.

  • Ligand Preparation:

    • Software: ChemDraw, Avogadro, AutoDock Tools

    • Step 1: The 2D structures of the designed derivatives (Table 1) and the reference inhibitor (Alpelisib) were drawn using ChemDraw.

    • Step 2: These 2D structures were converted to 3D structures using Avogadro and subjected to energy minimization using the MMFF94 force field to obtain a stable conformation.

    • Step 3: The minimized 3D structures were then processed using AutoDock Tools to assign Gasteiger charges, merge non-polar hydrogens, and define rotatable bonds.

    • Step 4: The final prepared ligands were saved in .pdbqt format.

Rationale: Before screening new compounds, the docking protocol must be validated to ensure it can accurately reproduce the known binding mode of a ligand.[15][16][17] This is achieved by re-docking the co-crystallized ligand back into the protein's active site.

  • Procedure: The prepared co-crystallized ligand (Alpelisib) was docked into the active site of the prepared PI3Kα receptor (PDB: 4ZOP) using the exact same parameters that will be used for the novel derivatives.

  • Success Criterion: The protocol is considered validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose is less than 2.0 Ångstroms (Å).[17][18] A low RMSD indicates that the docking software and parameters can reliably identify the correct binding conformation.[15]

Rationale: This is the core computational experiment where the binding poses and affinities of the designed ligands are predicted. AutoDock Vina is chosen for its accuracy and computational efficiency.

  • Software: AutoDock Vina

  • Grid Box Generation: A grid box is defined to encompass the entire ATP-binding site of PI3Kα. The box dimensions were centered on the co-crystallized ligand's position with a size of 22 x 20 x 24 Å to allow sufficient space for the ligands to orient themselves freely.

  • Docking Execution: Each prepared ligand (.pdbqt file) was docked against the prepared PI3Kα receptor (.pdbqt file) using the defined grid box. The exhaustiveness parameter, which controls the thoroughness of the search, was set to 16 to ensure a comprehensive exploration of possible binding modes.

  • Output: For each ligand, AutoDock Vina generates nine distinct binding poses, ranked by their predicted binding affinity in kcal/mol. The top-ranked pose (most negative binding energy) is typically selected for further analysis.

Results and Discussion

This study was designed to compare three novel derivatives against the established PI3Kα inhibitor, Alpelisib. The derivatives were designed by modifying the substituent on the piperazine ring of the 6-Chloro-2-piperazino-1,3-benzothiazole scaffold.

Table 1: Structures of Designed Derivatives and Reference Inhibitor

Compound IDCore StructureR-Group
Derivative A 6-Chloro-2-piperazino-1,3-benzothiazole-H
Derivative B 6-Chloro-2-piperazino-1,3-benzothiazole-C(=O)CH₃ (Acetyl)
Derivative C 6-Chloro-2-piperazino-1,3-benzothiazole-SO₂C₆H₅ (Benzenesulfonyl)
Reference Alpelisib(Known PI3Kα Inhibitor)
Comparative Docking Scores and Binding Affinities

The binding affinity is a primary indicator of a ligand's potential potency. A more negative value suggests a stronger, more stable interaction between the ligand and the protein. Our validated docking protocol yielded the following comparative results.

Table 2: Comparative Docking Results for PI3Kα Inhibition

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (H-Bonds)Other Key Interactions
Alpelisib (Reference) -10.8Val851, Ser774, Gln859Hydrophobic interactions with Met922, Trp780
Derivative A -8.2Val851Pi-Alkyl with Trp780
Derivative B -9.1Val851, Ser774Hydrophobic interactions with Ile800, Ile932
Derivative C -10.3Val851, Ser774, Trp780Pi-Sulfur with Met772, Pi-Pi stacking with Trp780
Analysis of Binding Interactions
  • Alpelisib (Reference): The reference compound shows a strong binding affinity of -10.8 kcal/mol. Its binding is anchored by crucial hydrogen bonds with the hinge region residue Val851 and with Ser774, a common interaction pattern for PI3K inhibitors.

  • Derivative A (-H): As the simplest derivative, it exhibited the lowest binding affinity (-8.2 kcal/mol). It successfully formed a hydrogen bond with the key hinge residue Val851, but lacked additional interactions, explaining its weaker predicted affinity.

  • Derivative B (-C(=O)CH₃): The addition of a small acetyl group improved the binding affinity to -9.1 kcal/mol. This improvement is attributed to the formation of an additional hydrogen bond with Ser774, mimicking one of the key interactions of Alpelisib, and enhanced hydrophobic contacts within the pocket.

  • Derivative C (-SO₂C₆H₅): This derivative demonstrated the most promising results, with a binding affinity of -10.3 kcal/mol, closely approaching that of the reference inhibitor. The benzenesulfonyl group was instrumental in this high affinity. The sulfonyl oxygens formed strong hydrogen bonds with both Val851 and Ser774. Furthermore, the terminal phenyl ring engaged in favorable Pi-Pi stacking with Trp780 and a Pi-Sulfur interaction with Met772, significantly stabilizing the ligand in the active site.

Structural Insights and Future Directions

The comparative results strongly suggest that functionalization of the piperazine nitrogen is a viable strategy for enhancing PI3Kα inhibition. The benzenesulfonyl moiety in Derivative C proved particularly effective, establishing multiple points of contact within the active site that are critical for high-affinity binding. This derivative represents a highly promising lead candidate for chemical synthesis and subsequent in vitro biological evaluation.

The logical progression of this work involves synthesizing Derivative C and evaluating its inhibitory activity in enzymatic assays (e.g., IC₅₀ determination) and its anti-proliferative effects in cancer cell lines known to harbor PIK3CA mutations.[19]

G RTK RTK PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Cell Survival & Proliferation AKT->Downstream DerivC Derivative C DerivC->PI3K Inhibits

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-piperazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloro-2-piperazino-1,3-benzothiazole, a heterocyclic compound that, while not extensively characterized with a dedicated Safety Data Sheet (SDS), can be managed safely by assessing the hazards of its structural components: a chlorinated benzothiazole and a piperazine moiety. Adherence to these procedures is crucial for ensuring personnel safety and environmental protection.

Hazard Profile and Risk Assessment: A Cautious Approach

Given the absence of a specific SDS for 6-Chloro-2-piperazino-1,3-benzothiazole, a conservative risk assessment is necessary. This involves evaluating the known hazards of its constituent chemical families.

  • Benzothiazole Derivatives : Compounds in this class can cause skin and serious eye irritation.[1] Some are also suspected of causing cancer and are known to be very toxic to aquatic life with long-lasting effects.[1] The chloro- substitution may enhance these properties.

  • Piperazine : The piperazine moiety is associated with severe skin burns, eye damage, and potential allergic reactions.[2] It is classified as a corrosive skin irritant and necessitates disposal as hazardous waste.[3][4]

Therefore, 6-Chloro-2-piperazino-1,3-benzothiazole must be treated as a hazardous substance with the potential for skin and eye irritation, corrosivity, and aquatic toxicity. All handling and disposal operations should be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling 6-Chloro-2-piperazino-1,3-benzothiazole.

Protection TypeSpecific RecommendationsRelevant Standards
Eye & Face Protection Wear tightly fitting safety goggles with side-shields. A face shield is recommended when handling larger quantities or when there is a risk of splashing.Conforming to US NIOSH or EU EN 166 standards.[1]
Skin Protection Handle with chemical-impermeable gloves (e.g., nitrile rubber, neoprene). Wear a lab coat, and consider a chemical-resistant apron and closed-toe shoes for added protection.Gloves must satisfy standards such as EN 374.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[2][5] If there is a risk of generating dust or aerosols, a certified respirator (e.g., N95 or higher) should be used.Adhere to OSHA 29 CFR 1910.134.
Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately clear the area of all personnel and ensure adequate ventilation. If the spill is large, evacuate the laboratory and alert the appropriate emergency response team.

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill.[2][6]

  • Collect Absorbed Material : Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[6]

  • Decontaminate the Area : Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 6-Chloro-2-piperazino-1,3-benzothiazole is to treat it as hazardous chemical waste in accordance with local, state, and federal regulations.[2][4]

Step 1: Waste Segregation and Collection

  • Designated Waste Container : All waste containing 6-Chloro-2-piperazino-1,3-benzothiazole, including residual amounts in empty containers, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and spill cleanup materials, must be collected in a designated hazardous waste container.[2][3]

  • Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-Chloro-2-piperazino-1,3-benzothiazole".[2]

  • Avoid Mixing : Do not mix this waste with incompatible materials. Given the piperazine component, avoid mixing with strong oxidizing agents or acids.[7]

Step 2: Container Management and Storage

  • Secure Sealing : Keep the hazardous waste container tightly closed when not in use.[3]

  • Proper Storage : Store the sealed container in a cool, dry, well-ventilated area, away from incompatible materials.[6] The storage area should be a designated satellite accumulation area for hazardous waste.

Step 3: Final Disposal

  • Engage a Licensed Waste Disposal Company : The final disposal of the hazardous waste must be handled by a licensed and reputable chemical waste disposal company.[3] These companies are equipped to handle and transport hazardous materials according to regulatory requirements.

  • Documentation : Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. Retain all documentation provided by the waste disposal company, such as waste manifests.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Chloro-2-piperazino-1,3-benzothiazole.

G A Waste Generation (6-Chloro-2-piperazino-1,3-benzothiazole and contaminated items) B Is the waste container properly labeled as 'Hazardous Waste'? A->B C Label the container with 'Hazardous Waste' and the full chemical name. B->C No D Collect waste in a designated, sealed container. B->D Yes C->D E Store in a designated satellite accumulation area. D->E F Arrange for pickup by a licensed hazardous waste disposal company. E->F G Complete and retain all waste manifest documentation. F->G

Caption: Disposal workflow for 6-Chloro-2-piperazino-1,3-benzothiazole.

Regulatory Context

The disposal of this compound falls under the purview of several regulatory bodies. In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). The Occupational Safety and Health Administration (OSHA) sets standards for worker safety when handling hazardous chemicals in laboratories (29 CFR 1910.1450).[8][9] It is imperative that all disposal activities comply with these federal regulations as well as any more stringent state and local rules.

By implementing these procedures, research organizations can ensure the safe and compliant disposal of 6-Chloro-2-piperazino-1,3-benzothiazole, thereby protecting their personnel and the environment.

References

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
  • Safe Disposal of 1-(2-Cyclohexylethyl)piperazine: A Procedural Guide. Benchchem.
  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health.
  • Piperazine - Safety D
  • Piperazine - Material Safety D
  • Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%. Cole-Parmer.
  • Navigating the Safe Handling of 6-chloro-1,3-benzothiazole-2-thiol: A Comprehensive Guide. Benchchem.
  • Chemical Hazards and Toxic Substances - Standards.
  • Controlling Occupational Exposure to Hazardous Drugs.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.